2-Hydrazinopyridine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridin-2-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-8-5-3-1-2-4-7-5;;/h1-4H,6H2,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVYLXNNAGHJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211479 | |
| Record name | 2-Pyridone hydrazone dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62437-99-4 | |
| Record name | 2-Pyridone hydrazone dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062437994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridone hydrazone dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyridone hydrazone dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydrazinopyridine Dihydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Hydrazinopyridine Dihydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a versatile chemical intermediate used in various synthetic applications.[1][2] It is characterized as a white to off-white crystalline solid.[1] The dihydrochloride form enhances its stability and solubility in aqueous solutions.[1]
Table 1: Physicochemical Properties of 2-Hydrazinopyridine and its Dihydrochloride Salt
| Property | Value | Source(s) |
| IUPAC Name | pyridin-2-ylhydrazine;dihydrochloride | [3] |
| Synonyms | 2-Hydrazinylpyridine Dihydrochloride, 2-Pyridone hydrazone dihydrochloride | [1] |
| CAS Number | 62437-99-4 | [3] |
| Molecular Formula | C₅H₇N₃ · 2HCl | [3] |
| Molecular Weight | 182.05 g/mol | [3] |
| Melting Point | 212-213 °C (decomposes) | [3] |
| Appearance | White to light beige solid | [4] |
| Solubility | Soluble in water | [1] |
| InChI Key | SUVYLXNNAGHJDN-UHFFFAOYSA-N | [3] |
Experimental Protocols
A common method for synthesizing 2-hydrazinopyridine involves the reaction of 2-chloropyridine with hydrazine hydrate.[5][6]
Reagents and Equipment:
-
2-Chloropyridine
-
Hydrazine hydrate
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Reaction vessel with stirring and heating capabilities
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a stirred solution of hydrazine hydrate (10 volumes), add 2-chloropyridine (1 equivalent).[5][6]
-
Heat the reaction mixture to 100 °C and maintain stirring for 48 hours.[5][6]
-
Monitor the reaction progress using TLC with an eluent system of ethyl acetate and methanol (8:2).[5][6]
-
Once the starting material is consumed, dilute the reaction mixture with water.[5][6]
-
Extract the product with ethyl acetate (5 x 500 mL).[5]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[5][6]
-
Concentrate the solution under reduced pressure to yield 2-hydrazinopyridine as a red oil.[5][6]
Purification: The resulting 2-hydrazinopyridine can be purified by vacuum distillation or recrystallization from a mixture of diethyl ether and hexane.[5]
Formation of the Dihydrochloride Salt: The dihydrochloride salt can be prepared by treating the 2-hydrazinopyridine base with an appropriate amount of hydrochloric acid in a suitable solvent, followed by isolation of the precipitate.
Caption: Workflow for the synthesis of 2-hydrazinopyridine.
Several analytical techniques can be employed for the detection and quantification of hydrazine compounds, including 2-hydrazinopyridine. These methods include:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the compound.[7]
-
Gas Chromatography (GC): Suitable for volatile derivatives of the compound.[7]
-
Spectrophotometry: Used for quantitative analysis based on the absorbance of light.[7]
For unequivocal identification, mass spectrometry (MS) coupled with GC is often utilized.[7] Spectral data, including 1H NMR, IR, and mass spectra for 2-hydrazinopyridine, are available in various databases.[8][9][10]
Reactivity and Applications
2-Hydrazinopyridine is a valuable building block in organic synthesis, primarily due to the nucleophilic nature of the hydrazine group.[1] It readily participates in condensation reactions with carbonyl compounds to form hydrazones.
Its applications are diverse and include:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[1][2] Hydrazine-based compounds have been investigated as tools for drug discovery, particularly for cofactor-dependent enzymes.[11]
-
Agrochemicals: It is used in the formulation of pesticides and herbicides.[2]
-
Coordination Chemistry: It acts as a ligand to form coordination complexes with metals, which are useful in catalysis.[2]
-
Analytical Chemistry: It is employed as a reagent for the detection and quantification of carbonyl compounds.[2]
Caption: Major application areas of this compound.
Safety and Handling
This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[12]
GHS Hazard Classification:
Precautionary Measures:
-
Use only in a chemical fume hood.[12]
-
Wear personal protective equipment, including gloves, protective clothing, and eye/face protection.[12][14]
-
Avoid breathing dust, vapor, mist, or gas.[12]
-
Do not get in eyes, on skin, or on clothing.[12]
-
Wash hands thoroughly after handling.[14]
-
Store in a tightly closed container in a dry, well-ventilated place.
In case of exposure, immediate medical attention is required.[12] For firefighting, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[12]
References
- 1. CAS 62437-99-4: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Hydrazinopyridine 95 62437-99-4 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Hydrazinopyridine [webbook.nist.gov]
- 10. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]
- 11. biorxiv.org [biorxiv.org]
- 12. fishersci.com [fishersci.com]
- 13. 2-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 521315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
2-Hydrazinopyridine Dihydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazinopyridine dihydrochloride is a versatile heterocyclic building block with significant applications across several scientific disciplines. Its unique chemical structure, featuring a reactive hydrazine group attached to a pyridine ring, makes it a valuable precursor in the synthesis of a wide range of biologically active compounds and functional materials. This technical guide provides an in-depth overview of the primary uses of this compound, with a focus on its role in pharmaceutical research and development, analytical chemistry, and coordination chemistry. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in a research setting.
Core Applications
This compound is a key intermediate in the following areas:
-
Pharmaceutical Synthesis: It is extensively used in the synthesis of novel heterocyclic compounds with potential therapeutic activities, particularly as anticancer agents.
-
Analytical Chemistry: The hydrazine moiety serves as a derivatizing agent for carbonyl compounds, enhancing their detection and quantification in complex matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, some of which exhibit interesting biological properties, including cytotoxicity towards cancer cells.
-
Agrochemicals: Derivatives of 2-hydrazinopyridine have been investigated for their potential as herbicides.
Synthesis of 2-Hydrazinopyridine
The most common method for the synthesis of 2-hydrazinopyridine involves the reaction of 2-chloropyridine with hydrazine hydrate.
Experimental Protocol: Synthesis from 2-Chloropyridine
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate (80% solution)
-
Butan-1-ol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-chloropyridine (e.g., 200 kg) in butan-1-ol (e.g., 200 kg) is prepared in a suitable reaction vessel.
-
An 80% solution of hydrazine hydrate (e.g., 110 kg) is placed in a separate vessel.
-
Both solutions are pumped simultaneously into a microchannel reactor at controlled flow rates (e.g., 0.0375 L/s for the 2-chloropyridine solution and 0.01 L/s for the hydrazine hydrate solution).
-
The reaction temperature is maintained at 100 °C.
-
The reaction mixture is collected from the reactor outlet.
-
Upon cooling, the product crystallizes and is separated by solid-liquid separation.
-
The solid product is dried to yield 2-hydrazinopyridine.
Table 1: Synthesis of 2-Hydrazinopyridine - Representative Data
| Parameter | Value | Reference |
| Starting Material | 2-Chloropyridine | [1] |
| Reagent | Hydrazine hydrate | [1] |
| Solvent | Butan-1-ol | [1] |
| Reaction Temperature | 100 °C | [1] |
| Yield | 95.8% | [1] |
| Purity | 99% (liquid content) | [1] |
Application in Pharmaceutical Synthesis: Anticancer Agents
2-Hydrazinopyridine serves as a crucial scaffold for the synthesis of various heterocyclic compounds with potent anticancer activity. Of particular interest are pyrazolopyrimidine derivatives, which have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
Synthesis of Pyrazolopyrimidine Derivatives
A general strategy for the synthesis of pyrazolopyrimidine derivatives involves the condensation of a 2-hydrazinopyridine derivative with a suitable precursor, followed by cyclization.
Mechanism of Action: Inhibition of the EGFR/AKT Signaling Pathway
Certain pyrazolo[2][3][4]triazolopyrimidine derivatives synthesized from 2-hydrazinopyridine precursors have been shown to exhibit their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) and the downstream Protein Kinase B (AKT) signaling pathway.[4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Cytotoxicity of 2-Hydrazinopyridine Derivatives
The anticancer activity of compounds derived from 2-hydrazinopyridine is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Representative Pyrazolopyrimidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolotriazolopyrimidine 1 | HCC1937 (Breast Cancer) | 7.01 | [4][7] |
| Pyrazolotriazolopyrimidine 1 | HeLa (Cervical Cancer) | 11.21 | [4][7] |
| Pyrazolotriazolopyrimidine 2 | HCC1937 (Breast Cancer) | 48.28 | [4][7] |
| Pyrazolotriazolopyrimidine 3 | HCC1937 (Breast Cancer) | 25.12 | [4][7] |
Application in Analytical Chemistry: Derivatization of Carbonyl Compounds
The hydrazine group of 2-hydrazinopyridine reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones. This derivatization is employed to enhance the sensitivity of detection of these analytes, particularly in LC-MS analysis.
Experimental Workflow: Derivatization of Ketosteroids for LC-MS/MS Analysis
Experimental Protocol: Derivatization of 5α-dihydrotestosterone (DHT)
Materials:
-
Human plasma sample
-
Solid-phase extraction (SPE) cartridge
-
2-hydrazino-1-methylpyridine (HMP) solution (0.1 - 2 mg/mL)
-
Solvents for SPE and LC-MS analysis
Procedure:
-
Extraction: The plasma sample is subjected to solid-phase extraction to isolate the steroid fraction.
-
Derivatization:
-
The extracted steroid residue is reconstituted in a suitable solvent.
-
The HMP derivatizing reagent is added.
-
The reaction mixture is incubated at an optimized temperature (e.g., 60-80 °C) for a specific duration (e.g., 60 minutes).
-
-
Analysis: The derivatized sample is then analyzed by LC-MS/MS. The HMP derivative of DHT can be monitored using selected reaction monitoring (SRM) with a transition of m/z 396→108.[8]
Table 3: LC-MS/MS Parameters for Analysis of HMP-Derivatized Androgens
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| DHT-HMP | 396 | 108 | [8] |
| Testosterone-HMP | 394 | 108 | [8] |
| Androstenedione-HMP | 392 | 108 | [8] |
Application in Coordination Chemistry: Palladium Complexes
2-Hydrazinopyridine can act as a bidentate ligand, coordinating with metal ions through the pyridine nitrogen and the amino group of the hydrazine moiety. Palladium(II) complexes of 2-hydrazinopyridine have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines.
Experimental Protocol: Synthesis of a Palladium(II)-2-Hydrazinopyridine Complex
Materials:
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
2-Hydrazinopyridine
-
Ethanol
Procedure:
-
A solution of Na₂PdCl₄ (1.0 mmol, 0.294 g) in ethanol (30 mL) is prepared.
-
A solution of 2-hydrazinopyridine (1.0 mmol, 0.182 g) in ethanol is added to the Na₂PdCl₄ solution with stirring at room temperature.[9]
-
A secondary ligand, such as oxalate, can be added to the reaction mixture.
-
The mixture is stirred for several hours, and the resulting precipitate is collected by filtration.
-
The solid complex is washed with hot ethanol and dried under vacuum.
Quantitative Data: Cytotoxicity of Palladium(II)-2-Hydrazinopyridine Complexes
Table 4: In Vitro Cytotoxicity (IC₅₀, µg/mL) of Palladium(II) Complexes
| Complex | MCF-7 (Breast) | HepG-2 (Liver) | PC-3 (Prostate) | HEP-2 (Larynx) | Reference |
| [Pd(hzpy)(ox)] | 12.3 | 11.2 | 2.87 | 10.4 | [9] |
| [Pd(hzpy)(ma)] | 15.6 | 13.8 | 4.15 | 12.7 | [9] |
| [Pd(hzpy)(pyph)] | 18.2 | 16.4 | 5.62 | 14.9 | [9] |
| Vinblastine sulfate (control) | 56.2 | 49.7 | 42.4 | 38.5 | [9] |
Application in Agrochemicals
Derivatives of 2-hydrazinopyridine have shown promise as active ingredients in herbicides. The pyridine ring is a common motif in many agrochemicals, and its combination with other heterocyclic systems can lead to compounds with potent herbicidal activity. For example, 1,2,4-triazolo[4,3-a]pyridine derivatives, which can be synthesized from 2-hydrazinopyridine, have demonstrated broad-spectrum herbicidal effects against various weeds.[3]
Conclusion
This compound is a valuable and versatile reagent with broad applicability in scientific research, particularly in the fields of medicinal chemistry, analytical chemistry, and coordination chemistry. Its utility as a precursor for the synthesis of potent anticancer agents, a derivatizing agent for sensitive analytical methods, and a ligand for the creation of bioactive metal complexes highlights its importance for researchers and drug development professionals. The detailed protocols and quantitative data provided in this guide serve as a practical resource for the effective utilization of this compound in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular insights: Suppression of EGFR and AKT activation by a small molecule in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Synthesis of 2-Hydrazinopyridine Dihydrochloride from 2-Chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-hydrazinopyridine dihydrochloride, a valuable building block in pharmaceutical and agrochemical research, starting from 2-chloropyridine. The process involves a nucleophilic aromatic substitution reaction followed by salt formation. This guide provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Synthesis of 2-Hydrazinopyridine (Free Base)
The initial step involves the reaction of 2-chloropyridine with hydrazine hydrate. This nucleophilic aromatic substitution reaction displaces the chloro group to yield 2-hydrazinopyridine. Several protocols have been reported with variations in reaction time, solvent, and yield.
Data Summary: Synthesis of 2-Hydrazinopyridine
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2-Chloropyridine | 2-Chloropyridine |
| Reagent | Hydrazine hydrate | Hydrazine hydrate (80%) |
| Solvent | None (neat) | Butan-1-ol |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 48 hours | 100 seconds (Flow reactor) |
| Yield | 78%[1][2] | 95.8%[2] |
| Product Form | Red oil[1][2] | Solid |
| Purification | Extraction and concentration[1][2] | Solid-liquid separation |
Experimental Protocols: Synthesis of 2-Hydrazinopyridine
Protocol 1: Batch Synthesis [1][2]
-
To a solution of 2-chloropyridine (20 g, 0.176 mol), add hydrazine hydrate (200 mL).
-
Stir the reaction mixture at 100 °C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and methanol (8:2).
-
Upon complete consumption of the starting material, cool the reaction mixture to room temperature and dilute with water (200 mL).
-
Extract the product with ethyl acetate (5 x 500 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain 2-hydrazinopyridine as a red oil (15.0 g, 78% yield).
Protocol 2: Flow Reactor Synthesis [2]
-
Prepare a solution of 2-chloropyridine (200 kg) in butan-1-ol (200 kg).
-
In a separate vessel, take 110 kg of hydrazine hydrate (80% mass concentration).
-
Using plunger pumps, deliver the 2-chloropyridine solution at a flow rate of 0.0375 L/s and the hydrazine hydrate solution at 0.01 L/s into a microchannel reactor.
-
Maintain the reaction temperature at 100 °C.
-
Allow a reaction time of 100 seconds within the channel.
-
Collect the reaction mixture, cool it down for solid-liquid separation, and dry the solid to obtain 2-hydrazinopyridine (185 kg, 95.8% yield).
Characterization of 2-Hydrazinopyridine
-
Appearance: White to light beige low melting solid or red oil.[1]
-
Melting Point: 41-44 °C.[1]
-
Boiling Point: 90-92 °C at 1 mmHg.[1]
-
¹H NMR (300 MHz, CDCl₃): δ 8.14 (1H, d, J = 3Hz, Ar-H), 7.51-7.45 (1H, m, Ar-H), 6.71-6.66 (2H, m, Ar-H), 5.78 (1H, brs, -NH), 3.81 (2H, brs, -NH₂).[1][2]
Synthesis of this compound
The synthesized 2-hydrazinopyridine free base is converted to its dihydrochloride salt by treatment with hydrochloric acid. This provides a stable, crystalline solid that is often preferred for storage and further reactions.
Data Summary: this compound
| Parameter | Value |
| Molecular Formula | C₅H₇N₃ · 2HCl |
| Molecular Weight | 182.05 g/mol |
| Melting Point | 212-213 °C (dec.) or 214-215 °C[1] |
| Assay | 95% |
Experimental Protocol: Synthesis of this compound
While a specific detailed protocol for the dihydrochloride salt formation from the free base was not explicitly found in the searched literature, a general procedure can be inferred from the synthesis of similar hydrochloride salts. The following is a proposed experimental protocol:
-
Dissolve the synthesized 2-hydrazinopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid (at least 2 equivalents) in the same solvent dropwise with stirring.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for a specified period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any excess HCl and impurities.
-
Dry the product under vacuum to obtain this compound.
Note: The exact conditions such as solvent volume, addition rate of HCl, and stirring time may need to be optimized for best results.
Synthetic Pathway and Workflow
The overall synthesis of this compound from 2-chloropyridine can be visualized as a two-step process.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
2-Hydrazinopyridine Dihydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Hydrazinopyridine Dihydrochloride. Due to the limited publicly available quantitative data for the dihydrochloride salt, this guide also includes information on the free base, 2-Hydrazinopyridine, and outlines detailed experimental protocols for determining these critical physicochemical properties.
Core Concepts: Solubility and Stability
The solubility and stability of an active pharmaceutical ingredient (API) are fundamental parameters that influence its formulation, bioavailability, and overall therapeutic efficacy. Understanding these properties is crucial during all stages of drug development.
Solubility dictates the amount of a substance that can be dissolved in a given solvent to form a saturated solution. It is a critical factor for achieving desired concentrations in formulations and for ensuring adequate absorption in the body.
Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions, such as temperature, humidity, and light. Stability studies are essential for determining a drug's shelf-life and ensuring its safety and potency.
Solubility of 2-Hydrazinopyridine and its Dihydrochloride Salt
Table 1: Solubility of 2-Hydrazinopyridine
| Compound | Solvent | Temperature (°C) | Solubility (g/L) |
| 2-Hydrazinopyridine | Water | 25 | 40[1] |
It is important to note that the solubility of the dihydrochloride salt is expected to be significantly higher in aqueous solutions compared to the free base due to its ionic nature.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic (equilibrium) solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[2][3]
Caption: Workflow for Thermodynamic Solubility Determination.
Stability of this compound
Detailed stability studies for this compound are not widely published. However, general storage recommendations suggest that the compound may be sensitive to environmental factors. The hydrazine moiety in the molecule is known to be susceptible to oxidation.
Table 2: Recommended Storage Conditions
| Compound | Temperature | Atmosphere |
| 2-Hydrazinopyridine | 2 - 8 °C | Under inert gas |
| This compound | Room Temperature | Sealed in dry conditions |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid or solution at elevated temperatures.
-
Photostability: Exposing the solid or solution to light of controlled wavelength and intensity.
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating analytical method (typically HPLC) to quantify the remaining parent compound and detect any degradation products.
-
Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants have been detected.
Caption: Workflow for Forced Degradation Studies.
Analytical Methods for Quantification
Accurate and validated analytical methods are essential for both solubility and stability studies.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for the quantification of small molecules like this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8] Detection is usually performed using a UV detector.
-
Spectrophotometry: The presence of the pyridine ring provides a chromophore that allows for UV-Vis spectrophotometric quantification.[9] This method can be simpler and faster than HPLC but may be less specific if interfering substances are present.
Signaling Pathways and Logical Relationships
While 2-Hydrazinopyridine itself is not directly involved in signaling pathways in the traditional sense, its use as a derivatizing agent is crucial for the analysis of molecules that are. For instance, it reacts with carbonyl groups in biomolecules, allowing for their detection and quantification.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. enamine.net [enamine.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. snscourseware.org [snscourseware.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. 2-Hydrazinopyridine.dihydrochloride (2HP) (to quantify 4FB-modified biomolecules) – Bioquote [bioquote.com]
2-Hydrazinopyridine: A Technical Guide to Carbonyl Derivatization for Enhanced Analytical Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-hydrazinopyridine (2-HP) and its derivatives as highly effective agents for the derivatization of carbonyl compounds. Carbonyls, such as aldehydes and ketones, are often challenging to analyze with high sensitivity using standard analytical techniques like liquid chromatography-mass spectrometry (LC-MS) due to their poor ionization efficiency. Chemical derivatization with 2-HP addresses this limitation by introducing a pyridine group, which significantly enhances the ionization efficiency and, consequently, the detection sensitivity of the target analytes. This guide details the reaction mechanism, provides comprehensive experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate the application of this powerful analytical strategy in research, clinical, and drug development settings.
Introduction
The accurate quantification of carbonyl-containing molecules, including steroids, pharmaceuticals, and environmental contaminants, is crucial in numerous scientific disciplines. However, the inherent chemical properties of the carbonyl functional group often lead to poor sensitivity in modern analytical platforms. Derivatization is a chemical modification technique employed to improve the analytical characteristics of a compound. 2-Hydrazinopyridine and its analogs, such as 2-hydrazino-1-methylpyridine (HMP), have emerged as superior derivatizing reagents for carbonyls.[1][2] The reaction of 2-HP with an aldehyde or ketone yields a stable hydrazone derivative that is more readily ionized, particularly by electrospray ionization (ESI), leading to substantial improvements in detection limits.[3][4] This enhancement can be as significant as a 70- to 1600-fold increase in sensitivity for certain mono-oxosteroids.[4]
Reaction Mechanism
The derivatization of a carbonyl compound with 2-hydrazinopyridine proceeds through a nucleophilic addition-elimination reaction to form a hydrazone. The lone pair of electrons on the terminal nitrogen of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, resulting in the corresponding hydrazone derivative. The reaction is typically carried out under mild acidic conditions, which catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Caption: Reaction of a carbonyl with 2-hydrazinopyridine to form a hydrazone.
Quantitative Data Summary
The primary advantage of using 2-hydrazinopyridine and its derivatives is the significant enhancement in analytical sensitivity. The following tables summarize key quantitative data from various studies, highlighting the improvements in limits of detection (LOD) and quantification (LOQ).
Table 1: Limits of Detection (LOD) for Steroid Hormones Derivatized with 2-Hydrazinopyridine (2-HP)
| Analyte | Matrix | LOD | Reference |
| Progesterone | Fathead Minnow Blood Plasma | 0.16 ng/mL | [5] |
| 17α-hydroxypregnenolone | Fathead Minnow Blood Plasma | 0.63 ng/mL | [5] |
| 11-deoxycortisol | Fathead Minnow Blood Plasma | 0.63 ng/mL | [5] |
| 17α,20β-dihydroxypregnenone | Fathead Minnow Blood Plasma | 0.63 ng/mL | [5] |
| 11-ketotestosterone | Fathead Minnow Blood Plasma | 1.25 ng/mL | [5] |
Table 2: Sensitivity Enhancement with 2-Hydrazino-1-methylpyridine (HMP) Derivatization
| Analyte Class | Sensitivity Increase | Reference |
| Mono-oxosteroids | 70-1600-fold | [4] |
| Cortisol and Cortisone | ~1000-fold | [2][6] |
Table 3: Selected Reaction Monitoring (SRM) Transitions for HMP-Derivatized Androgens
| Analyte | SRM Transition (m/z) | Reference |
| DHT-HMP | 396 → 108 | [1][7] |
| Testosterone-HMP | 394 → 108 | [1][7] |
| Androstenedione-HMP | 392 → 108 | [1][7] |
Experimental Protocols
This section provides detailed methodologies for the derivatization of carbonyl compounds with 2-hydrazinopyridine and subsequent analysis by LC-MS/MS.
General Derivatization Protocol for Steroids in Biological Fluids
This protocol is a generalized procedure based on methodologies reported for the analysis of steroids in plasma and saliva.[5][8][9]
Materials:
-
2-Hydrazinopyridine (2-HP)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
-
Internal standards (isotope-labeled analogs of the target analytes)
-
Biological sample (e.g., plasma, saliva)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
For plasma or serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.[10]
-
For saliva, centrifuge to remove particulates.[9]
-
Alternatively, perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest.[1][9] A typical LLE may involve using a solvent like methyl tert-butyl ether (MTBE).[8]
-
-
Derivatization Reaction:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the derivatization reagent. A common reagent mixture is 2-hydrazinopyridine in a solvent containing an acid catalyst (e.g., 1 mg/mL 2-HP in acetonitrile with 0.1% TFA).
-
Incubate the reaction mixture. Reaction conditions can be optimized, but a typical starting point is 60°C for 60 minutes.[4]
-
-
Sample Cleanup (Optional):
-
After derivatization, the sample may be dried down again and reconstituted in the initial mobile phase for LC-MS/MS analysis. This step can help to remove excess derivatization reagent.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into an HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Use a C18 reversed-phase column. A typical mobile phase system consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B), run under a gradient elution.[5]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each derivatized analyte in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
Caption: A generalized workflow for the analysis of carbonyls using 2-HP derivatization.
Applications in Drug Development and Research
The enhanced sensitivity afforded by 2-HP derivatization is particularly valuable in:
-
Pharmacokinetic Studies: Quantifying low levels of drug metabolites containing carbonyl groups in various biological matrices.
-
Biomarker Discovery: Detecting and quantifying endogenous carbonyl compounds, such as steroids and lipid peroxidation products, that may serve as biomarkers for disease.[8]
-
Clinical Chemistry: Developing highly sensitive assays for hormones and other diagnostic markers in small sample volumes, which is especially important in pediatric and geriatric populations.[1][7]
-
Toxicology: Monitoring exposure to environmental toxins that are or are metabolized to carbonyl-containing compounds.[5]
Conclusion
2-Hydrazinopyridine and its derivatives are powerful tools for the sensitive and accurate quantification of carbonyl compounds. The straightforward derivatization reaction, coupled with the significant enhancement in ionization efficiency, makes this approach highly suitable for a wide range of applications in research and development. By following the protocols and understanding the principles outlined in this guide, researchers can effectively implement this technique to overcome the challenges associated with the analysis of low-abundance carbonyls.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reaction of 2-Hydrazinopyridine with Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism governing the reaction between 2-hydrazinopyridine and ketones. This reaction is fundamental in organic synthesis, serving as a cornerstone for creating a diverse array of heterocyclic compounds and functionalized molecules with significant applications in medicinal chemistry and materials science.[1][2] This document outlines the reaction mechanism, influencing factors, detailed experimental protocols, and relevant quantitative data, tailored for professionals in research and drug development.
Core Reaction Mechanism: Hydrazone Formation
The reaction of 2-hydrazinopyridine with a ketone is a classic condensation reaction that results in the formation of a hydrazone.[3] This transformation involves the nucleophilic addition of the hydrazine to the ketone's carbonyl group, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N).[3][4][5]
The terminal nitrogen atom of the 2-hydrazinopyridine's hydrazine moiety acts as a potent nucleophile, initiating the attack on the electrophilic carbonyl carbon of the ketone.[5] The overall process can be described in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of 2-hydrazinopyridine attacks the carbonyl carbon of the ketone. This leads to the formation of a tetrahedral intermediate, often called a carbinolamine, where the nitrogen is positively charged and the oxygen is negatively charged. A proton transfer then occurs to neutralize these charges.
-
Dehydration: The resulting carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule). This step is typically the rate-determining step and can be facilitated by acid catalysis. Protonation of the hydroxyl group makes it a better leaving group (water), and subsequent elimination forms the C=N double bond of the hydrazone product.
This reaction is highly efficient and is a foundational method for the derivatization of carbonyl compounds.[2]
Caption: General mechanism for the formation of a hydrazone from a ketone and 2-hydrazinopyridine.
Factors Influencing the Reaction
Several factors can influence the rate and yield of hydrazone formation:
-
Steric Hindrance: Bulky substituents on either the ketone or the hydrazine can hinder the nucleophilic attack, slowing down the reaction rate.
-
Electronic Effects: Electron-withdrawing groups on the ketone can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.
-
pH Control: The reaction is often catalyzed by a small amount of acid.[6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, at very low pH, the hydrazine nitrogen can be protonated, rendering it non-nucleophilic and inhibiting the reaction. Therefore, optimal pH is typically weakly acidic.
-
Solvent: The choice of solvent can impact reaction rates. Protic solvents like ethanol are commonly used as they can solvate the intermediates and facilitate proton transfer.
-
Temperature: Like most chemical reactions, increasing the temperature generally increases the reaction rate. In some cases, heating is required to drive the dehydration step to completion.
Applications in Drug Development and Research
The hydrazine functionality is a key building block in the synthesis of various pharmaceuticals and bioactive compounds.[1][2] Hydrazones, the products of this reaction, are versatile intermediates and exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][7]
-
Drug Discovery: The C=N linkage in hydrazones is a common pharmacophore. The reaction provides a straightforward method to couple a pyridine ring (a common motif in pharmaceuticals) to various ketone-containing scaffolds, enabling the rapid generation of compound libraries for high-throughput screening.
-
Analytical Chemistry: 2-Hydrazinopyridine is employed as a derivatizing agent in analytical methods, such as LC-MS, for the detection and quantification of carbonyl compounds in biological and environmental samples.[2][5][8] The resulting hydrazones often have enhanced UV absorbance or can be more easily ionized, improving detection sensitivity.[8]
-
Synthesis of Heterocycles: The hydrazone products can undergo further cyclization reactions to form complex heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyridines, which are of significant interest in medicinal chemistry.[9]
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a hydrazone from 2-hydrazinopyridine and a generic ketone.
Caption: A typical experimental workflow for hydrazone synthesis.
Detailed Methodology: Synthesis of Acetone Pyridin-2-yl-hydrazone
-
Objective: To synthesize the hydrazone derivative from the reaction of 2-hydrazinopyridine with acetone.
-
Materials:
-
2-Hydrazinopyridine (1.0 eq)
-
Acetone (1.1 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinopyridine (e.g., 1.09 g, 10 mmol) in 20 mL of ethanol.
-
To this solution, add acetone (e.g., 0.64 g, 11 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]
-
Attach a condenser to the flask and stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, the mixture can be gently heated to reflux.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.
-
Place the flask in an ice bath for 30 minutes to induce precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum.
-
Characterize the final product by obtaining its melting point and analyzing its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Quantitative Data Summary
| Entry | α-Keto Acid Aryl Group (R) | Product | Yield (%)[9] |
| 1 | Phenyl | 3-phenyl-[1][3][9]triazolo[4,3-a]pyridine | 75 |
| 2 | 4-Methylphenyl | 3-(p-tolyl)-[1][3][9]triazolo[4,3-a]pyridine | 83 |
| 3 | 4-Methoxyphenyl | 3-(4-methoxyphenyl)-[1][3][9]triazolo[4,3-a]pyridine | 78 |
| 4 | 4-Chlorophenyl | 3-(4-chlorophenyl)-[1][3][9]triazolo[4,3-a]pyridine | 72 |
| 5 | 2-Thienyl | 3-(thiophen-2-yl)-[1][3][9]triazolo[4,3-a]pyridine | 65 |
Reaction Conditions: 2-hydrazinopyridine (0.5 mmol), α-keto acid (0.5 mmol), KI (20 mol%), TBHP (1 mmol), and Na₂CO₃ (1 mmol) in 1,4-dioxane at 130 °C for 12 h.[9] These yields represent the overall efficiency of a two-step, one-pot process and suggest that the initial hydrazone formation is likely highly efficient under these conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. Knowing that ketones and hydrazine react to give hydrazones, show how the.. [askfilo.com]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [mdpi.com]
- 9. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydrazinopyridine Dihydrochloride: A Comprehensive Technical Guide for Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 2-Hydrazinopyridine Dihydrochloride, a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its versatile reactivity makes it a valuable building block in the development of novel therapeutics, particularly in the realm of oncology.
Physicochemical Properties and Safety Information
2-Hydrazinopyridine, also known as 2-pyridylhydrazine, is the precursor to its more stable dihydrochloride salt. The dihydrochloride form is often preferred in pharmaceutical synthesis due to its enhanced stability and handling characteristics.
| Property | Value | Reference |
| Chemical Formula | C₅H₇N₃ · 2HCl | [1] |
| Molecular Weight | 182.06 g/mol | [1] |
| Appearance | White to light beige solid | [2] |
| Melting Point | 214-215 °C | [2] |
| Solubility | Soluble in water | [2] |
Safety Information: 2-Hydrazinopyridine and its salts should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.
Synthesis of 2-Hydrazinopyridine and its Dihydrochloride Salt
The synthesis of 2-hydrazinopyridine is most commonly achieved through the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with hydrazine. The resulting free base can then be converted to the dihydrochloride salt. Several methods have been reported, with the choice of starting material and reaction conditions influencing yield and purity.
Synthesis from 2-Chloropyridine
This is the most widely reported method, involving the reaction of 2-chloropyridine with hydrazine hydrate. The reaction can be performed under various conditions, from traditional batch processing to more modern flow chemistry.
Experimental Protocol (Batch Synthesis):
-
To a solution of hydrazine hydrate (200 mL, 10 volumes) is added 2-chloropyridine (20 g, 0.176 mol, 1 equivalent).
-
The reaction mixture is stirred at 100 °C for 48 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) using an 8:2 mixture of ethyl acetate and methanol as the eluent.
-
Upon complete consumption of the starting material, the reaction mixture is cooled and diluted with water (200 mL).
-
The product is extracted with ethyl acetate (5 x 500 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield 2-hydrazinopyridine as a red oil (15.0 g, 78% yield).[2][3]
Experimental Protocol (Flow Reactor - Large Scale):
-
A solution of 200 kg of 2-chloropyridine in 200 kg of butan-1-ol is prepared in a raw material tank.
-
A separate tank is charged with 110 kg of 80% hydrazine hydrate.
-
The two solutions are pumped into a microchannel reactor at controlled flow rates (0.0375 L/s for the 2-chloropyridine solution and 0.01 L/s for the hydrazine hydrate solution).
-
The reaction temperature is maintained at 100 °C.
-
After a residence time of 100 seconds in the reactor, the output stream is collected.
-
The product is isolated by solid-liquid separation after cooling, yielding 185 kg of 2-hydrazinopyridine (95.8% yield) with a purity of 99%.[3]
Synthesis from 2-Bromopyridine
2-Bromopyridine can also serve as a starting material, often with improved yields compared to 2-chloropyridine, although it is a more expensive reagent.[4] The general reaction principle is similar to that of 2-chloropyridine, involving nucleophilic substitution with hydrazine hydrate.
Experimental Protocol:
A detailed, specific protocol for the synthesis from 2-bromopyridine with high yield is suggested in the literature, involving the straightforward reaction with hydrazine hydrate, similar to the 2-chloropyridine method.[4] For a high-yielding synthesis of 2-bromopyridine itself, one method involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite.[5]
Synthesis from 2-Aminopyridine
An alternative route involves the diazotization of 2-aminopyridine to form a diazonium salt, which is then reduced to 2-hydrazinopyridine.
Experimental Protocol Outline:
-
Diazotization: 2-Aminopyridine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., -5 °C) to form the corresponding diazonium salt.[4]
-
Reduction: The resulting diazonium salt is then reduced to 2-hydrazinopyridine. A common method for this reduction is the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as methanol.[4]
Synthesis of this compound
The free base of 2-hydrazinopyridine can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol:
-
Dissolve the crude 2-hydrazinopyridine in a suitable solvent.
-
Add a stoichiometric amount of concentrated hydrochloric acid.
-
The dihydrochloride salt will precipitate out of the solution.
-
The precipitate can be collected by filtration, washed with a cold solvent, and dried.
-
Recrystallization from aqueous HCl can be performed for further purification.[2]
Comparative Synthesis Data
| Starting Material | Reagents | Conditions | Yield | Purity | Reference |
| 2-Chloropyridine | Hydrazine hydrate | Batch, 100 °C, 48 h | 78% | Not specified | [2][3] |
| 2-Chloropyridine | Hydrazine hydrate, butan-1-ol | Flow reactor, 100 °C, 100 s | 95.8% | 99% | [3] |
| 2,3-Dichloropyridine | Hydrazine hydrate, ethanol | Reflux, 8 h | 95% | 99% (HPLC) | [6] |
| 2,3-Dichloropyridine | Hydrazine hydrate, ethanol/methanol | Reflux, 4 h | 97% | 99% (HPLC) | [6] |
| 2,3-Dichloropyridine | Hydrazine hydrate, DMAC | Reflux, 6 h | 98% | 99% (HPLC) | [6] |
Application in Pharmaceutical Synthesis: The Case of AT7519, a CDK Inhibitor
2-Hydrazinopyridine is a crucial precursor for the synthesis of various heterocyclic compounds with significant biological activity. A prominent example is its use in the synthesis of pyrazole-based kinase inhibitors. The multi-cyclin-dependent kinase (CDK) inhibitor, AT7519, serves as an excellent case study.
AT7519, with the chemical name N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[7][8] Its mechanism of action involves the inhibition of cell cycle progression and transcription, leading to apoptosis in cancer cells.
Synthetic Pathway to Pyrazole-Based Kinase Inhibitors
The synthesis of pyrazole-containing compounds from 2-hydrazinopyridine derivatives typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. This reaction forms the pyrazole ring, which is a key pharmacophore in many kinase inhibitors.
Caption: General synthesis of a pyrazole ring from a 2-hydrazinopyridine derivative.
Mechanism of Action of AT7519: Inhibition of Cell Cycle and Transcription
AT7519 exerts its anti-cancer effects by targeting two fundamental cellular processes: cell cycle progression and transcription.
Cell Cycle Inhibition:
The cell cycle is tightly regulated by CDKs and their cyclin partners. AT7519 inhibits CDK1/Cyclin B and CDK2/Cyclin E/A complexes, which are crucial for the G2/M and G1/S transitions, respectively. This inhibition leads to cell cycle arrest.[7][9]
Caption: Inhibition of cell cycle progression by AT7519.
Transcription Inhibition:
AT7519 also potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb). CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II, a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, AT7519 prevents the phosphorylation of RNA polymerase II, leading to a global shutdown of transcription of short-lived mRNAs, including those encoding anti-apoptotic proteins like Mcl-1.[9][10] This transcriptional repression is a key driver of apoptosis in cancer cells.
Caption: Inhibition of transcription by AT7519 leading to apoptosis.
Conclusion
This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its accessibility through various synthetic routes and its utility in constructing complex heterocyclic scaffolds, such as those found in potent kinase inhibitors, underscore its importance in modern drug discovery. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working to develop the next generation of targeted therapies.
References
- 1. Therapeutic Targeting of the General RNA Polymerase II Transcription Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Safety and Handling of 2-Hydrazinopyridine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinopyridine dihydrochloride is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its reactive hydrazine moiety makes it a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including pyrazoles, triazoles, and pyridazines. Notably, derivatives of 2-hydrazinopyridine have demonstrated promising biological activities, including potential as anticancer agents through the inhibition of key signaling pathways. This technical guide provides a comprehensive overview of the safety, handling, and key experimental protocols associated with this compound, with a focus on its application in the synthesis of bioactive molecules.
Safety and Handling
Proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as a hazardous substance, and adherence to safety data sheet (SDS) recommendations is mandatory.
Hazard Identification and Classification
This compound is categorized with the following hazards[1][2][3][4]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Some sources also indicate that hydrazine derivatives can be toxic and potentially hazardous, and some hydrazines are considered potentially carcinogenic[5][6].
GHS Hazard Pictograms:
Hazard Statements:
Precautionary Measures and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following precautionary measures and PPE are essential[7]:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[7]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7] Change gloves immediately if contaminated.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[7]
-
Hygiene Practices: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7] The compound is hygroscopic and should be protected from moisture.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter drains or the environment.[7]
First Aid Measures
In case of exposure, follow these first-aid procedures[7]:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₅H₇N₃ · 2HCl | [2][3] |
| Molecular Weight | 182.05 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 212-213 °C (decomposes) | [2][8] |
| Solubility | Soluble in water | |
| CAS Number | 62437-99-4 | [2] |
Experimental Protocols
This compound is a key starting material for the synthesis of various heterocyclic compounds with potential biological activity.
Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine
A common method for the synthesis of the free base, 2-hydrazinopyridine, is the reaction of 2-chloropyridine with hydrazine hydrate.
Procedure: [9]
-
To a solution of 2-chloropyridine (1 equivalent) in a suitable solvent (e.g., butan-1-ol), add an excess of hydrazine hydrate (e.g., 10 volumes).
-
Heat the reaction mixture at 100 °C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute it with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydrazinopyridine.
Synthesis of a Triazolopyridine Derivative
Triazolopyridines are a class of compounds synthesized from 2-hydrazinopyridine that have shown a range of biological activities.
Procedure for the synthesis of 3-chloromethyl-[7]triazolo[4,3-a]pyridine:
-
Acylation of 2-Hydrazinopyridine: Treat 2-hydrazinopyridine with chloroacetyl chloride to yield the corresponding hydrazide.
-
Cyclization: The resulting hydrazide is then cyclized by treatment with phosphorus oxychloride (POCl₃) to afford 3-chloromethyl-[1][7]triazolo[4,3-a]pyridine.
Cell Viability (MTT) Assay
To assess the cytotoxic effects of newly synthesized compounds derived from this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General Protocol: [2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
Derivatives of 2-hydrazinopyridine have been investigated for their potential as anticancer agents, with studies pointing towards their interaction with critical signaling pathways that regulate cell proliferation, survival, and migration.
Inhibition of FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in tumor progression and metastasis.[5][9] Some 2,4-diarylaminopyrimidine hydrazone derivatives have been designed as FAK inhibitors.[2]
// Nodes ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-Hydrazinopyridine\nDerivative (FAK Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ECM -> Integrin [color="#5F6368"]; Integrin -> FAK [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; FAK -> Src [label="Recruitment &\nActivation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Src -> FAK [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; FAK -> PI3K [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PI3K -> Akt [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> Proliferation [color="#4285F4"]; Akt -> Survival [color="#4285F4"]; FAK -> Migration [color="#4285F4"]; Inhibitor -> FAK [label="Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", style=dashed]; }
Caption: Inhibition of the FAK signaling pathway by a 2-hydrazinopyridine derivative.
Inhibition of PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in human cancers.[7] Some hydrazide analogues have been developed as PI3K inhibitors.[6]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-Hydrazinopyridine\nDerivative (PI3K Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PI3K -> PIP2 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; edge [dir=none, style=invis]; {rank=same; PIP2; PIP3}; edge [dir=forward, style=solid]; PI3K -> PIP3 [color="#4285F4"]; PIP3 -> Akt [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> mTOR [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTOR -> CellGrowth [color="#4285F4"]; mTOR -> Proliferation [color="#4285F4"]; Akt -> Survival [color="#4285F4"]; Inhibitor -> PI3K [label="Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", style=dashed]; } Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-hydrazinopyridine derivative.
Induction of Cell Cycle Arrest
// Nodes Hydrazide [label="Quinoline Hydrazide\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p27 [label="p27kip1", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="Cyclin E/CDK2", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_S [label="G1/S Transition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Hydrazide -> p27 [label="Upregulation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; p27 -> CDK2 [label="Inhibition", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; CDK2 -> G1_S [label="Promotes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; CDK2 -> Arrest [style=invis]; p27 -> Arrest [color="#EA4335", style=dashed]; }
Caption: Induction of G1 cell cycle arrest by a quinoline hydrazide derivative via p27kip1 upregulation.
Conclusion
This compound is a valuable reagent in the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its derivatives have demonstrated promising anticancer activities by targeting key signaling pathways such as FAK and PI3K/Akt, and by inducing cell cycle arrest. A thorough understanding of its safety and handling is crucial for its use in a research setting. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of novel compounds derived from this versatile building block. Further research into the synthesis of new derivatives and their mechanisms of action will continue to be an important area of investigation in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. p27Kip1 inhibits the cell cycle through non-canonical G1/S phase-specific gatekeeper mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydrazinopyridine in Coordination Chemistry: A Technical Guide for Researchers
Introduction
2-Hydrazinopyridine (hzpy) and its derivatives have emerged as versatile ligands in coordination chemistry. The presence of multiple nitrogen donor atoms—comprising the pyridine ring nitrogen, the α-nitrogen, and the terminal amino nitrogen of the hydrazine moiety—allows for diverse coordination modes. This flexibility enables the formation of stable complexes with a wide array of transition metals, leading to varied geometries and interesting physicochemical properties. The resulting metal complexes have garnered significant attention due to their potential applications in fields ranging from catalysis to medicinal chemistry, particularly as anticancer and antimicrobial agents.[1][2][3] This guide provides an in-depth overview of the coordination chemistry of 2-hydrazinopyridine, focusing on synthesis, characterization, and applications relevant to researchers and drug development professionals.
Coordination Behavior and Synthesis of Metal Complexes
The coordination versatility of 2-hydrazinopyridine is a cornerstone of its utility. It can function as a monodentate ligand, typically through the pyridine nitrogen, or as a bidentate chelating ligand, coordinating through the pyridine nitrogen and the α-nitrogen of the hydrazine group. Furthermore, Schiff base condensation of 2-hydrazinopyridine with aldehydes or ketones yields multidentate ligands that can coordinate to metal centers in a tridentate fashion, involving the pyridyl nitrogen, the imino nitrogen, and another donor atom from the carbonyl precursor.[4][5]
Caption: Coordination modes of 2-hydrazinopyridine (hzpy) and its derivatives.
Experimental Protocol: Synthesis of Palladium(II) Complexes
A general and effective method for synthesizing 2-hydrazinopyridine metal complexes involves the reaction of a metal salt with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction. The following protocol details the synthesis of palladium(II) complexes with 2-hydrazinopyridine (hzpy) and various secondary ligands (e.g., oxalate, malonate).[6]
Materials:
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
2-Hydrazinopyridine hydrochloride
-
Secondary ligands (e.g., Oxalic acid, Malonic acid)
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide or other base to adjust pH
Procedure:
-
Dissolve 1.0 mmol of Na₂PdCl₄ in 30 mL of ethanol with stirring at room temperature.
-
Add 1.0 mmol of 2-hydrazinopyridine to the solution and continue stirring.
-
Add 1.0 mmol of the desired secondary ligand (e.g., oxalic acid) to the reaction mixture.
-
Adjust the pH of the mixture to approximately 3.5 using a suitable base.
-
Continue stirring the mixture for 4 hours at room temperature.
-
The resulting solid precipitate is collected by filtration.
-
The collected solid is washed thoroughly with hot ethanol, followed by diethyl ether.
-
The final complex is dried under a vacuum.
Caption: General workflow for the synthesis and characterization of metal complexes.
Structural and Spectroscopic Characterization
A combination of spectroscopic and analytical techniques is essential to elucidate the structure and bonding in 2-hydrazinopyridine complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the hzpy ligand to the metal center. Key vibrational bands of the free ligand are observed to shift upon complexation. For instance, the N-H stretching vibrations of the amino group in hzpy typically shift to a lower frequency, indicating the participation of the NH₂ group in coordination.[6] The appearance of new bands in the far-IR region can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, providing direct evidence of complex formation.[6][7]
Table 1: Key IR Spectral Data for Selected Palladium(II)-hzpy Complexes[6]
| Complex | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(M-O) (cm⁻¹) | ν(M-N) (cm⁻¹) |
|---|---|---|---|---|
| [Pd(hzpy)(ox)] | 3274, 3155 | - | 528 | 435 |
| [Pd(hzpy)(ma)] | - | 1627 | 532 | 470 |
| [Pd(hzpy)(pyph)] | 3274, 3155 | - | 532 | 470 |
ox = oxalate, ma = malonate, pyph = pyrophosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the ligand environment in solution. The aromatic protons of the pyridine ring and the N-H protons of the hydrazine moiety show characteristic chemical shifts. Upon complexation, these signals can shift and broaden, confirming the ligand's interaction with the paramagnetic or diamagnetic metal center. For example, in diamagnetic Pd(II) complexes, the aromatic protons of the hzpy ligand are observed in the 6.68 - 8.38 ppm range, while the N-H and NH₂ protons appear as a multiplet around 6.68 ppm.[6]
Electronic (UV-Vis) Spectroscopy
The electronic spectra of 2-hydrazinopyridine complexes provide insights into their electronic structure. The spectra are typically characterized by three main types of transitions:
-
Intra-ligand (π → π) transitions:* Occurring at higher energies (typically < 350 nm), these are associated with electronic transitions within the hzpy ligand itself.[6]
-
Metal-to-Ligand Charge Transfer (MLCT) transitions: These transitions, often appearing as shoulders or intense bands at lower energies, involve the transfer of an electron from a metal d-orbital to a ligand π*-orbital.[6]
-
d-d transitions: These are typically weak absorptions in the visible region of the spectrum and correspond to electronic transitions between the d-orbitals of the metal center. Their position is indicative of the complex's geometry.[6]
Table 2: Electronic Spectral Data for Palladium(II)-hzpy Complexes[6]
| Complex | λ_max (nm) | Assignment |
|---|---|---|
| [Pd(hzpy)(ox)] | 280-350 | Intra-ligand (hzpy) |
| ~390 (shoulder) | MLCT | |
| [Pd(hzpy)(ma)] | 280-350 | Intra-ligand (hzpy) |
| ~390 (shoulder) | MLCT / n-π* | |
| 510-720 | d-d | |
| [Pd(hzpy)(pyph)] | 280-350 | Intra-ligand (hzpy) |
| ~390 (shoulder) | MLCT / n-π* |
| | 560-720 | d-d |
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and composition of the synthesized complexes. The mass spectrum often shows a parent peak corresponding to the molecular ion (M⁺) or related fragments, such as [M⁺ - H]. Fragmentation patterns can further help in structural elucidation, with characteristic peaks appearing for the free hzpy ligand and other components of the complex.[6]
Table 3: Mass Spectral Data for Palladium(II)-hzpy Complexes[6]
| Complex | Molecular Weight | Observed Parent Peak (m/z) | Key Fragment Peaks (m/z) |
|---|---|---|---|
| [Pd(hzpy)(ox)] | 303.57 | 302 ([M⁺ - H]) | 110 (hzpy), 122 (PdO) |
| [Pd(hzpy)(ma)] | 317.59 | 317 ([M⁺]) | 109 (hzpy), 122 (PdO), 150 (PdCO₂) |
| [Pd(hzpy)(pyph)]| 391.51 | 386 ([M⁺ - 5H]) | 109 (hzpy), 122 (PdO), 156 (P₂O₅) |
Applications in Drug Development and Catalysis
The unique structural features and coordination chemistry of 2-hydrazinopyridine complexes make them promising candidates for various applications.
Anticancer Activity
A significant area of research focuses on the cytotoxic properties of these metal complexes, driven by the success of platinum-based anticancer drugs and the need for alternatives with improved efficacy and reduced side effects.[6] Palladium(II) complexes of 2-hydrazinopyridine, in particular, have demonstrated moderate to good cytotoxic effects against several human cancer cell lines.[6] The presence of co-ligands like oxalate and malonate can enhance water solubility and tune the biological activity.[6]
Table 4: In Vitro Cytotoxicity (IC₅₀ in µg/mL) of Palladium(II)-hzpy Complexes[6]
| Complex | MCF-7 (Breast) | HepG-2 (Liver) | PC-3 (Prostate) | HEP-2 (Larynx) |
|---|---|---|---|---|
| [Pd(hzpy)(ox)] | 13.4 | 22.1 | 2.87 | 12.3 |
| [Pd(hzpy)(ma)] | 15.6 | 13.4 | 12.3 | 11.2 |
| [Pd(hzpy)(pyph)] | 18.2 | 25.3 | 14.1 | 15.6 |
| Vinblastine Sulfate | 3.5 | 4.8 | 42.4 | 4.1 |
The data indicates that the [Pd(hzpy)(ox)] complex shows particularly promising activity against the PC-3 prostate cancer cell line, with an IC₅₀ value significantly lower than that of the standard drug Vinblastine sulfate.[6] The ability of such pyridine derivative-based complexes to interact with DNA is a proposed mechanism for their antitumor action.[6]
Caption: A logical workflow for the anticancer evaluation of synthesized complexes.
Catalytic Activity
Hydrazone-based metal complexes are also explored for their catalytic potential. For example, zinc(II) complexes with tridentate hydrazone ligands have been tested as catalysts for the ketone-amine-alkyne (KA²) coupling reaction, a powerful method for synthesizing propargylamines.[8] The flexible coordination geometry and the ability of the metal center to act as a Lewis acid are key to their catalytic function. While specific studies on 2-hydrazinopyridine complexes in catalysis are less common, the broader success of related hydrazone complexes suggests a promising avenue for future research.[8][9]
2-Hydrazinopyridine is a highly adaptable ligand that forms stable and structurally diverse complexes with transition metals. Detailed characterization through spectroscopic and analytical methods has provided a solid foundation for understanding their structure-property relationships. The significant in vitro anticancer activity of its palladium(II) complexes highlights the potential of this ligand scaffold in the development of novel metallodrugs. Future research may further explore the catalytic applications, expand the range of metal centers and co-ligands, and investigate the detailed biological mechanisms of action to fully harness the potential of 2-hydrazinopyridine in coordination chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review (2015) | Mohamad M.E. Shakdofa | 48 Citations [scispace.com]
- 4. Metal transition complexes of tridentate Schiff base ligands derived from 2-hydrazinopyridine: synthesis, spectroscopic characterization and X-ray structures - ePrints Soton [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. jptcp.com [jptcp.com]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to Pyridin-2-ylhydrazine: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-2-ylhydrazine is a heterocyclic organic compound that serves as a vital building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a pyridine ring and a reactive hydrazine moiety, allows for the versatile construction of more complex molecules. The pyridine ring offers aromatic stability and potential coordination sites with metal ions, while the hydrazine group is a potent nucleophile, readily reacting with electrophiles like carbonyl compounds.[1] This dual functionality makes pyridin-2-ylhydrazine a key intermediate in the synthesis of a wide array of derivatives, including hydrazones, pyrazoles, and other heterocyclic systems, many of which exhibit significant biological activities such as antimicrobial and antitumor properties.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and logical workflows for its application in research and development.
Core Physical and Chemical Properties
Pyridin-2-ylhydrazine is typically a crystalline solid at room temperature, with colors ranging from white and light yellow to deep red.[1][2][3] It is soluble in organic solvents such as methanol.[3]
Table 1: Physical Properties of Pyridin-2-ylhydrazine
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃ | [3][4] |
| Molecular Weight | 109.13 g/mol | [3][4] |
| Melting Point | 41-44 °C | [3] |
| Boiling Point | 90-92 °C at 1 mmHg | [3] |
| Appearance | Deep red crystalline solid | [3] |
| Solubility | Soluble in Methanol | [3] |
| pKa (Predicted) | 9.72 ± 0.70 | [3] |
| InChIKey | NWELCUKYUCBVKK-UHFFFAOYSA-N | [3][4] |
| CAS Number | 4930-98-7 | [3][4] |
Spectroscopic Data
The structural features of pyridin-2-ylhydrazine can be confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of pyridin-2-ylhydrazine in CDCl₃ shows characteristic signals for the protons on the pyridine ring and the hydrazine group. The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm), while the protons of the hydrazine moiety are observed as well.
Table 2: ¹H NMR Chemical Shifts for Pyridin-2-ylhydrazine in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) |
| Pyridine Ring H (α to N) | ~8.11 |
| Pyridine Ring H | ~7.45 |
| Pyridine Ring H | ~6.68 |
| Pyridine Ring H | ~6.65 |
| -NH₂ and/or -NH- | ~3.8 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The broad signal around 3.8 ppm is attributable to the exchangeable protons of the hydrazine group.[3]
Infrared (IR) Spectroscopy
The IR spectrum of pyridin-2-ylhydrazine exhibits characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
N-H stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the primary amine of the hydrazine group.
-
C-H aromatic stretching: Signals typically appearing just above 3000 cm⁻¹.
-
C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
N-H bending: Vibrations around 1600 cm⁻¹.
Mass Spectrometry
Electron impact mass spectrometry of pyridin-2-ylhydrazine shows a prominent molecular ion peak.
Table 3: Key Mass Spectrometry Data for Pyridin-2-ylhydrazine
| m/z Value | Interpretation | Relative Intensity |
| 109 | Molecular Ion [M]⁺ | 100% (Base Peak) |
| 80 | [M - NHNH]⁺ | ~12.4% |
| 79 | [M - NHNH₂]⁺ or [Pyridine]⁺ | ~82.9% |
| 52 | Fragmentation of pyridine ring | ~30.8% |
Data extracted from a 75 eV spectrum. The fragmentation pattern is consistent with the loss of the hydrazine moiety and subsequent breakdown of the pyridine ring.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of pyridin-2-ylhydrazine and its subsequent reaction with carbonyl compounds.
Protocol 1: Synthesis of Pyridin-2-ylhydrazine from 2-Chloropyridine
This protocol describes the nucleophilic aromatic substitution reaction between 2-chloropyridine and hydrazine hydrate.
Workflow for the Synthesis of Pyridin-2-ylhydrazine
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note and Protocol: Enhanced LC-MS Analysis of Carbonyl-Containing Compounds using 2-Hydrazinopyridine Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the derivatization of carbonyl-containing compounds, such as steroids and aldehydes, using 2-Hydrazinopyridine (2-HP) and its analog 2-hydrazino-1-methylpyridine (HMP) for enhanced analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization with these reagents significantly improves the ionization efficiency and chromatographic retention of target analytes, leading to substantial increases in sensitivity and lower limits of detection.[1][2] This is particularly advantageous for the quantification of low-abundance analytes in complex biological matrices.[1][3] The protocols outlined below are applicable to a wide range of research and drug development applications, including endocrinology, metabolomics, and toxicology.
Introduction
The quantitative analysis of low-concentration carbonyl-containing compounds by LC-MS can be challenging due to their poor ionization efficiency and potential for isobaric interference.[1][3] Derivatization of the carbonyl group with a reagent that introduces a readily ionizable moiety is a proven strategy to overcome these limitations.[1][2] 2-Hydrazinopyridine (2-HP) and its permanently charged quaternary amine derivative, 2-hydrazino-1-methylpyridine (HMP), are highly effective derivatization reagents that react with aldehydes and ketones to form stable hydrazones.[1][2][4] This modification enhances the sensitivity of detection by several orders of magnitude, enabling the accurate quantification of trace-level analytes.[1][2]
Principle of Derivatization
2-Hydrazinopyridine and its analogs react with the carbonyl group of aldehydes and ketones to form a hydrazone, as depicted in the reaction scheme below. This reaction introduces a basic pyridinyl group, which is readily protonated, leading to a significant enhancement in signal intensity in positive ion electrospray ionization (ESI) mass spectrometry.
Experimental Protocols
Materials and Reagents
-
2-Hydrazinopyridine (2-HP) or 2-Hydrazino-1-methylpyridine (HMP)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Water (LC-MS grade)
-
Internal standards (isotope-labeled analytes are recommended)
-
Sample matrix (e.g., plasma, saliva, urine)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
Sample Preparation: Steroids in Human Plasma
This protocol is adapted for the analysis of androgens like 5α-dihydrotestosterone (DHT), testosterone, and androstenedione.[1]
-
Sample Extraction:
-
To 100-200 µL of plasma, add an appropriate internal standard.
-
Perform solid-phase extraction (SPE) to isolate the analytes of interest.
-
-
Derivatization with HMP:
-
To the dried extract, add 100 µL of 0.5 mg/mL HMP in methanol containing 1% (v/v) formic acid.[1]
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes.[1]
-
Quench the reaction by adding 50 µL of methanol.
-
Evaporate the solvent under a stream of nitrogen at 60°C.
-
Reconstitute the sample in 50 µL of the initial mobile phase for LC-MS analysis.[1]
-
Sample Preparation: Steroids in Saliva
This protocol is suitable for the multiplexed analysis of steroid hormones in saliva.[5]
-
Sample Extraction:
-
Perform liquid-liquid extraction (LLE) on the saliva sample. A recommended solvent is 10% butanol in methyl tert-butyl ether (MTBE) with tannic acid as an emulsion inhibitor.[5]
-
-
Derivatization with 2-HP:
-
After LLE, evaporate the organic layer to dryness.
-
Reconstitute the residue in a solution of 2-hydrazinopyridine in an appropriate solvent (e.g., acetonitrile).
-
Incubate to allow for the derivatization reaction to proceed.
-
LC-MS/MS Analysis
The following is a general workflow for LC-MS/MS analysis of 2-HP or HMP derivatized analytes.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC® BEH C18, 50 × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 5 mM Ammonium acetate in water.[1]
-
Mobile Phase B: Methanol:Acetonitrile (50:50, v/v).[1]
-
Gradient: A suitable gradient should be optimized to achieve separation of the analytes and any isomers. It is important to note that HMP derivatization can form E and Z isomers, which may result in double peaks for each analyte.[1]
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: The precursor ion will be the [M+H]+ of the derivatized analyte, and the product ions should be optimized for sensitivity and specificity.
Quantitative Data Summary
The following tables summarize the performance enhancements achieved with 2-HP and HMP derivatization for selected steroid hormones.
Table 1: MRM Transitions for HMP-Derivatized Androgens [1][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DHT-HMP | 396 | 108 |
| Testosterone-HMP | 394 | 108 |
| Androstenedione-HMP | 392 | 108 |
Table 2: Limits of Detection (LOD) for 2-HP Derivatized Steroid Hormones in Fathead Minnow Plasma [6]
| Analyte | LOD (ng/mL) |
| Progesterone | 0.16 |
| 17α-hydroxypregnenolone | 0.63 |
| 11-deoxycortisol | 0.63 |
| 17α,20β-dihydroxypregnenone | 0.63 |
| 11-ketotestosterone | 1.25 |
Table 3: Linearity and Limits of Detection (LOD) for 2-HP Derivatized Steroids in Saliva [5]
| Analyte | Linearity Range (ng/mL) | LOD (pg/mL) |
| Cortisol, Cortisone, Testosterone, DHEA, Progesterone, 17-OHP | 0.01 - 40 | 0.7 - 21 |
Discussion and Conclusion
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive Quantification of Low-Abundance Androgens Using 2-Hydrazinopyridine Derivatization
Abstract
The accurate measurement of low-concentration androgens, such as 5α-dihydrotestosterone (DHT), is critical for both clinical diagnostics and endocrine research. Traditional immunoassays often lack the specificity and sensitivity required for these analyses, leading to unreliable results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high selectivity. However, the poor ionization efficiency of certain androgens can limit detection sensitivity. This application note describes a robust and highly sensitive method for the quantification of low-abundance androgens in biological matrices using 2-hydrazinopyridine (2-HP) and its analogue, 2-hydrazino-1-methylpyridine (HMP), as derivatizing agents. This derivatization strategy significantly enhances the ionization efficiency of keto-steroids, enabling their ultrasensitive detection by LC-MS/MS.
Introduction
Androgens are a class of steroid hormones that play a crucial role in developing and maintaining male characteristics, and they also have important functions in females. While testosterone and androstenedione are present in relatively high concentrations, other potent androgens like DHT circulate at much lower levels, making their quantification challenging.[1][2][3][4] Immunoassays, though widely used, can suffer from cross-reactivity with other structurally similar steroids, leading to inaccurate measurements, especially at low concentrations.[1][5]
LC-MS/MS offers superior selectivity and has become the preferred method for steroid analysis.[1][2][3][6] To overcome the challenge of low ionization efficiency of certain androgens, chemical derivatization can be employed to introduce a readily ionizable moiety onto the target analyte.[5] 2-Hydrazinopyridine (2-HP) and its permanently charged quaternary ammonium analogue, 2-hydrazino-1-methylpyridine (HMP), react with the ketone groups of androgens to form hydrazones.[1] This derivatization significantly improves the ionization efficiency in electrospray ionization (ESI), leading to a substantial increase in sensitivity.[1][2][3][4] This method allows for the accurate quantification of androgens in small sample volumes, which is highly advantageous in clinical settings and animal studies.[1][2][3][4]
Experimental Workflow Overview
The overall experimental workflow for the quantification of low-abundance androgens using 2-HP/HMP derivatization followed by LC-MS/MS analysis is depicted below.
Caption: Experimental workflow for androgen analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of the 2-HP/HMP derivatization method for various androgens as reported in the literature.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for HMP-Derivatized Androgens
| Analyte | Matrix | LOD (on-column) | LOQ (on-column) | Reference |
| DHT-HMP | Plasma | 0.2 pg | 0.4 pg | [4] |
| T-HMP | Plasma | 0.4 pg | 0.8 pg | [4] |
| A4-HMP | Plasma | 0.2 pg | 0.5 pg | [4] |
DHT: 5α-dihydrotestosterone; T: Testosterone; A4: Androstenedione
Table 2: Limits of Detection (LOD) for 2-HP Derivatized Steroids in Fathead Minnow Plasma
| Analyte | LOD (ng/mL) | Reference |
| Progesterone | 0.16 | [7][8] |
| 17α-hydroxypregnenolone | 0.63 | [7][8] |
| 11-deoxycortisol | 0.63 | [7][8] |
| 17α,20β-dihydroxypregnenone | 0.63 | [7][8] |
| 11-ketotestosterone | 1.25 | [7][8] |
Table 3: Selected Reaction Monitoring (SRM) Transitions for HMP-Derivatized Androgens
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| DHT-HMP | 396 | 108 | [1][2][3][4][6] |
| Testosterone-HMP | 394 | 108 | [1][2][3][4][6] |
| Androstenedione-HMP | 392 | 108 | [1][2][3][4][6] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of Androgens in Human Plasma with HMP
This protocol is adapted from studies demonstrating the high sensitivity of HMP derivatization for androgens in human plasma.[1][2][3][4]
1. Materials and Reagents:
-
Human plasma samples
-
Internal standards (e.g., deuterated or ¹³C-labeled androgens)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis™ HLB)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
2-hydrazino-1-methylpyridine (HMP) reagent solution
-
Acetic acid
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples and internal standards on ice.
-
To 100-200 µL of plasma, add the internal standard solution.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the androgens from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
3. Derivatization with HMP:
-
Reconstitute the dried extract in a solution containing the HMP reagent. A typical derivatization solution consists of HMP in a mixture of acetonitrile and acetic acid.
-
Incubate the reaction mixture at 60°C for a specified time (e.g., 15-30 minutes) to ensure complete derivatization.[1]
-
After incubation, evaporate the solvent to dryness.
-
Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Multiplexed Analysis of Steroid Hormones in Saliva with 2-HP Derivatization
This protocol is based on a method for the multiplexed analysis of several steroid hormones in saliva.[9][10]
1. Materials and Reagents:
-
Saliva samples
-
Internal standards
-
Methyl tert-butyl ether (MTBE) with 10% butanol
-
Tannic acid solution (as an emulsion inhibitor)
-
2-hydrazinopyridine (2-HP) reagent solution
-
Methanol, Water (LC-MS grade)
-
Formic acid or Ammonium hydroxide
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a saliva sample, add the internal standard solution and the tannic acid solution.
-
Perform liquid-liquid extraction (LLE) by adding the MTBE/butanol solvent mixture.
-
Vortex the mixture thoroughly and then centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer containing the steroids to a new tube.
-
Evaporate the organic solvent to dryness.
3. Derivatization with 2-HP:
-
Add the 2-HP derivatization reagent to the dried extract.
-
Incubate the mixture to allow the derivatization reaction to proceed.
-
Evaporate the derivatization reagent.
-
Reconstitute the sample in the appropriate mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of derivatized androgens.[7]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.[7]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization in positive ion mode (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) for targeted quantification.
-
Ion Source Parameters: Optimized for the specific instrument and derivatized analytes (e.g., spray voltage, ion transfer capillary temperature).[5]
-
Collision Gas: Argon is commonly used as the collision gas.[5]
Conclusion
Derivatization with 2-hydrazinopyridine and its analogues, particularly HMP, is a powerful strategy to significantly enhance the sensitivity of LC-MS/MS methods for the quantification of low-abundance androgens. This approach enables the reliable measurement of these critical biomarkers in small sample volumes, overcoming the limitations of both traditional immunoassays and conventional LC-MS/MS methods. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this highly sensitive analytical technique in their own laboratories.
Signaling Pathway and Logical Relationships
The derivatization reaction is a key logical step in this analytical method. The following diagram illustrates the chemical reaction between a keto-steroid and 2-hydrazinopyridine.
Caption: Derivatization of a keto-steroid with 2-HP.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Carboxylic Acids with 2-Hydrazinopyridine for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of carboxylic acids is crucial in various scientific fields, including biomedical research and pharmaceutical development. Many carboxylic acids, particularly fatty acids and other organic acids, lack a strong chromophore, making their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis absorption challenging. Derivatization of the carboxyl group to introduce a UV-absorbing or fluorescent tag is a common strategy to enhance detection sensitivity and selectivity.
This document provides a detailed protocol for the derivatization of carboxylic acids using 2-hydrazinopyridine (HP). This method is applicable to a wide range of carboxylic acids and is compatible with HPLC-UV and potentially HPLC-fluorescence detection. The reaction involves the formation of a stable hydrazide derivative that can be readily analyzed.
Principle of the Derivatization Reaction
The derivatization of a carboxylic acid with 2-hydrazinopyridine proceeds via an activation of the carboxyl group, followed by nucleophilic attack by the hydrazine. A common method for activation involves the use of a coupling agent, such as a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or a combination of 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP).[1][2] The resulting hydrazide derivative incorporates the pyridine ring, which provides a strong UV chromophore.
Reaction Scheme:
-
Activation with DPDS/TPP: The carboxylic acid reacts with DPDS and TPP to form a highly reactive thio-ester intermediate.
-
Nucleophilic Attack: 2-Hydrazinopyridine then reacts with the activated carboxylic acid to form the stable hydrazide derivative.
Experimental Protocols
Materials and Reagents
-
Carboxylic acid standards and samples
-
2-Hydrazinopyridine (HP), high purity
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), high purity
-
Alternatively: 2,2'-Dipyridyl disulfide (DPDS) and Triphenylphosphine (TPP)
-
Pyridine (as a catalyst, optional, use with caution)[3]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid or Acetic acid, HPLC grade
-
Reaction vials (e.g., 1.5 mL amber glass vials)
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of the carboxylic acid standards (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to the desired concentration range for the calibration curve.
-
Sample Preparation: The preparation of biological or pharmaceutical samples will vary depending on the matrix. A generic liquid-liquid extraction or solid-phase extraction (SPE) protocol may be necessary to isolate the carboxylic acids and remove interfering substances. The final sample extract should be evaporated to dryness and reconstituted in the reaction solvent.
Derivatization Protocol using EDC
-
To a reaction vial containing the dried carboxylic acid standard or sample, add 100 µL of a 10 mg/mL solution of 2-hydrazinopyridine in acetonitrile.
-
Add 100 µL of a 20 mg/mL solution of EDC·HCl in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60 °C for 60 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the HPLC system, or it can be diluted with the mobile phase if necessary.
Derivatization Protocol using DPDS/TPP
-
To a reaction vial containing the dried carboxylic acid standard or sample, add 50 µL of a 10 mM solution of 2-hydrazinopyridine in acetonitrile.
-
Add 50 µL of a 10 mM solution of TPP in acetonitrile.
-
Add 50 µL of a 10 mM solution of DPDS in acetonitrile.[1][2]
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at room temperature for 30 minutes.
-
The reaction mixture can then be injected directly or after appropriate dilution.
HPLC-UV Analysis
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A different column chemistry may be required depending on the polarity of the derivatized analytes.
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: While the optimal wavelength should be determined experimentally by scanning the UV spectrum of a derivatized standard, a starting wavelength of 254 nm or ~430 nm can be explored. The pyridine moiety suggests absorption in the UV range, and some pyridyl-hydrazone adducts show absorption maxima around 430 nm.
Data Presentation
The following tables summarize quantitative data from the literature for the derivatization of carboxylic acids for HPLC analysis. Note that data for 2-hydrazinopyridine with UV detection is limited; therefore, data from similar hydrazine-based reagents and other common derivatizing agents are included for comparison.
Table 1: Performance Data for Carboxylic Acid Derivatization with Various Reagents.
| Derivatizing Reagent | Analyte(s) | Detection Method | Linearity (r²) | LOD | LOQ | Reference |
| 2-Nitrophenylhydrazine | Biotin | HPLC-UV (400 nm) | >0.999 | 0.6 ng/injection | - | [4] |
| 2-Nitrophenylhydrazine | 18 Fatty Acids (C4-C26) | LC-MS/MS | >0.999 | 0.2-330 fmol | 2.3-660 fmol | [2] |
| 2-Picolylamine | Various Carboxylic Acids | LC-ESI-MS/MS | - | 1.5-5.6 fmol | - | [1] |
| TMPP | Maleic, Fumaric, Sorbic, Salicylic acids | LC-ESI-MS/MS | - | 0.4-540 fmol | - | [4] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, TMPP: Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine bromide
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the derivatization and analysis of carboxylic acids using 2-hydrazinopyridine.
Caption: Experimental workflow for the derivatization and HPLC analysis of carboxylic acids.
Discussion and Considerations
-
Optimization of Derivatization: The reaction conditions (reagent concentrations, temperature, and time) should be optimized for the specific carboxylic acids of interest to ensure complete derivatization and maximize sensitivity.
-
Chromatographic Separation: The gradient profile and mobile phase composition may need to be adjusted to achieve optimal separation of the derivatized analytes, especially for complex mixtures. Poor retention of derivatives on standard C18 columns has been reported, suggesting that alternative stationary phases or mobile phase modifiers might be necessary in some cases.
-
Detection Wavelength: It is highly recommended to determine the UV absorbance maximum of the specific 2-hydrazinopyridine-carboxylic acid derivative to ensure maximum sensitivity. A photodiode array (PDA) detector is ideal for this purpose.
-
Fluorescence Detection: While 2-hydrazinopyridine contains a fluorophore, the fluorescence properties of its carboxylic acid derivatives are not well-documented in the literature. Researchers interested in fluorescence detection should experimentally determine the optimal excitation and emission wavelengths.
-
Matrix Effects: For complex biological samples, it is essential to validate the method for potential matrix effects that could interfere with the derivatization reaction or chromatographic analysis. The use of an internal standard is recommended for accurate quantification.
Conclusion
The derivatization of carboxylic acids with 2-hydrazinopyridine is a valuable technique for enhancing their detection in HPLC analysis. The provided protocols offer a solid foundation for developing a robust and sensitive analytical method. Proper optimization of the derivatization and chromatographic conditions is key to achieving reliable and accurate quantitative results for a wide range of carboxylic acids in various sample matrices.
References
- 1. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Revolutionizing Steroid Hormone Analysis: A Detailed Protocol for LC-ESI+/MS/MS with 2-HP Derivatization
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive methodology for the sensitive and specific quantification of steroid hormones using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI+/MS/MS) following derivatization with 2-hydrazinopyridine (2-HP) is presented. This application note provides detailed protocols for researchers, scientists, and drug development professionals, enabling robust and reliable analysis of a wide range of keto-steroids in various biological matrices.
The inherent low ionization efficiency of many steroid hormones in positive ion ESI-MS poses a significant challenge for their detection at low physiological concentrations. Chemical derivatization with 2-HP targets the ketone functional groups present in many steroids, introducing a readily ionizable pyridine moiety. This strategy significantly enhances the ESI+ response, leading to improved sensitivity and lower limits of detection.
This document outlines the complete workflow, from sample preparation to data analysis, and includes quantitative data for key steroid hormones, demonstrating the efficacy of this method.
Principle of 2-HP Derivatization
The core of this method lies in the chemical reaction between the hydrazine group of 2-hydrazinopyridine (2-HP) and the ketone group of a steroid hormone to form a hydrazone. This reaction, depicted in the workflow below, attaches a pyridine ring to the steroid molecule. The basic nitrogen atom on the pyridine ring is easily protonated under the acidic mobile phase conditions typically used in reversed-phase LC-MS, leading to a stable, positively charged ion that can be efficiently detected by the mass spectrometer. This derivatization strategy has been successfully applied to a variety of steroid hormones, including progestogens, androgens, and corticosteroids.[1]
Application
This method is applicable for the quantitative analysis of a diverse range of keto-steroid hormones in biological matrices such as plasma and saliva.[1][2][3] Steroids that can be analyzed include, but are not limited to:
-
Progesterone
-
17α-hydroxypregnenolone
-
11-ketotestosterone
-
11-deoxycortisol
-
17α,20β-dihydroxypregnenone
-
Cortisol
-
Cortisone
-
Testosterone
-
Dehydroepiandrosterone (DHEA)
-
17-alpha-hydroxyprogesterone (17-OHP)
Experimental Protocols
Materials and Reagents
-
Steroid hormone standards
-
2-hydrazinopyridine (2-HP)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE)
-
Butanol
-
Tannic acid
-
Ultrapure water
-
Internal standards (deuterated analogues of the target steroids)
Sample Preparation (Saliva)
This protocol is adapted from a method for multiplexed analysis of steroid hormones in saliva.[2][3][4]
-
Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
To 100 µL of saliva sample, add an appropriate amount of internal standard solution.
-
Add 50 µL of 1% (w/v) tannic acid solution to precipitate proteins and inhibit emulsion formation.[2][3][4]
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (10% butanol in methyl tert-butyl ether).[2][3][4]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
2-HP Derivatization
-
Reaction:
-
Quenching:
-
After incubation, quench the reaction by adding 50 µL of methanol.[5]
-
Vortex briefly.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: Waters™ Sunfire C18 column (2.1 mm × 50 mm, 3.5 µm particle size) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in methanol.[1]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the derivatized steroids. A total run time of 15 minutes is often sufficient.[1]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument used.
-
MRM Transitions: The precursor ion will be the protonated molecule of the 2-HP derivatized steroid ([M+H]+). Product ions are generated by fragmentation of the hydrazone bond.[5] Specific MRM transitions for each analyte and internal standard must be determined by direct infusion.
-
Quantitative Data
The 2-HP derivatization method significantly improves the limits of detection (LOD) for various steroid hormones. The following table summarizes reported LODs from a study analyzing steroid hormones in fathead minnow blood plasma.[1]
| Steroid Hormone | Limit of Detection (LOD) (ng/mL) |
| Progesterone | 0.16 |
| 17α-hydroxypregnenolone | 0.63 |
| 11-deoxycortisol | 0.63 |
| 17α,20β-dihydroxypregnenone | 0.63 |
| 11-ketotestosterone | 1.25 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for 2-HP derivatization and LC-ESI+/MS/MS analysis.
Glucocorticoid Signaling Pathway
Caption: Genomic signaling pathway of glucocorticoids.[3]
Conclusion
The use of 2-hydrazinopyridine derivatization provides a robust and sensitive method for the quantification of a wide array of keto-steroid hormones by LC-ESI+/MS/MS. The detailed protocols and data presented herein offer a solid foundation for researchers and drug development professionals to implement this powerful analytical technique for various applications, from endocrinology research to clinical diagnostics. The enhanced sensitivity achieved with this method is particularly advantageous for studies involving low sample volumes or trace analyte concentrations.
References
Application Notes and Protocols for Enhanced Ionization Efficiency using 2-hydrazino-1-methylpyridine (HMP)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2-hydrazino-1-methylpyridine (HMP) as a derivatization reagent to enhance the ionization efficiency and sensitivity of analytes, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. The protocols and data presented are compiled from established methodologies and are intended to serve as a comprehensive guide for researchers in analytical chemistry, pharmacology, and drug development.
Introduction to HMP Derivatization
2-hydrazino-1-methylpyridine (HMP) is a chemical derivatization reagent used to improve the detection of molecules that ionize inefficiently, such as certain steroids.[1][2][3][4] Derivatization with HMP introduces a permanently charged moiety (a quaternary ammonium group) onto the target molecule.[5] This "pre-charged" state significantly enhances the ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to substantial increases in signal intensity and, consequently, lower limits of detection and quantification.[4][6] This technique is particularly advantageous for the analysis of low-abundance analytes in complex biological matrices like plasma and tissue.[1][2][3][5]
Key Advantages of HMP Derivatization:
-
Enhanced Sensitivity: HMP derivatization can increase the sensitivity of mono-oxosteroids by 70 to 1600-fold compared to their underivatized forms.[4][6]
-
Improved Quantification: Lower detection limits allow for accurate quantification of trace-level analytes.
-
Versatility: Applicable to a range of molecules containing carbonyl groups (ketones and aldehydes).
-
Robustness: HMP derivatives have shown good stability, with some being stable for over 30 days at -20°C.[1][2][3][5]
Mechanism of Action
HMP reacts with carbonyl functional groups (ketones and aldehydes) on the analyte molecule to form a hydrazone. The presence of the permanently charged quaternary ammonium group in the HMP molecule ensures that the resulting derivative is readily ionized in the ESI source of a mass spectrometer.
Caption: Chemical derivatization of a carbonyl-containing analyte with HMP.
Applications
A primary application of HMP derivatization is in the quantitative analysis of steroid hormones, which often suffer from poor ionization efficiency. A notable example is the analysis of 5α-dihydrotestosterone (DHT), testosterone, and androstenedione in human plasma.[1][2][3] HMP derivatization enables their detection at low physiological concentrations in small sample volumes.[1][2][3][5]
Quantitative Data Summary
The following tables summarize the mass spectrometric parameters for the analysis of HMP-derivatized androgens.
Table 1: Mass Spectrometry Transitions for HMP-Derivatized Androgens [1][2][3][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DHT-HMP | 396 | 108 |
| Testosterone-HMP | 394 | 108 |
| Androstenedione-HMP | 392 | 108 |
Experimental Protocols
The following are detailed protocols for the derivatization and analysis of androgens in human plasma using HMP.
Materials and Reagents
-
2-hydrazino-1-methylpyridine (HMP)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Internal standards (e.g., isotopically labeled androgens)
-
Solid-phase extraction (SPE) cartridges
-
Human plasma samples
Sample Preparation and Solid-Phase Extraction (SPE)
Caption: Solid-phase extraction workflow for plasma samples.
Protocol:
-
Thaw human plasma samples on ice.
-
Centrifuge the plasma samples to remove any particulates.
-
To an aliquot of plasma (e.g., 100 µL for males, 200 µL for post-menopausal females), add the internal standards.[1][2][5]
-
Perform solid-phase extraction (SPE) to isolate the analytes of interest.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the androgens from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
HMP Derivatization Protocol
Caption: HMP derivatization workflow for extracted analytes.
Protocol:
-
Reconstitute the dried extract from the SPE step in a small volume of methanol.
-
Prepare a fresh solution of HMP in methanol.
-
Add the HMP solution to the reconstituted extract.
-
After incubation, allow the mixture to cool to room temperature.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
An Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column for steroid separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to separate the HMP derivatives of the target androgens and any potential isomers or interferences.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 1-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM).[1]
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal of the HMP derivatives.
-
Collision Energy: Optimize for the fragmentation of each precursor ion to its specific product ion (see Table 1).
Troubleshooting and Considerations
-
Isomer Formation: HMP derivatization can form E and Z isomers, which may appear as double peaks in the chromatogram.[5] Chromatographic conditions should be optimized to resolve these isomers if necessary.
-
Matrix Effects: Despite the enhanced signal, matrix effects can still influence quantification. The use of stable isotope-labeled internal standards is crucial to correct for these effects.
-
Reagent Stability: Prepare HMP solutions fresh to ensure optimal reactivity.
-
Reaction Optimization: The derivatization reaction time and temperature may need to be optimized for different classes of analytes.
By following these protocols and considerations, researchers can effectively leverage HMP derivatization to significantly improve the sensitivity and reliability of their LC-MS-based analytical methods for a wide range of challenging analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ddtjournal.com [ddtjournal.com]
Application Note: Solid-Phase Extraction Protocol for HMP-Derivatized Plasma Samples
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 2-hydrazino-1-methylpyridine (HMP)-derivatized analytes from human plasma. HMP derivatization is a technique employed to enhance the ionization efficiency and analytical sensitivity of challenging compounds, such as steroids, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] The described protocol is optimized for use with Oasis® HLB SPE cartridges, ensuring efficient cleanup and concentration of the HMP derivatives prior to instrumental analysis. This method is particularly suitable for researchers, scientists, and drug development professionals working on the quantitative analysis of low-concentration analytes in complex biological matrices.
Introduction
Quantitative analysis of low-abundance molecules like steroids in plasma is often hampered by their poor ionization efficiency and the presence of interfering matrix components.[1][3] Derivatization with reagents such as 2-hydrazino-1-methylpyridine (HMP) significantly improves the sensitivity of detection by LC-MS/MS.[1][2][3] Following the derivatization step, a robust sample cleanup is crucial for reliable quantification. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering high recovery and removal of endogenous interferences.
This protocol details a solid-phase extraction method using Oasis® HLB (Hydrophilic-Lipophilic Balanced) cartridges, a universal polymeric reversed-phase sorbent. This sorbent is effective for the extraction of a wide range of acidic, neutral, and basic compounds, making it well-suited for HMP-derivatized molecules. The procedure outlined below is based on established methodologies for the analysis of HMP-derivatized androgens in human plasma.[1]
Experimental Protocols
2.1. Materials and Reagents
-
SPE Cartridges: Oasis® HLB, 1 cc, 10 mg (or equivalent polymeric reversed-phase sorbent)
-
Plasma Samples: Human plasma, previously subjected to HMP derivatization.
-
Methanol (MeOH): HPLC or LC-MS grade
-
Acetonitrile (ACN): HPLC or LC-MS grade
-
Water: Deionized, HPLC, or LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Ammonium Hydroxide (NH₄OH): ACS grade
-
SPE Vacuum Manifold
-
Collection tubes
-
Nitrogen evaporator
2.2. Sample Pre-Treatment (Post-Derivatization)
-
Following the HMP derivatization reaction in plasma, a protein precipitation step is typically performed. This is often achieved by adding a water-miscible organic solvent like acetonitrile or methanol. For every 100-200 µL of plasma, add 3-4 volumes of cold acetonitrile.[5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant containing the HMP-derivatized analytes for loading onto the SPE cartridge.
-
Dilute the supernatant with an equal volume of water or an aqueous buffer to reduce the organic solvent concentration, which ensures proper binding of the analytes to the SPE sorbent.
2.3. Solid-Phase Extraction (SPE) Protocol
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning:
-
Pass 1 mL of Methanol through the Oasis® HLB cartridge.
-
Allow the solvent to completely pass through the sorbent bed. Do not let the cartridge dry out.
-
-
Equilibration:
-
Pass 1 mL of Water through the cartridge.
-
Ensure the sorbent bed remains wet before sample loading.
-
-
Sample Loading:
-
Load the pre-treated and diluted supernatant from step 2.2 onto the conditioned and equilibrated cartridge.
-
Apply a slow and steady flow rate (approximately 0.5-1 mL/min) to ensure efficient retention of the analytes.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5-10% Methanol in water. This step removes polar interferences and salts while retaining the HMP-derivatized analytes of interest.
-
Dry the cartridge by applying vacuum for 1-2 minutes to remove any residual wash solvent.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the HMP-derivatized analytes from the cartridge using 1 mL of Methanol or Acetonitrile. A small percentage of a weak base (e.g., 2% ammonium hydroxide in methanol) can be used to improve the recovery of certain compounds.[6]
-
Collect the eluate for further processing.
-
2.4. Post-Elution Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[7]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the sample briefly and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
The use of HMP derivatization coupled with this SPE protocol significantly enhances the limits of detection and quantification for steroid analysis in small plasma volumes.
Table 1: Performance Data for HMP-Derivatized Androgens using SPE LC-MS/MS
| Analyte | Limit of Detection (LOD) (on-column) | Limit of Quantification (LOQ) (on-column) | Required Plasma Volume (Male) | Required Plasma Volume (Female) |
| DHT-HMP | 0.2 pg | 0.4 pg | 100 µL | 200 µL |
| T-HMP | 0.4 pg | 0.8 pg | 100 µL | 200 µL |
| A4-HMP | 0.2 pg | 0.5 pg | 100 µL | 200 µL |
| Data summarized from studies on HMP derivatization for androgen analysis.[1] DHT: Dihydrotestosterone, T: Testosterone, A4: Androstenedione. |
The HMP derivatives have been shown to be stable for over 30 days at -20°C.[2][3][4]
Visualizations
Workflow Diagram for SPE of HMP-Derivatized Plasma
Caption: Workflow of the solid-phase extraction protocol.
Conclusion
This application note provides a comprehensive and detailed solid-phase extraction protocol for the cleanup of HMP-derivatized plasma samples. By utilizing Oasis® HLB cartridges, this method effectively removes interfering substances while ensuring high recovery of the target analytes. The protocol is a critical component in developing sensitive and robust LC-MS/MS assays for challenging molecules in clinical and pharmaceutical research, enabling accurate quantification from low sample volumes.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 7. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-Hydrazinopyridine in Metabolomics for Diabetic Ketoacidosis Investigation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-hydrazinopyridine (2-HP) as a chemical derivatization agent in the metabolomic analysis of diabetic ketoacidosis (DKA). The focus is on the sensitive and quantitative detection of carbonyl-containing metabolites, particularly ketone bodies, which are central to the pathophysiology of DKA.
Introduction
Diabetic ketoacidosis is a life-threatening complication of diabetes mellitus characterized by hyperglycemia, metabolic acidosis, and a profound increase in circulating ketone bodies.[1][2][3] The primary ketone bodies—acetoacetate (AcAc) and beta-hydroxybutyrate (β-HB)—are carbonyl-containing molecules that serve as crucial biomarkers for the diagnosis and monitoring of DKA.[1][2] However, their direct analysis by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their small size, high polarity, and poor ionization efficiency.
Chemical derivatization with 2-hydrazinopyridine offers a robust solution to these analytical challenges. 2-HP reacts specifically with the carbonyl group of ketones and aldehydes to form stable hydrazone derivatives.[4][5] This derivatization enhances the chromatographic retention on reversed-phase columns and significantly improves ionization efficiency, leading to a substantial increase in detection sensitivity by LC-MS/MS.[4][6]
Principle of the Method
The derivatization reaction involves the nucleophilic addition of the hydrazine group of 2-hydrazinopyridine to the carbonyl carbon of a ketone or aldehyde. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, resulting in a hydrazone. This reaction is highly efficient for carbonyl compounds and provides a derivative with improved analytical characteristics for LC-MS analysis.
Quantitative Data Presentation
The following tables summarize the typical concentrations of key carbonyl-containing metabolites in the plasma/serum of patients with diabetic ketoacidosis compared to healthy controls. These values are critical for establishing analytical ranges and for the interpretation of experimental results.
Table 1: Plasma/Serum Concentrations of Ketone Bodies in Diabetic Ketoacidosis (DKA)
| Metabolite | DKA Patient Concentration (mmol/L) | Healthy Control Concentration (mmol/L) |
| Beta-hydroxybutyrate (β-HB) | 4.5 - 5.9[7] | < 0.3 |
| Acetoacetate (AcAc) | ~1.4 (in DKA diagnosis)[8][9] | < 0.1 |
| Total Ketone Bodies | ~8.0 (in DKA diagnosis)[8][9] | < 0.6 |
Note: Concentrations can vary depending on the severity of DKA.[7] The ratio of β-HB to AcAc can be as high as 10:1 in acute DKA, compared to a normal ratio of approximately 1:1.[2]
Experimental Protocols
This section provides a detailed protocol for the derivatization of carbonyl compounds in plasma or serum samples using 2-hydrazinopyridine for subsequent LC-MS/MS analysis.
Materials and Reagents
-
2-Hydrazinopyridine (2-HP)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standards (e.g., isotope-labeled ketone bodies)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Incubator or heating block
-
LC-MS/MS system with a C18 reversed-phase column
Protocol 1: Derivatization of Plasma/Serum Samples with 2-Hydrazinopyridine
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To 50 µL of plasma/serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization Reaction:
-
Prepare a 10 mg/mL stock solution of 2-hydrazinopyridine in acetonitrile.
-
To the supernatant from step 1, add 50 µL of the 2-HP stock solution.
-
Add 10 µL of 1% formic acid in acetonitrile to catalyze the reaction.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
After incubation, cool the samples to room temperature.
-
-
Sample Analysis by LC-MS/MS:
-
Centrifuge the derivatized sample at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject an appropriate volume (e.g., 5-10 µL) onto a C18 reversed-phase column.
-
Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect the derivatized metabolites using a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for each derivatized analyte will need to be optimized.
-
Visualizations
Metabolic Pathway
Caption: Ketogenesis Pathway in Diabetic Ketoacidosis.
Experimental Workflow
Caption: Workflow for 2-HP Derivatization of Plasma.
Logical Relationship
Caption: Rationale for 2-HP use in DKA Metabolomics.
References
- 1. Ketoacidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Complications of Diabetes Mellitus - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 4. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Parameters Compared for Diabetic Ketoacidosis Severity - Clinical Chemistry - mobile.Labmedica.com [mobile.labmedica.com]
- 8. Serum ketone body measurement in patients with diabetic ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum ketone body measurement in patients with diabetic ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-hydrazino-1-methylpyridine (HMP) from FMP-TS
Introduction
2-hydrazino-1-methylpyridine (HMP) is a derivatization reagent utilized to enhance the sensitivity of analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] Its permanent positive charge, owing to a quaternary ammonium group, improves the ionization efficiency of target analytes, such as oxo-steroids.[2] This document provides a detailed protocol for the synthesis of HMP from its precursor, 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS). The described methodology is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Reaction Scheme
The synthesis involves the reaction of 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) with hydrazine monohydrate in methanol. The hydrazine displaces the fluorine atom on the pyridinium ring to form 2-hydrazino-1-methylpyridine (HMP).
Figure 1. Synthesis of HMP from FMP-TS.
Experimental Protocol
This protocol is adapted from a method described in the literature for synthesizing HMP for use as a derivatization agent in LC-MS analysis.[2]
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | ≥90% | Sigma-Aldrich |
| Hydrazine monohydrate | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| n-Hexane | HPLC Grade | Fisher Scientific |
Equipment
-
Round-bottom flask
-
Stir plate and magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
Synthesis Procedure
-
Reaction Setup : Place 100 mL of methanol in a flask and cool to approximately 0°C using an ice bath.[2]
-
Add 660 µL of hydrazine monohydrate (65% w/v in methanol) to the cooled methanol, which should result in a colorless solution.[2]
-
Addition of FMP-TS : Dissolve 1.5 g of FMP-TS in 30 mL of methanol.[2]
-
Add the FMP-TS solution dropwise to the hydrazine solution while stirring. The solution will turn yellow.[2]
-
Reaction : Continue stirring the solution at 0°C for 15 minutes, then remove it from the ice bath and stir at room temperature (18-22°C) for an additional 60 minutes.[2]
-
Solvent Removal : Concentrate the reaction mixture to dryness using a vacuum, which will yield an orange residue.[2]
-
Purification :
-
Re-dissolve the orange residue in 100 mL of hot dichloromethane (DCM).[2]
-
Heat the solution to 60°C and add n-hexane dropwise (approximately 10 mL) until the solution becomes cloudy.[2]
-
Allow the solution to cool, which will facilitate the crystallization of the product.
-
The resulting needle-like, colorless crystals should be stored at -20°C.[3]
-
Data and Characterization
The identity of the synthesized HMP can be confirmed using high-resolution mass spectrometry.
| Parameter | Value |
| Elemental Formula | C₆H₁₀N₃ |
| Theoretical Mass | m/z 124.0872 |
| Accurate Mass | m/z 124.0869 (Confirmed by FTICR-MS) |
Table 1: Physicochemical properties of HMP.[2][4]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of HMP.
Figure 2. Workflow for HMP synthesis.
Application in Analyte Derivatization
HMP is particularly effective for derivatizing oxo-steroids, such as testosterone and 5α-dihydrotestosterone (DHT), for LC-MS/MS analysis.[2][5] The derivatization reaction involves the formation of a hydrazone by reacting the hydrazine group of HMP with a ketone group on the steroid. This process introduces a permanently charged moiety onto the analyte, significantly enhancing its ionization efficiency and detection sensitivity.[2]
Figure 3. Derivatization of an oxo-steroid with HMP.
References
- 1. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-HP Derivatization for Steroid Analysis in Fathead Minnow Blood Plasma
These application notes provide a detailed overview and protocol for the quantification of key steroid hormones in fathead minnow (Pimephales promelas) blood plasma using 2-hydrazinopyridine (2-HP) derivatization followed by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI+/MS/MS). This methodology is particularly valuable for researchers in toxicology, endocrinology, and drug development who are studying the effects of environmental contaminants or new chemical entities on the endocrine system of this model fish species.[1][2]
Introduction
The fathead minnow is a widely used species in aquatic toxicology and hazard assessments of endocrine-disrupting compounds.[1][2] Accurate quantification of endogenous steroid hormones is crucial for assessing endocrine function and detecting potential disruptions. However, the low concentrations of these hormones in small sample volumes, such as fish plasma, present an analytical challenge.[3][4] Chemical derivatization can enhance the sensitivity of LC-MS/MS analysis.[5][6] 2-hydrazinopyridine (2-HP) is a derivatizing agent that reacts with the keto group of steroids, improving their ionization efficiency and enabling sensitive detection by ESI+/MS/MS.[1][2][7] This document outlines the first reported application of 2-HP derivatization for the simultaneous quantification of a C19 androgen, C21 progestogens, and a C21 corticosteroid in fathead minnow blood plasma.[1][2]
Application
This method is applicable for the quantitative analysis of the following physiologically relevant steroid hormones in fathead minnow blood plasma:[1][2]
-
17α-hydroxypregnenolone
-
Progesterone
-
11-ketotestosterone
-
11-deoxycortisol
-
17α,20β-dihydroxypregnenone
The successful application of this technique provides a robust tool for monitoring biomarkers of endocrine stress in toxicological studies.[1][2]
Experimental Protocols
The following protocols are based on the methodology described by Hala et al. (2011).
1. Materials and Reagents
-
Steroid standards (17α-hydroxypregnenolone, progesterone, 11-ketotestosterone, 11-deoxycortisol, 17α,20β-dihydroxypregnenone)
-
Internal standards (e.g., d9-progesterone, d3-17α-hydroxypregnenolone)[2]
-
2-hydrazinopyridine (2-HP)
-
Methanol (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (0.1%)
-
Fathead minnow blood plasma samples
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)
-
Standard laboratory glassware and pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with ESI source
2. Standard Solution Preparation
-
Prepare individual stock solutions of each steroid standard and internal standard in methanol.
-
Prepare a mixed standard working solution by diluting the stock solutions to a concentration range of 0.078 ng/mL to 40 ng/mL.[2]
-
Prepare internal standard working solutions at a concentration of 10 ng/mL.[2]
3. Sample Preparation and Derivatization
-
Thaw frozen fathead minnow plasma samples on ice.
-
Spike a known volume of plasma with the internal standard solution.
-
Optional but recommended: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove proteins and other interfering matrix components.
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of reaction buffer.
-
Add the 2-HP derivatization reagent to the reconstituted sample.
-
Incubate the reaction mixture to allow the derivatization to proceed to completion. Note: Optimal reaction time and temperature may need to be determined empirically.
-
After incubation, the sample is ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
5. Data Analysis
-
Integrate the peak areas of the MRM transitions for each analyte and internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of each steroid in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) for the 2-HP derivatized steroid hormones in fathead minnow blood plasma as reported by Hala et al. (2011). The LOD was defined as the lowest calibration standard with a signal-to-background response of ≥3.[1][2]
| Steroid Hormone | Limit of Detection (LOD) (ng/mL) |
| Progesterone | 0.16 |
| 17α-hydroxypregnenolone | 0.63 |
| 11-deoxycortisol | 0.63 |
| 17α,20β-dihydroxypregnenone | 0.63 |
| 11-ketotestosterone | 1.25 |
Visualizations
Caption: Chemical derivatization of a ketosteroid with 2-HP to form a hydrazone.
Caption: Overall experimental workflow for the analysis of steroids in fathead minnow plasma.
References
- 1. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing 2-Hydrazinopyridine derivatization reaction temperature and time
For researchers, scientists, and drug development professionals utilizing 2-hydrazinopyridine and its analogs for the derivatization of target molecules, achieving optimal reaction conditions is critical for sensitive and accurate analysis. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the derivatization process, with a focus on optimizing reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of 2-hydrazinopyridine derivatization?
A1: 2-Hydrazinopyridine (2-HP) and its derivatives, such as 2-hydrazino-1-methylpyridine (HMP), are used to react with carbonyl groups (aldehydes and ketones) on target molecules. This chemical modification, known as derivatization, is primarily employed to enhance the ionization efficiency and sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS) analysis. This is particularly useful for compounds that ionize inefficiently in their native form, such as steroids.[1][2][3]
Q2: What are the typical ranges for optimizing reaction temperature and time?
A2: The optimal temperature and time for 2-hydrazinopyridine derivatization can vary depending on the specific analyte and derivatizing agent used. However, common ranges evaluated are temperatures between 25°C and 80°C and reaction times from 5 to 120 minutes.[1][2] For many applications, a temperature of 60°C for 15 to 60 minutes has been found to be effective.[1][4][5]
Q3: My derivatization reaction is showing low yield. What are the potential causes and solutions?
A3: Low derivatization yield can stem from several factors. See the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include the quality and concentration of the derivatization reagent, the presence of moisture, incorrect reaction temperature or time, and issues with the sample matrix.
Q4: I am observing multiple peaks for a single analyte after derivatization. Why is this happening?
A4: The formation of multiple peaks, often E/Z isomers, can occur with certain derivatizing agents like 2-hydrazino-1-methylpyridine (HMP).[1] This can complicate chromatographic separation and analysis. To address this, optimizing chromatographic conditions to separate the isomers is crucial. Alternatively, using a different derivatization reagent that does not lead to isomer formation, such as 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP), might be considered, although this could present a trade-off with sensitivity.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during 2-hydrazinopyridine derivatization.
| Issue | Potential Cause | Recommended Action |
| Low or No Derivatization Product | Degraded or inactive derivatization reagent. | Use a fresh batch of 2-hydrazinopyridine or its derivative. Some reagents are sensitive to light and moisture and should be stored properly. |
| Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Water can hydrolyze the hydrazone product or compete with the derivatization reaction. | |
| Suboptimal reaction temperature or time. | Systematically optimize the reaction temperature (e.g., in increments of 10°C from 40°C to 70°C) and time (e.g., 15, 30, 60, 90, 120 minutes) to find the optimal conditions for your specific analyte. | |
| Incorrect pH of the reaction mixture. | The reaction is often catalyzed by a small amount of acid. Ensure the reaction medium is slightly acidic (e.g., by adding a small percentage of formic acid).[1] | |
| Interference from the sample matrix. | The sample matrix can sometimes inhibit the derivatization reaction. Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization. | |
| Poor Reproducibility | Inconsistent reaction conditions. | Precisely control the temperature, time, and reagent concentrations for each reaction. Use a calibrated heating block or water bath. |
| Variability in sample preparation. | Ensure consistent sample handling and preparation procedures, including extraction and solvent evaporation steps. | |
| Peak Tailing or Splitting in Chromatography | Formation of E/Z isomers. | Optimize the chromatographic method (e.g., gradient, column chemistry) to either separate or merge the isomer peaks.[1] |
| On-column degradation of the derivative. | Ensure the mobile phase is compatible with the derivatized product. The stability of the hydrazone can be pH-dependent. | |
| High Background or Interferences in Mass Spectrometry | Excess derivatization reagent. | Quench the reaction after the optimal time and consider a cleanup step to remove excess reagent before LC-MS analysis. |
| Side reactions. | Optimize reaction conditions to minimize the formation of byproducts. Lowering the temperature may help reduce side reactions, though it might require a longer reaction time. |
Experimental Protocols
Protocol 1: General Optimization of 2-Hydrazinopyridine Derivatization
This protocol provides a framework for optimizing the derivatization of a target analyte with 2-hydrazinopyridine (2-HP) or its derivatives.
Materials:
-
Target analyte standard solution
-
2-Hydrazinopyridine (or derivative) solution (e.g., 1 mg/mL in methanol)
-
Acid catalyst (e.g., formic acid)
-
Anhydrous reaction solvent (e.g., acetonitrile or methanol)
-
Quenching solution (e.g., methanol)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Preparation: In a microcentrifuge tube, add a known amount of the analyte standard. Evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add the desired volume of the 2-hydrazinopyridine solution and the reaction solvent. Add a small amount of acid catalyst (e.g., to a final concentration of 0.1% v/v).
-
Reaction Incubation: Tightly cap the tube and vortex briefly. Place the tube in a heating block or water bath set to the desired temperature (e.g., start with 60°C).
-
Time Course Analysis: To optimize the reaction time, prepare multiple identical reactions and stop them at different time points (e.g., 15, 30, 60, 90, 120 minutes).
-
Temperature Optimization: To optimize the temperature, set up reactions at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for a fixed time (determined from the time course analysis).
-
Quenching: After the desired reaction time, quench the reaction by adding a volume of the quenching solution.
-
Sample Preparation for LC-MS: Evaporate the solvent under nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.
-
Analysis: Analyze the samples by LC-MS and determine the reaction conditions that yield the highest peak area or signal-to-noise ratio for the derivatized analyte.
Protocol 2: Derivatization of Steroids with 2-Hydrazino-1-methylpyridine (HMP)
This protocol is adapted from a method for the derivatization of androgens.[1]
Materials:
-
Dried steroid extract or standard
-
HMP solution: 0.5 mg/mL in methanol containing 1% (v/v) formic acid
-
Methanol (for quenching)
-
Heating block set to 60°C
-
Nitrogen evaporator
Procedure:
-
To the dried steroid extract, add 100 µL of the HMP solution.
-
Vortex the sample for 10 seconds.
-
Incubate the mixture at 60°C for 15 minutes.
-
Quench the reaction by adding 50 µL of methanol.
-
Evaporate the solvents under a stream of oxygen-free nitrogen at 60°C.
-
Reconstitute the sample in 50 µL of the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions from Literature
| Derivatizing Agent | Analyte(s) | Optimal Temperature (°C) | Optimal Time (min) | Reference |
| 2-Hydrazino-1-methylpyridine (HMP) | Oxosteroids | 60 | 60 | [5] |
| 2-Hydrazino-1-methylpyridine (HMP) | Androgens (DHT, Testosterone, etc.) | 60 | 15 | [1] |
| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, aldehydes, ketones | 60 | 60 | [4] |
Visualizations
Caption: Experimental workflow for 2-hydrazinopyridine derivatization.
Caption: Troubleshooting decision tree for low derivatization yield.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Androgen Analysis with Hydrazine Derivatives
Welcome to the technical support center for improving the sensitivity of androgen analysis using hydrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this advanced analytical technique.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with hydrazine derivatives necessary for the analysis of certain androgens?
A1: Many androgens, such as 5α-dihydrotestosterone (DHT), circulate at very low concentrations in biological fluids.[1][2][3][4][5][6] These low levels, combined with poor ionization efficiency in mass spectrometry, make their accurate quantification challenging.[1][2][3][4][5][6] Derivatization with hydrazine-based reagents introduces a charged or more easily ionizable group onto the androgen molecule. This significantly enhances the ionization efficiency and, consequently, the sensitivity of detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often by several orders of magnitude.[6]
Q2: Which hydrazine derivatives are commonly used for androgen analysis?
A2: Several hydrazine derivatives have been successfully employed, including:
-
2-hydrazino-1-methylpyridine (HMP): This reagent contains a permanently charged quaternary ammonium group, which improves LC-MS/MS sensitivity.[2] It has been shown to be highly effective for the analysis of DHT, testosterone, and androstenedione in low plasma volumes.[1][5]
-
2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP): HTP is another derivatizing agent used for androgens. However, studies have shown that HMP derivatives may offer greater sensitivity.[1][2][3][4][5][6]
-
Girard P Hydrazine: This reagent is used to convert androgenic steroids into cationic hydrazones, which show an enhanced response in positive ion mode mass spectrometry.[7][8]
-
Dinitrophenylhydrazine (DNPH): DNPH is used to form UV-visible hydrazones from keto-androgens, enabling their detection and quantification by RP-HPLC with UV detection.[9]
Q3: What are the main challenges encountered when using hydrazine derivatives?
A3: The primary challenges include:
-
Formation of isomers: Some hydrazine derivatives, like HMP, can form multiple isomers during the derivatization reaction, which can complicate chromatographic separation and analysis.[2][6]
-
Isobaric interference: Androgens often have similar molecular weights (isobars), which can interfere with each other during mass spectrometry analysis. Careful chromatographic separation is crucial to resolve these interferences.[1][2][3][4][5]
-
Reaction optimization: The derivatization reaction conditions, such as temperature and time, need to be optimized to ensure complete and reproducible derivatization. For example, HMP reacts quantitatively with oxosteroids at 60°C within one hour.[6]
Q4: How stable are the androgen-hydrazine derivatives?
A4: The stability of the derivatives is an important consideration for method robustness. HMP derivatives of androgens have been shown to be stable for over 30 days when stored at -20°C.[1][2][4][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for the derivatized androgen | Incomplete derivatization reaction. | Optimize reaction conditions (temperature, time, reagent concentration). For HMP, ensure the reaction is carried out at 60°C for at least 1 hour.[6] |
| Degradation of the derivative. | Ensure proper storage conditions. HMP derivatives are stable at -20°C for over 30 days.[1][2][4][5][6] | |
| Suboptimal mass spectrometer settings. | Optimize MS parameters, including precursor and product ion selection, collision energy, and ion source settings. | |
| Poor chromatographic peak shape or resolution | Co-elution of isomers. | Optimize the chromatographic gradient and column chemistry to achieve separation of the different isomers formed during derivatization.[2] |
| Isobaric interference from other androgens. | Develop a chromatographic method that can effectively separate the target androgen derivative from isobaric interferents.[1][2][3][4][5] | |
| High background noise | Matrix effects from the biological sample. | Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances from the plasma or serum.[3] |
| Contamination from reagents or labware. | Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned. | |
| Inconsistent or non-reproducible results | Variability in the derivatization reaction. | Ensure precise control over reaction parameters and use an internal standard to correct for variations. |
| Inconsistent sample extraction. | Validate the sample extraction procedure to ensure high and consistent recovery. |
Quantitative Data Summary
The use of hydrazine derivatives significantly improves the sensitivity of androgen analysis. The following tables summarize key quantitative data from studies using these reagents.
Table 1: Comparison of Derivatization Reagents for DHT Analysis
| Derivatization Reagent | Key Advantage | Reference |
| 2-hydrazino-1-methylpyridine (HMP) | Affords greater sensitivity than HTP.[1][2][3][4][5][6] | [1][2][3][4][5][6] |
| 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | Isomers may co-elute, reducing chromatographic complexity.[2] | [2] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for HMP-Derivatized Androgens
| Androgen Derivative | Limit of Detection (on column) | Limit of Quantitation (on column) | Reference |
| DHT-HMP | 0.2 pg | 0.4 pg | [3] |
| Testosterone-HMP | 0.4 pg | 0.8 pg | [3] |
| Androstenedione-HMP | 0.2 pg | 0.5 pg | [3] |
Table 3: Selected Reaction Monitoring (SRM) Transitions for HMP Derivatives
| Androgen Derivative | m/z Transition | Reference |
| DHT-HMP | 396 → 108 | [1][2][3][4][5] |
| Testosterone-HMP | 394 → 108 | [1][2][3][4][5] |
| Androstenedione-HMP | 392 → 108 | [1][2][3][4][5] |
Experimental Protocols
Detailed Methodology for Androgen Derivatization with HMP
This protocol is based on the validated method for the analysis of androgens in human plasma.[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Aliquots of plasma (100 µL for males, 200 µL for post-menopausal females) are subjected to centrifugation.[2]
-
The supernatant is then processed using a solid-phase extraction method to isolate the androgens and remove interfering matrix components.[3]
2. Derivatization Reaction
-
The dried extract from the SPE step is reconstituted.
-
The derivatization reagent, 2-hydrazino-1-methylpyridine (HMP), is added to the sample.
-
The reaction is allowed to proceed at 60°C for 1 hour to ensure quantitative conversion of the keto-androgens to their HMP derivatives.[6]
3. LC-MS/MS Analysis
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is used for the analysis.[1][2]
-
The HMP derivatives are separated on a suitable C18 column with an optimized chromatographic gradient.
-
Detection is performed using electrospray ionization in positive ion mode with selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.[1][2][3][4][5]
Visualizations
Caption: Experimental workflow for androgen analysis using HMP derivatization.
Caption: Rationale for using hydrazine derivatives in androgen analysis.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isobaric Interference in LC-MS/MS with 2-HP Derivatization
Welcome to the technical support center for overcoming isobaric interference in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using 2-hydrazinopyridine (2-HP) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this powerful analytical technique.
Troubleshooting Guides
This section provides solutions to common problems encountered during 2-HP derivatization experiments.
Issue: Incomplete or Low Derivatization Yield
Q1: I am observing a low yield for my derivatized analyte. What are the possible causes and how can I improve the reaction efficiency?
A1: Low derivatization yield can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Suboptimal Reaction Conditions: The efficiency of the derivatization reaction is highly dependent on temperature, time, and solvent.
-
Temperature: While some reactions can proceed at room temperature, gentle heating is often required to drive the reaction to completion. For many analytes, an incubation temperature of 60°C is a good starting point.[1]
-
Reaction Time: Ensure sufficient time is allowed for the reaction to reach completion. A typical reaction time is between 15 to 60 minutes.[1] You can perform a time-course experiment to determine the optimal reaction time for your specific analyte.
-
Solvent: The choice of solvent is critical. Acetonitrile is a commonly used solvent that has been shown to be effective for 2-HP and its analogs.[2]
-
-
Reagent Quality and Concentration:
-
Ensure your 2-HP reagent is of high purity and has not degraded. It is recommended to prepare fresh reagent solutions.
-
The concentration of the derivatizing reagent should be in sufficient excess to drive the reaction forward.
-
-
Presence of Water: For some derivatization reactions, the presence of water can be problematic. While LC-MS is more compatible with aqueous samples than GC-MS, excessive water can sometimes hinder the reaction. If you suspect this is an issue, you can perform a solvent exchange or lyophilization step prior to derivatization.
Issue: Poor Chromatographic Peak Shape or Retention
Q2: My derivatized analytes are showing poor peak shape (e.g., tailing, splitting) or are not well-retained on my C18 column. What should I do?
A2: Poor chromatography of 2-HP derivatives can be a common challenge. Here are some solutions:
-
Poor Retention on Reversed-Phase Columns: 2-HP derivatives of some polar compounds may exhibit poor retention on standard C18 columns.[3]
-
Use a More Hydrophobic Derivatization Agent: Consider using an analog of 2-HP with greater hydrophobicity, such as 2-hydrazinoquinoline (2-HQ), to increase retention on reversed-phase columns.[3]
-
Optimize Mobile Phase: Adjusting the mobile phase composition, such as the organic solvent ratio and the type and concentration of additives (e.g., formic acid), can improve retention and peak shape.
-
-
Peak Splitting due to Isomer Formation: Some derivatization reagents, like 2-hydrazino-1-methylpyridine (HMP), can form E/Z isomers, leading to split or broadened peaks.[4]
-
Chromatographic Resolution: Optimize your chromatographic method to separate the isomers. This may involve using a longer column, a different stationary phase, or adjusting the gradient profile.
-
Alternative Reagent: If isomer separation is not achievable, consider using a different derivatization reagent that does not produce isomers.
-
Issue: Signal Suppression or Enhancement in the Mass Spectrometer
Q3: I am observing significant matrix effects (ion suppression or enhancement) for my derivatized analyte. How can I mitigate this?
A3: Matrix effects can significantly impact the accuracy and precision of your quantitative analysis. Here are some strategies to address this:
-
Optimize Sample Preparation: A thorough sample clean-up is crucial to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.
-
Chromatographic Separation: Ensure that your analyte of interest is chromatographically separated from co-eluting matrix components. Adjusting the LC gradient can often resolve this.
-
Use of an Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with your analyte. This internal standard will experience the same matrix effects as the analyte, allowing for accurate quantification.
Frequently Asked Questions (FAQs)
Q4: What is the primary purpose of 2-HP derivatization in LC-MS/MS?
A4: The primary purpose of 2-HP derivatization is to improve the analytical characteristics of certain molecules for LC-MS/MS analysis. This includes:
-
Enhanced Ionization Efficiency: Many compounds, particularly those with carbonyl groups like steroids, have poor ionization efficiency in electrospray ionization (ESI). Derivatization with 2-HP introduces a readily ionizable group (the pyridine ring), significantly increasing the signal intensity in the mass spectrometer.[4]
-
Improved Chromatographic Separation: Derivatization can alter the polarity of an analyte, which can be leveraged to improve its retention and separation on a chromatographic column.[3]
-
Resolving Isobaric Interferences: By changing the mass and chromatographic properties of an analyte, derivatization can help to separate it from isobaric compounds (compounds with the same nominal mass) that would otherwise interfere with the analysis.[4]
Q5: What types of molecules can be derivatized with 2-HP and its analogs?
A5: 2-HP and its analogs primarily react with molecules containing carbonyl groups (aldehydes and ketones) and carboxylic acid groups.[2][5] This makes them suitable for a wide range of compounds, including:
-
Steroid hormones (e.g., testosterone, progesterone)[6]
-
Carbonyl-containing metabolites[1]
-
Carboxylic acids[7]
Q6: How does 2-HP derivatization help in overcoming isobaric interference, for example, between testosterone and dihydrotestosterone (DHT)?
A6: Testosterone and DHT are isobaric, meaning they have the same integer mass, making them difficult to distinguish by mass spectrometry alone without excellent chromatographic separation. Derivatization with a reagent like HMP (an analog of 2-HP) adds a specific mass to both molecules. While they remain isobaric after derivatization, the derivatization process can alter their chromatographic behavior sufficiently to allow for their separation on an LC column. Furthermore, the fragmentation patterns of the derivatized molecules in the mass spectrometer can sometimes provide unique product ions that can be used for specific detection and quantification.[4]
Experimental Protocols
Protocol 1: General Procedure for 2-HP Derivatization of Carbonyl-Containing Analytes
This protocol provides a general guideline. Optimization of reaction conditions may be necessary for specific analytes.
-
Sample Preparation: Extract your analyte of interest from the biological matrix using an appropriate method (e.g., SPE or LLE) and evaporate the solvent to dryness.
-
Reagent Preparation: Prepare a fresh solution of 2-HP in a suitable solvent such as acetonitrile. A typical concentration is in the range of 1-5 mg/mL.
-
Derivatization Reaction:
-
Reconstitute the dried extract in the 2-HP solution.
-
Add a catalytic amount of an acid (e.g., formic acid or acetic acid).
-
Incubate the reaction mixture at 60°C for 15-60 minutes.[1]
-
-
Reaction Quenching: After incubation, quench the reaction by adding a suitable solvent, such as water or a mobile phase compatible solvent.
-
LC-MS/MS Analysis: Inject an aliquot of the final solution into the LC-MS/MS system.
Quantitative Data
The following tables summarize typical mass transitions and limits of detection for some 2-HP and HMP derivatized analytes.
Table 1: MRM Transitions for HMP-Derivatized Androgens
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Citation |
| DHT-HMP | 396 | 108 | [4][8] |
| Testosterone-HMP | 394 | 108 | [4][8] |
| Androstenedione-HMP | 392 | 108 | [4][8] |
Table 2: Limits of Detection (LODs) for 2-HP Derivatized Steroid Hormones in Fathead Minnow Plasma
| Analyte | LOD (ng/mL) | Citation |
| Progesterone | 0.16 | [6] |
| 17α-hydroxypregnenolone | 0.63 | [6] |
| 11-deoxycortisol | 0.63 | [6] |
| 17α,20β-dihydroxypregnenone | 0.63 | [6] |
| 11-ketotestosterone | 1.25 | [6] |
Visualizations
Caption: Experimental workflow for 2-HP derivatization LC-MS/MS.
Caption: Overcoming isobaric interference with 2-HP derivatization.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of E/Z Isomers
Welcome to the technical support center for the chromatographic separation of E and Z isomers of HMP derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during liquid chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating E/Z (geometric) isomers?
A1: The primary challenge is that E and Z isomers often have very similar physical and chemical properties, such as polarity, molecular weight, and pKa.[1][2][3] This similarity results in nearly identical interactions with the stationary and mobile phases, making them difficult to resolve using standard chromatographic methods.[3] The key to separation is to exploit subtle differences in their three-dimensional shape and dipole moments.
Q2: Which HPLC mode is generally more effective for separating E/Z isomers: reversed-phase or normal-phase?
A2: Both reversed-phase (RP) and normal-phase (NP) chromatography can be effective, and the choice is highly dependent on the specific properties of the HMP derivative.
-
Reversed-Phase HPLC is the most common starting point, often utilizing C18 or phenyl-based stationary phases.[4][5] RP-HPLC separates molecules based on hydrophobicity, and differences in the shape of E/Z isomers can lead to differential contact with the stationary phase.
-
Normal-Phase HPLC can also be very effective, particularly for polar compounds or when RP methods fail. It separates based on polar interactions, and differences in the dipole moment or accessibility of polar functional groups between E and Z isomers can be exploited.
Q3: What types of stationary phases are best suited for E/Z isomer separation?
A3: While standard C18 columns can work, specialized stationary phases often provide the necessary selectivity for resolving geometric isomers.[5] Consider the following:
-
Phenyl Phases (e.g., Phenyl-Hexyl): These phases can offer unique selectivity for aromatic compounds or molecules with double bonds through π-π interactions, which can differ between E and Z isomers.[4][6]
-
Polar-Embedded Phases (e.g., Amide, Bonus-RP): These columns provide alternative selectivity compared to standard C18 phases and can be effective for separating isomers.[7]
-
Shape-Selective Phases (e.g., C30, Cholesterol-based): Columns with long alkyl chains (C30) or rigid structures (like cholesterol) are designed to separate molecules based on their geometric shape, making them highly effective for resolving rigid isomers.[3][6]
-
Silver Ion (Ag+) Columns: Impregnating a silica stationary phase with silver nitrate can facilitate the separation of compounds with C=C double bonds due to differential π-complexation with the E and Z isomers.[8]
Q4: How does column temperature affect the separation of E/Z isomers?
A4: Temperature is a critical and often overlooked parameter for optimizing isomer separations.
-
Improved Resolution at Lower Temperatures: Reducing the column temperature often increases resolution for isomers.[9] It can enhance the subtle energetic differences in how each isomer interacts with the stationary phase.
-
Thermodynamic Effects: Temperature changes can alter the thermodynamics of partitioning between the mobile and stationary phases, which can change selectivity (α).[9][10]
-
Preventing On-Column Isomerization: For isomers that can interconvert at higher temperatures, operating at a lower, controlled temperature is essential to prevent seeing broad or "batman"-shaped peaks.[8][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My E and Z isomers are co-eluting or have very poor resolution (Rs < 1.2).
-
Answer: When resolution is poor, the primary goal is to increase the selectivity (α) between the two peaks. A systematic approach is necessary.[12][13]
-
Optimize the Mobile Phase:
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different selectivities and can alter interactions with the stationary phase.[12]
-
Adjust Solvent Strength: Decrease the percentage of the organic solvent in your mobile phase. This will increase retention times and may give the column more opportunity to resolve the isomers.[12]
-
Modify pH: If your HMP derivatives are ionizable, adjusting the mobile phase pH by ±0.5 units can significantly change retention and selectivity.[12][14] Ensure you stay within the stable pH range of your column.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, your current column chemistry may not be suitable.[4][12] Refer to the recommended columns in FAQ #3. A column with a different mechanism of interaction (e.g., switching from C18 to a Phenyl-Hexyl or a C30 column) is the most powerful way to change selectivity.
-
Reduce Temperature: Lowering the column temperature can increase selectivity for shape-constrained isomers. Try reducing the temperature in 5-10 °C increments.[9]
-
Problem 2: I am observing peak tailing for my isomer peaks.
-
Answer: Peak tailing is often caused by secondary interactions, typically between basic analytes and acidic silanols on the silica surface of the column.[12]
-
Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. TEA will interact with the active silanol sites, preventing your analyte from tailing.[12]
-
Adjust pH: For basic compounds, working at a lower pH (e.g., pH 3) can protonate the analyte and minimize interactions with silanols. For acidic compounds, a higher pH may be beneficial.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, base-deactivated column.
-
Reduce Sample Overload: Injecting too much sample can cause peak tailing.[13] Try reducing the injection volume or sample concentration.
-
Problem 3: I suspect my isomers are interconverting on the column.
-
Answer: Some E/Z isomers can interconvert if the energy barrier for rotation around the double bond is low. This can be triggered by temperature, pH, or light.[8]
-
Reduce Temperature: This is the most effective solution. Run the separation at a sub-ambient temperature (e.g., 10-15 °C) to minimize the thermal energy available for isomerization.[8][11]
-
Control Mobile Phase pH: Acidic or basic conditions can sometimes catalyze isomerization.[11] Experiment with a neutral pH buffer if possible.
-
Protect from Light: If your compounds are light-sensitive, use amber vials and ensure the autosampler and tubing are protected from UV light.
-
Data Presentation: Chromatographic Conditions
The following tables provide example starting conditions for the separation of E/Z isomers. These should be used as a foundation for method development for your specific HMP derivative.
Table 1: Example Reversed-Phase HPLC Conditions
| Parameter | Condition 1: General Screening | Condition 2: For Aromatic Derivatives |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B over 20 min | 30% to 70% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C (optimize by reducing) | 25 °C (optimize by reducing) |
| Detection | UV (at λmax of compound) | UV (at λmax of compound) |
| Injection Vol. | 5 µL | 5 µL |
Table 2: Example Normal-Phase HPLC Conditions
| Parameter | Condition 1 |
| Column | Silica, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Isopropanol (IPA) |
| Mode | Isocratic (e.g., 95:5 A:B) |
| Flow Rate | 1.2 mL/min |
| Temperature | 25 °C |
| Detection | UV (at λmax of compound) |
| Injection Vol. | 10 µL |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh approximately 1-5 mg of the HMP derivative sample.
-
Dissolution: Dissolve the sample in a solvent that is fully compatible with the mobile phase (e.g., for reversed-phase, use a small amount of Mobile Phase B or a 50:50 mixture of A and B).[12]
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to a final concentration suitable for UV detection (typically 0.1-1.0 mg/mL).
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates that could clog the column.[12]
Protocol 2: Systematic Method Development for E/Z Isomer Separation
-
Initial Column & Mobile Phase Selection:
-
Optimization of Selectivity (α):
-
If resolution is poor, switch the organic modifier from acetonitrile to methanol and repeat the scouting run.
-
If isomers are ionizable, screen different pH values (e.g., pH 3, 5, 7) using appropriate buffers.
-
If co-elution persists, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or C30).
-
-
Optimization of Retention (k'):
-
Once some separation is observed, adjust the gradient slope or switch to an isocratic method to achieve a retention factor (k') between 2 and 10 for the isomers.[12] This provides a good balance between resolution and run time.
-
-
Optimization of Efficiency (N):
-
To improve peak sharpness, consider reducing the flow rate or switching to a column with smaller particles (e.g., sub-2 µm for UHPLC systems).[12]
-
-
Temperature Optimization:
-
Evaluate the effect of column temperature. Test the optimized method at 40°C, 30°C, and 20°C to see how selectivity is affected. Lower temperatures often improve isomer resolution.[9]
-
Visualizations
Caption: A logical workflow for developing an HPLC method for E/Z isomer separation.
Caption: A decision tree for troubleshooting poor resolution of E/Z isomers.
References
- 1. quora.com [quora.com]
- 2. C60 -mediated molecular shape sorting: separation and purification of geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rotational isomers by HPLC - Chromatography Forum [chromforum.org]
- 12. benchchem.com [benchchem.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Large-Scale Synthesis of 2-Hydrazinopyridine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield and purity during the large-scale synthesis of 2-Hydrazinopyridine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low Product Yield
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yield is a common issue that can stem from several factors.
-
Incomplete Reaction: The reaction between 2-halopyridines and hydrazine hydrate can be slow. Ensure the reaction has run for a sufficient duration and at the optimal temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Suboptimal Reactant Ratio: While a large excess of hydrazine hydrate is often used to drive the reaction and minimize dimer formation, the ratio needs to be optimized for large-scale operations to avoid difficult workups.[3] Consider a controlled, slow addition of the 2-chloropyridine to the hydrazine hydrate solution to maintain an excess of hydrazine locally without requiring a massive overall excess.[3]
-
Choice of Starting Material: 2-bromopyridine may offer higher reactivity compared to 2-chloropyridine, potentially leading to better yields under milder conditions.[3]
-
Reaction Technology: Transitioning from a traditional batch reactor to a continuous flow microreactor has been shown to dramatically increase yields to over 95% by providing superior temperature control and mixing.[1]
-
Issue 2: Formation of Impurities
-
Question: I am observing significant byproduct formation, particularly a di-substituted impurity. How can I prevent this?
-
Answer: The formation of impurities like di-hydrazinopyridines is a known side reaction.[3]
-
Cause: This typically occurs when the product, 2-Hydrazinopyridine, reacts with another molecule of the starting material or if di-substitution on the pyridine ring is possible (e.g., starting from 2,6-dichloropyridine). An excess of the pyridine starting material relative to hydrazine can also lead to dimer formation.[3]
-
Solution: Maintaining a high molar ratio of hydrazine hydrate to the 2-halopyridine is crucial. As mentioned, a slow addition of the electrophile (2-halopyridine) to the nucleophile (hydrazine) ensures that the concentration of hydrazine is always in excess, suppressing the formation of these byproducts.[3]
-
Issue 3: Difficult Product Isolation and Purification
-
Question: The workup is challenging due to the large volume of hydrazine hydrate, and my final product has a reddish or oily appearance. What are the best practices for isolation and purification?
-
Answer:
-
Workup: Post-reaction, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.[1][2] If a large excess of hydrazine was used, multiple extractions are necessary. Reducing the amount of hydrazine hydrate through process optimization (e.g., flow chemistry) is the most effective way to simplify the workup on a large scale.[1]
-
Purification: The crude product, which can be a red oil, can be purified by vacuum distillation or recrystallization.[1][2] A common method involves distillation at 90-92 °C under 1 mmHg vacuum.[2] Recrystallization from a solvent system like diethyl ether/hexane is also effective.[2]
-
Product Appearance: 2-Hydrazinopyridine is a low melting solid, appearing as white to light beige when pure, but it can degrade and darken upon exposure to air and light.[2][4] Store the purified product at 2-8°C under an inert atmosphere.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common industrial synthesis route for 2-Hydrazinopyridine?
-
Q2: Why is a large excess of hydrazine hydrate recommended in many literature procedures?
-
A2: A large excess is used primarily to ensure the complete consumption of the 2-halopyridine starting material and to minimize the formation of dimeric byproducts where a second molecule of the pyridine compound reacts with the newly formed 2-Hydrazinopyridine.[3]
-
-
Q3: Can the amount of hydrazine hydrate be reduced for easier scale-up?
-
A3: Yes. Adding a polar solvent such as DMAC or THF can significantly shorten reaction times and allow for a reduction in the required amount of hydrazine hydrate, leading to yields as high as 98% in batch processes.[7] Furthermore, adopting a continuous flow process allows for near-stoichiometric reactions under controlled conditions, drastically reducing waste.[1]
-
-
Q4: Are there alternative starting materials to 2-chloropyridine?
-
Q5: What are the key advantages of using a flow reactor for this synthesis?
-
A5: A continuous flow microreactor offers several key advantages for this synthesis:
-
Enhanced Safety: Better control over the exothermic reaction.
-
Superior Mixing & Heat Transfer: Leads to more uniform reaction conditions.
-
Reduced Reaction Time: Residence times can be as short as 100 seconds, compared to many hours in batch.[1]
-
Significantly Higher Yield & Purity: Published flow methods report yields of 95.8% and purity of 99%.[1]
-
-
Data Presentation
Table 1: Comparison of Synthesis Methods for 2-Hydrazinopyridine
| Parameter | Standard Batch Method | Optimized Batch (with Polar Solvent) | Continuous Flow Method |
| Starting Material | 2-Chloropyridine | 2,3-Dichloropyridine | 2-Chloropyridine |
| Key Reagent | Hydrazine Hydrate (~10 vol) | Hydrazine Hydrate (6 mol eq.) | Hydrazine Hydrate (80%) |
| Solvent | None / Hydrazine Hydrate | N,N-Dimethylacetamide (DMAC) | Butan-1-ol |
| Temperature | 100 °C | Reflux | 100 °C |
| Reaction Time | 48 hours[1] | 6 hours[7] | 100 seconds[1] |
| Reported Yield | ~78%[1] | ~98%[7] | 95.8%[1] |
| Key Advantage | Simple setup | Reduced hydrazine, shorter time | Highest yield, safety, speed |
Experimental Protocols
Protocol 1: Standard Batch Synthesis from 2-Chloropyridine
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, add hydrazine hydrate (10 volumes relative to the 2-chloropyridine, e.g., 200 mL).
-
Reagent Addition: Add 2-chloropyridine (1 equivalent, e.g., 20 g, 0.176 mol) to the hydrazine hydrate.[1]
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 48 hours.
-
Monitoring: Monitor the reaction progress by TLC until the 2-chloropyridine spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water (e.g., 200 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (5 x 500 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, often as a red oil.[1][2]
-
Purification: Purify the crude product by vacuum distillation (90-92 °C at 1 mmHg).[2]
Protocol 2: High-Yield Continuous Flow Synthesis
-
Stream Preparation:
-
System Setup: Use a microchannel reactor system equipped with two plunger pumps for delivering the reactant streams and a heat exchanger to control the reaction temperature.
-
Reaction: Set the reactor temperature to 100 °C. Pump Stream A and Stream B into the microchannel reactor at flow rates designed to achieve a residence time of 100 seconds.[1]
-
Collection: Collect the output from the reactor into a receiving vessel after the system has stabilized.
-
Isolation: Cool the collected reaction mixture to induce crystallization of the product.
-
Purification: Separate the solid product by filtration. The resulting 2-hydrazinopyridine solid can be dried to yield a high-purity product (99%).[1]
Visualizations
Caption: General experimental workflow for the synthesis of 2-Hydrazinopyridine.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Reducing excess hydrazine hydrate in 2-Hydrazinopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydrazinopyridine, with a focus on managing and reducing the use of excess hydrazine hydrate.
Frequently Asked Questions (FAQs)
Q1: Why is a large excess of hydrazine hydrate typically used in the synthesis of 2-hydrazinopyridine from 2-chloropyridine?
A large excess of hydrazine hydrate is employed to minimize the formation of undesired dimeric byproducts.[1] By maintaining a high concentration of hydrazine relative to the 2-chloropyridine, the probability of a second molecule of 2-chloropyridine reacting with the newly formed 2-hydrazinopyridine is significantly reduced.
Q2: What are the main challenges associated with using a large excess of hydrazine hydrate, especially during scale-up?
The use of a large excess of hydrazine hydrate presents several challenges, particularly in larger-scale production:[1]
-
Work-up and Purification: Separating the product from a large volume of unreacted hydrazine hydrate can be difficult and time-consuming.
-
Safety Concerns: Hydrazine hydrate is a hazardous substance. It is toxic, corrosive, a suspected carcinogen, and can be explosive.[2][3][4][5][6] Handling large quantities increases the associated risks.
-
Waste Disposal: A significant amount of hazardous waste is generated, leading to increased disposal costs and environmental concerns.
-
Cost: Hydrazine hydrate is a reagent, and using a large excess can be economically inefficient.
Q3: What are the primary methods for removing excess hydrazine hydrate after the reaction?
Several work-up procedures can be employed to remove unreacted hydrazine hydrate:
-
Aqueous Extraction: The reaction mixture can be diluted with water and the product extracted with an organic solvent such as ethyl acetate or diethyl ether.[7][8][9]
-
Precipitation: If the product is not soluble in water, adding water to the reaction mixture can cause the 2-hydrazinopyridine to precipitate, allowing for its separation by filtration, while the hydrazine hydrate remains in the aqueous solution.[10]
-
Evaporation under Nitrogen Stream: For smaller volumes, a gentle stream of nitrogen can be passed over the reaction mixture overnight to evaporate the volatile hydrazine hydrate.[11]
-
Vacuum Distillation: Excess hydrazine hydrate can be removed by vacuum distillation at room temperature, which is a safer alternative to heating.[11]
Q4: Are there alternative synthesis strategies to reduce the amount of hydrazine hydrate required?
Yes, several alternative approaches can be considered:
-
Slow Addition of 2-Chloropyridine: Very slow, controlled addition of 2-chloropyridine to the hydrazine hydrate, for instance, using a syringe pump, can maintain a high effective excess of hydrazine throughout the reaction without needing a large initial volume.[1]
-
Use of a High-Boiling Solvent: Employing a high-boiling solvent like diglyme can facilitate the reaction at elevated temperatures, potentially requiring less excess hydrazine.[1]
-
Microwave-Assisted Synthesis: Microwave reactors can sometimes accelerate the reaction, potentially leading to higher yields with reduced amounts of reagents and shorter reaction times.[1]
-
Alternative Starting Materials: Synthesizing 2-hydrazinopyridine from 2-aminopyridine (via diazotization and reduction) or 2-hydroxypyridine are alternative routes that avoid the direct use of a large excess of hydrazine hydrate in the primary reaction step.[1]
-
Flow Chemistry: A continuous flow reactor setup, where reagents are mixed in a controlled manner at elevated temperatures, has been shown to be effective. For example, a solution of 2-chloropyridine in butanol can be reacted with hydrazine hydrate in a microchannel reactor.[8]
-
Solvent-Assisted Reaction: Using a tertiary amine or a polar solvent like ethanol or methanol can facilitate the reaction and may allow for a reduction in the molar excess of hydrazine hydrate.[12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Hydrazinopyridine | - Incomplete reaction. - Formation of byproducts (e.g., dimers). - Loss of product during work-up. | - Increase reaction time or temperature. - Ensure a sufficient excess of hydrazine hydrate or use a slow addition method.[1] - Consider using a different starting material like 2-bromopyridine, which can be more reactive.[1] - Optimize the extraction or precipitation procedure to minimize product loss. |
| Formation of Significant Amounts of Dimeric Byproducts | Insufficient excess of hydrazine hydrate. | - Increase the molar ratio of hydrazine hydrate to 2-chloropyridine. - Employ a slow addition technique for the 2-chloropyridine.[1] |
| Difficulty in Removing Excess Hydrazine Hydrate | High solubility of the product in the aqueous phase along with hydrazine hydrate. | - Perform multiple extractions with a suitable organic solvent.[7][8] - If the product is a solid, attempt to induce precipitation by adding water.[10] - For small-scale reactions, consider evaporation under a nitrogen stream or room temperature vacuum distillation.[11] |
| Safety Concerns During Handling and Work-up | Inherent hazards of hydrazine hydrate (toxicity, corrosivity, potential explosiveness).[2][3][4][5][6] | - Always handle hydrazine hydrate in a well-ventilated fume hood.[2][3] - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] - Avoid contact with metals that can catalyze its decomposition. - Neutralize any spills with a weak acid (e.g., acetic acid) before cleaning. |
Experimental Protocols
Protocol 1: Standard Synthesis with Excess Hydrazine Hydrate
This protocol is a general representation of the synthesis of 2-hydrazinopyridine from 2-chloropyridine using a significant excess of hydrazine hydrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1 equivalent).
-
Reagent Addition: To this, add hydrazine hydrate (approximately 10 volumes or a significant molar excess).[7]
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 48 hours.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water.[7]
-
Extract the product with ethyl acetate or another suitable organic solvent multiple times.[7][8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Synthesis with Reduced Hydrazine Hydrate in a Polar Solvent
This method aims to reduce the amount of hydrazine hydrate by using a polar solvent.
-
Reaction Setup: In a four-necked flask, add 2,3-dichloropyridine (1 equivalent) and hydrazine hydrate (4-6 equivalents).[13]
-
Solvent Addition: Add a polar solvent such as ethanol or methanol (mass ratio of hydrazine hydrate to solvent between 1:0.05 and 1:0.25).[13]
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours.[13]
-
Work-up:
-
Cool the reaction solution to room temperature.
-
The product may precipitate and can be collected by suction filtration.
-
Wash the solid with water and dry to obtain the product.[13]
-
Quantitative Data Summary
| Parameter | Method 1: Large Excess Hydrazine [7][8] | Method 2: Flow Reactor [8] | Method 3: Tertiary Amine Solvent [12] | Method 4: Polar Solvent [13] |
| Starting Material | 2-Chloropyridine | 2-Chloropyridine | Pyridine Halide | 2,3-Dichloropyridine |
| Hydrazine Hydrate Ratio | ~10 volumes | Molar ratio not specified, but less than batch | 1.5 - 1.8 equivalents | 4 - 6 equivalents |
| Solvent | None | Butan-1-ol | Tertiary Amine | Ethanol/Methanol |
| Temperature | 100°C | 100°C | 100 - 150°C | Reflux |
| Reaction Time | 48 hours | 100 seconds (in reactor) | Not specified | 4 - 8 hours |
| Yield | ~78% | ~95.8% | ~80% | 95 - 99% |
Visualizations
Caption: General experimental workflow for the synthesis and purification of 2-hydrazinopyridine.
Caption: A troubleshooting decision tree for addressing low yields in 2-hydrazinopyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. actylislab.com [actylislab.com]
- 7. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 8. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 13. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-hydrazino-1-methylpyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-hydrazino-1-methylpyridine derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 2-hydrazino-1-methylpyridine derivatives?
A2: For long-term storage, it is recommended to keep the compound in a tightly sealed, airtight container, preferably under an inert atmosphere such as argon or nitrogen.[1] The container should be stored in a refrigerator and protected from light.[1]
Q2: What are the visible signs of degradation in my 2-hydrazino-1-methylpyridine derivative sample?
A2: Visible signs of degradation can include a change in color, such as yellowing or browning, which may indicate oxidation of the hydrazino group.[1] The solid may also become clumpy or sticky due to moisture absorption.[1]
Q3: Can I store 2-hydrazino-1-methylpyridine derivatives in solution?
A3: Storing these derivatives in solution for the long term is generally not recommended due to the increased risk of hydrolysis and oxidation.[1] If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures, protected from light.[1]
Q4: How can I verify the purity of a stored 2-hydrazino-1-methylpyridine derivative?
A4: The purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify any impurities or degradation products.[1]
Q5: How stable are 2-hydrazino-1-methylpyridine (HMP) derivatives of androgens in solution?
A5: Studies have shown that HMP derivatives of androgens are stable for over 30 days when stored at -20°C.[2] In an auto-sampler at 10°C, these derivatives showed limited degradation over a 24-hour period.[3] Short-term storage for 7 days at both -20°C and -80°C also demonstrated good stability.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Issue | Possible Cause | Solution |
| Compound has changed color (e.g., yellowing/browning) | Oxidation of the hydrazino group due to exposure to air or light.[1] | If significant discoloration is observed, it is best to discard the compound. To prevent this, always store the compound under an inert atmosphere and in a light-protected container.[1] |
| Solid has become clumpy or sticky | Absorption of moisture from the atmosphere (hygroscopicity).[1] | The compound might be dried under a high vacuum, but some degradation may have already occurred. To avoid this, handle the compound in a dry environment (e.g., a glove box) and store it in a desiccator.[1] |
| Inconsistent experimental results | Degradation of the compound leading to lower potency or the presence of interfering byproducts.[1] | Check the purity of your compound using HPLC or NMR. If degradation is confirmed, use a fresh batch. Ensure that proper storage and handling procedures are followed for all new batches to maintain consistency.[1] |
| Poor solubility in recommended solvents | The compound may have degraded into less soluble byproducts.[1] | Confirm the identity and purity of the compound. If you suspect degradation, it is advisable to use a new, pure sample for your experiments.[1] |
Stability Data for 2-hydrazino-1-methylpyridine (HMP) Derivatives
The following table summarizes the stability data for HMP derivatives of androgens under various storage conditions.
| Compound Type | Storage Condition | Duration | Stability Outcome | Source |
| HMP-androgen derivatives | In auto-sampler at 10°C | 24 hours | Limited degradation observed.[3] | [3] |
| HMP-androgen derivatives | Frozen at -20°C | 7 days | Stable, with a minimal reduction from the original response.[3] | [3] |
| HMP-androgen derivatives | Frozen at -80°C | 7 days | Stable, with a minimal reduction from the original response.[3] | [3] |
| HMP-androgen derivatives | Frozen at -20°C | 30 days | Stable.[2] | [2] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the purity of 2-hydrazino-1-methylpyridine derivatives.
-
Preparation of Mobile Phase: A common mobile phase for hydrazone derivatives consists of a mixture of acetonitrile, a phosphate buffer (e.g., pH 4.0), and methanol, for instance, in a 60/30/10 (v/v/v) ratio.[4]
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh a small amount of the reference standard and your sample compound.
-
Dissolve in a suitable solvent, such as acetonitrile, to a known concentration.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the presence of additional peaks, which may indicate impurities or degradation products. The purity can be calculated based on the area of the main peak relative to the total peak area.
-
Protocol 2: Stability Study of Derivatives in Solution
This protocol describes a method to evaluate the stability of 2-hydrazino-1-methylpyridine derivatives in different buffer solutions.
-
Preparation of Buffer Solutions: Prepare buffers at various pH values relevant to your experimental conditions (e.g., pH 2.0, 7.4, and 9.0).[4]
-
Sample Preparation:
-
Incubation:
-
Stir the prepared solutions at a controlled temperature, for example, 37°C, to simulate physiological conditions.[4]
-
-
Time-Point Analysis:
-
At defined time intervals (e.g., 0, 30, 60, 120, 240 minutes), draw an aliquot of each sample.[4]
-
Immediately inject the aliquot into the HPLC system for analysis as described in Protocol 1.
-
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound over time to determine the rate of degradation.
-
Identify any new peaks that appear, which would correspond to degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues with 2-hydrazino-1-methylpyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Technical Support Center: Dihydrotestosterone (DHT) LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Dihydrotestosterone (DHT). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced ionization efficiency and reliable quantification of DHT.
Frequently Asked Questions (FAQs)
Q1: Why is the LC-MS/MS analysis of DHT challenging?
A1: The analysis of Dihydrotestosterone (DHT) by LC-MS/MS presents several analytical hurdles. Primarily, DHT is a neutral molecule that ionizes inefficiently by common atmospheric pressure ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1] This poor ionization leads to low sensitivity, making it difficult to detect the low physiological concentrations of DHT, especially in certain biological matrices.[2][3] Additionally, isobaric interferences from other structurally similar steroids can compromise the specificity of the assay.[3]
Q2: What are the common strategies to enhance DHT ionization and sensitivity?
A2: The most prevalent and effective strategy to enhance the ionization efficiency and, consequently, the sensitivity of DHT analysis is chemical derivatization.[2][3] This process involves reacting the ketone group of the DHT molecule with a derivatizing agent to introduce a more readily ionizable moiety. This modification significantly improves the response in the mass spectrometer. Common derivatization reagents include hydroxylamine, 2-hydrazino-1-methylpyridine (HMP), and picolinic acid (PA).[1][2][3][4]
Q3: What are the advantages of using derivatization for DHT analysis?
A3: Derivatization offers several key advantages for DHT analysis:
-
Enhanced Sensitivity: It significantly increases the ionization efficiency of DHT, leading to lower limits of detection (LOD) and quantification (LLOQ).[2][3]
-
Improved Specificity: Derivatization can help to resolve DHT from isobaric interferences.[5]
-
Reduced Sample Volume: The increased sensitivity allows for the use of smaller sample volumes, which is particularly beneficial when working with limited sample amounts, such as in pediatric studies or with small animal models.[2][3]
Q4: Which ionization technique is better for underivatized DHT analysis, ESI or APCI?
A4: While derivatization is the recommended approach for sensitive analysis, if underivatized analysis is necessary, the choice between ESI and APCI can be method-dependent. However, literature suggests that DHT generally shows poor response in both ESI and APCI.[1] One study noted that DHT is almost undetectable using an APCI source.[6] Therefore, extensive optimization of source parameters is crucial if proceeding without derivatization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of DHT.
Issue 1: Low or No DHT Signal Intensity
Possible Causes and Solutions:
-
Inefficient Ionization:
-
Ion Suppression/Matrix Effects:
-
Explanation: Co-eluting matrix components from the sample (e.g., phospholipids) can suppress the ionization of the target analyte in the ESI source.[7][8]
-
Solution 1: Improve Sample Preparation: Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][4]
-
Solution 2: Optimize Chromatography: Adjust the chromatographic gradient to separate DHT from the regions where matrix components elute.[7]
-
Solution 3: Use an Internal Standard: A stable isotope-labeled internal standard (e.g., DHT-D3) can help to compensate for matrix effects.[1]
-
-
Suboptimal Mass Spectrometer Parameters:
-
Solution: Infuse a standard solution of the derivatized DHT to optimize MS parameters such as declustering potential, collision energy, and source-dependent parameters (e.g., temperature, gas flows).[3]
-
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
-
Column Contamination or Overload:
-
Solution 1: Column Washing: Flush the column with a strong solvent to remove contaminants.[9]
-
Solution 2: Reduce Sample Load: Decrease the injection volume or dilute the sample to avoid overloading the column.[9]
-
Solution 3: Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
-
Inappropriate Injection Solvent:
-
Secondary Interactions:
-
Explanation: The analyte may be interacting with active sites on the column packing material.
-
Solution: Adjust the mobile phase pH or add a small amount of an organic modifier to mitigate these interactions.[9]
-
Issue 3: Inconsistent or Shifting Retention Times
Possible Causes and Solutions:
-
Pump and Mobile Phase Issues:
-
Solution 1: Check for Leaks: Inspect the LC system for any leaks, which can cause pressure fluctuations and retention time shifts.[10]
-
Solution 2: Degas Mobile Phase: Ensure the mobile phases are properly degassed to prevent air bubbles in the pump heads.
-
Solution 3: Fresh Mobile Phase: Prepare fresh mobile phase, as buffer composition can change over time due to evaporation or microbial growth.[9]
-
-
Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift in gradient elution.
-
-
Changes in Column Temperature:
-
Solution: Use a column oven to maintain a stable column temperature, as fluctuations can affect retention times.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies employing derivatization to enhance DHT analysis.
Table 1: Comparison of Derivatization Agents for Androgen Analysis
| Derivatization Agent | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 2-hydrazino-1-methylpyridine (HMP) | DHT-HMP | 396 | 108 | [2][3] |
| T-HMP | 394 | 108 | [2][3] | |
| A4-HMP | 392 | 108 | [2][3] | |
| Hydroxylamine (Oxime derivative) | DHT-oxime | 306.3 | 124.1 | [1] |
| DHT-D3-oxime | 309.3 | 124.1 | [1] |
T: Testosterone, A4: Androstenedione
Table 2: Achieved Limits of Quantification (LLOQ) with Derivatization
| Derivatization Agent | LLOQ | Matrix | Reference |
| 2-hydrazino-1-methylpyridine (HMP) | 0.4 pg on column | Human Plasma | [2] |
| Hydroxylamine | 25 pg/mL | Blood Serum | [1] |
| Picolinic Acid (PA) | 14.5 pg/mL | Cell Assay Medium | [11] |
Experimental Protocols
Protocol 1: Derivatization of DHT with 2-hydrazino-1-methylpyridine (HMP)
This protocol is adapted from a method for analyzing androgens in human plasma.[2][3]
-
Sample Extraction: Perform solid-phase extraction (SPE) of the plasma sample using an appropriate sorbent (e.g., Oasis® HLB).[2]
-
Elution: Elute the androgens from the SPE cartridge.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
Reconstitute the dried extract in a solution containing HMP.
-
Incubate the mixture to allow the derivatization reaction to proceed.
-
-
LC-MS/MS Analysis:
Protocol 2: Derivatization of DHT with Hydroxylamine
This protocol is based on a method for measuring DHT in blood serum.[1]
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., DHT-D3) to the serum sample.
-
Liquid-Liquid Extraction (LLE): Extract the analytes from the serum using an organic solvent such as methyl t-butyl ether (MTBE).
-
Drying: Separate the organic layer and dry it down under a stream of nitrogen.
-
Derivatization Reaction:
-
Add a solution of hydroxylamine to the dried residue.
-
Incubate to form the oxime derivatives.
-
-
Reconstitution: Dry down the derivatization reagent and reconstitute the residue in a suitable injection solvent (e.g., 1:1 water/methanol).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample for analysis.
-
Use a heated electrospray ionization (HESI) probe for analysis by SRM.[1]
-
Visualizations
Caption: Workflow for DHT analysis with chemical derivatization.
Caption: Troubleshooting logic for low DHT signal intensity.
References
- 1. msacl.org [msacl.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. agilent.com [agilent.com]
- 10. myadlm.org [myadlm.org]
- 11. mdpi.com [mdpi.com]
Minimizing dimer formation in 2-Hydrazinopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during the synthesis of 2-hydrazinopyridine.
Troubleshooting Guide: Minimizing Dimer Formation
The primary challenge in the synthesis of 2-hydrazinopyridine from 2-chloropyridine and hydrazine is the formation of the undesired dimer byproduct, 1,2-di(pyridin-2-yl)hydrazine. This guide provides solutions to common issues encountered during the synthesis.
Problem 1: Significant Dimer Formation Detected
Cause: An insufficient excess of hydrazine hydrate allows the newly formed 2-hydrazinopyridine, which is also a nucleophile, to react with the remaining 2-chloropyridine.
Solution:
-
Increase the Molar Ratio of Hydrazine Hydrate: Employ a significant molar excess of hydrazine hydrate relative to 2-chloropyridine. Ratios of 1:1.5 to 1:1.8 (2-chloropyridine to hydrazine hydrate) have been reported to improve yield and reduce dimer formation.[1] For challenging reactions, even higher ratios of 1:4 to 1:6 may be necessary to ensure the reaction favors the formation of the desired product.
-
Slow Addition of 2-Chloropyridine: Add the 2-chloropyridine solution dropwise to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, kinetically favoring the reaction of 2-chloropyridine with hydrazine over the reaction with the 2-hydrazinopyridine product.
Problem 2: Low Yield of 2-Hydrazinopyridine
Cause: Incomplete reaction or competing side reactions.
Solution:
-
Optimize Reaction Temperature: The reaction is typically performed at elevated temperatures, often around 100°C, to ensure a reasonable reaction rate.[2] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures could promote side product formation.
-
Ensure Adequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common protocol suggests a reaction time of 48 hours at 100°C to ensure the complete consumption of the 2-chloropyridine starting material.[2]
-
Choice of Solvent: The reaction is often carried out using an excess of hydrazine hydrate which can also act as the solvent. However, the use of a high-boiling solvent such as butan-1-ol can be beneficial, particularly in flow reactor systems, leading to high yields of up to 95.8%.[2]
Problem 3: Difficulty in Purifying 2-Hydrazinopyridine from the Dimer
Cause: Similar polarities of the product and the dimer byproduct can make separation challenging.
Solution:
-
Vacuum Distillation: 2-Hydrazinopyridine can be purified by distillation under vacuum. This is an effective method for separating the desired product from less volatile impurities.
-
Recrystallization: Recrystallization from a suitable solvent system, such as diethyl ether/hexane, can be employed to obtain pure 2-hydrazinopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of dimer formation in 2-hydrazinopyridine synthesis?
A1: The formation of the 1,2-di(pyridin-2-yl)hydrazine dimer is a side reaction that occurs via a nucleophilic aromatic substitution mechanism. The desired product, 2-hydrazinopyridine, is itself a nucleophile. If the concentration of hydrazine is not sufficiently high, the 2-hydrazinopyridine can compete with hydrazine and attack a molecule of the starting material, 2-chloropyridine, leading to the formation of the dimer.
Q2: How can I monitor the progress of the reaction and the formation of the dimer?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the 2-chloropyridine starting material. To quantify the ratio of 2-hydrazinopyridine to the dimer byproduct, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable analytical techniques.
Q3: What are the typical spectroscopic signatures of 2-hydrazinopyridine?
A3:
-
¹H NMR (300 MHz, CDCl₃): δ 8.14 (1H, d, J = 3Hz, Ar-H), 7.51-7.45 (1H, m, Ar-H), 6.71-6.66 (2H, m, Ar-H), 5.78 (1H, brs, -NH), 3.81 (2H, brs, -NH₂).[2]
-
LCMS: Calculated [M+H]⁺ for C₅H₇N₃ is 109.13, with a measured value of 110.1.[2]
Q4: Are there alternative starting materials to 2-chloropyridine?
A4: Yes, 2-bromopyridine can also be used as a starting material for the synthesis of 2-hydrazinopyridine.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for 2-Hydrazinopyridine Synthesis
| Starting Material | Hydrazine Hydrate (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | 10 (volume eq.) | Hydrazine Hydrate | 100 | 48 | 78 | [2] |
| 2-Chloropyridine | Not specified | Butan-1-ol | 100 | 0.028 (in flow reactor) | 95.8 | [2] |
| Pyridine Halide A | 1.5 - 1.8 | N,N-dimethylpropanolamine | 100 - 150 | Not specified | >90 | [1] |
Experimental Protocols
Protocol 1: Standard Batch Synthesis of 2-Hydrazinopyridine
This protocol is a general method for the synthesis of 2-hydrazinopyridine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1 eq.).
-
Addition of Hydrazine Hydrate: Add a large excess of hydrazine hydrate (e.g., 10 volume equivalents).
-
Reaction: Heat the mixture to 100°C and stir for 48 hours.
-
Workup:
-
Monitor the reaction by TLC until the 2-chloropyridine is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or recrystallization from diethyl ether/hexane.
Protocol 2: Optimized Synthesis for Minimizing Dimer Formation
This protocol incorporates strategies to suppress the formation of the dimer byproduct.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer, add hydrazine hydrate (at least 4-6 molar equivalents) and a suitable high-boiling solvent (e.g., butan-1-ol).
-
Heating: Heat the hydrazine hydrate solution to 100-130°C.[1]
-
Slow Addition of 2-Chloropyridine: Dissolve 2-chloropyridine (1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the heated hydrazine solution over several hours.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.
Mandatory Visualizations
Caption: Reaction scheme for 2-hydrazinopyridine synthesis and dimer formation.
Caption: Troubleshooting workflow for minimizing dimer formation.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation Using 2-Hydrazinopyridine Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of low-abundance and poorly ionizable analytes is a significant challenge. Chemical derivatization is a powerful strategy to enhance the detectability of such molecules in liquid chromatography-mass spectrometry (LC-MS). Among the various derivatizing agents, 2-Hydrazinopyridine (2-HP) and its analogs have emerged as effective reagents for improving the ionization efficiency and chromatographic behavior of molecules containing carbonyl groups, such as ketosteroids, carbohydrates, and sialic acids.
This guide provides an objective comparison of analytical methods employing 2-Hydrazinopyridine derivatization with alternative techniques. It includes supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting and validating the most suitable analytical approach for their specific needs.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analyte class and the analytical platform. Here, we compare the performance of 2-Hydrazinopyridine (and its analog, 2-hydrazino-1-methylpyridine) with other commonly used reagents for different classes of compounds.
Ketosteroid Analysis
For the analysis of ketosteroids, which often suffer from poor ionization efficiency in electrospray ionization (ESI), derivatization is crucial for achieving the required sensitivity. A study by Nadarajah et al. evaluated five derivatization reagents for the analysis of ketosteroids in saliva and found 2-HP to be superior in terms of both chromatographic behavior and signal response.[1]
| Derivatization Reagent | Analyte Class | Key Performance Characteristics | Reference |
| 2-Hydrazinopyridine (2-HP) | Ketosteroids | Superior chromatographic behavior and signal response compared to other tested hydrazides.[1] | Nadarajah et al. |
| 2-Hydrazino-1-methylpyridine (HMP) | Androgens | Afforded greater sensitivity than 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) for the analysis of 5α-dihydrotestosterone (DHT) in human plasma.[2][3] | Faqehi et al. |
| Girard's Reagent T (GRT) | Ketosteroids | Enhances MS detection sensitivity and improves chromatographic separation for neurosteroids.[1] | Dury et al. |
| 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide (1-BPH) | Ketosteroids | Evaluated alongside 2-HP, but showed inferior performance.[1] | Nadarajah et al. |
| 4-Aminobenzoic hydrazide (4-ABH) | Ketosteroids | Evaluated alongside 2-HP, but showed inferior performance.[1] | Nadarajah et al. |
| Isoniazid (INH) | Ketosteroids | Evaluated alongside 2-HP, but showed inferior performance.[1] | Nadarajah et al. |
Carbohydrate and Sialic Acid Analysis
While 2-HP is effective for ketosteroids, other derivatization agents are more commonly reported for the analysis of carbohydrates and sialic acids. Reagents like 2-aminobenzamide (2-AB) and 1-phenyl-3-methyl-5-pyrazolone (PMP) are widely used for glycan analysis due to their robust performance and extensive validation in the literature.
| Derivatization Reagent | Analyte Class | Key Performance Characteristics | Reference |
| 2-Aminobenzamide (2-AB) | N-Glycans | Considered a gold standard for N-glycan analysis, offering high labeling efficiency and good fluorescent response.[4] | Keser et al.[5] |
| Procainamide (ProA) | N-Glycans | Offers higher fluorescence sensitivity compared to 2-AB and RapiFluor-MS.[5] | Keser et al.[5] |
| RapiFluor-MS (RF-MS) | N-Glycans | Provides the highest MS sensitivity for neutral glycans compared to 2-AB and Procainamide.[5] | Keser et al.[5] |
| 1-Phenyl-3-methyl-5-pyrazolone (PMP) | Monosaccharides | Allows for high sensitivity with limits of quantitation in the nmol range and short analysis times.[6] | N/A |
| 2-Aminoacridone (AMAC) | Sialic Acids | Enables highly sensitive determination of N-acetylneuraminic acid with a detection limit as low as 35 fmol.[7] | Che et al. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the derivatization of ketosteroids and carbohydrates.
Protocol 1: Derivatization of Androgens in Human Plasma with 2-Hydrazino-1-methylpyridine (HMP)[2]
Objective: To enhance the sensitivity of detection for low-abundance androgens like DHT in human plasma by LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol and then water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the androgens with a high-organic solvent.
-
Evaporate the eluate to dryness.
2. Derivatization Reaction:
-
Reconstitute the dried extract in a solution of HMP in methanol containing formic acid.
-
Incubate the mixture at 60°C for 15 minutes.
-
Quench the reaction by adding methanol.
-
Evaporate the solvent to dryness.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol, both containing formic acid.
-
Detection: Tandem mass spectrometry in positive electrospray ionization mode, using selected reaction monitoring (SRM) for the specific transitions of the HMP-derivatized androgens.
Protocol 2: Derivatization of Monosaccharides with 1-Phenyl-3-methyl-5-pyrazolone (PMP)[6]
Objective: To enable sensitive UV or MS detection of monosaccharides released from glycoproteins.
1. Hydrolysis of Glycoprotein:
-
Hydrolyze the glycoprotein sample with trifluoroacetic acid to release the monosaccharides.
-
Evaporate the acid to dryness.
2. Derivatization Reaction:
-
Dissolve the dried monosaccharides in a solution of PMP in methanol and sodium hydroxide.
-
Incubate the mixture at 70°C for 30 minutes.
-
Neutralize the reaction with hydrochloric acid.
-
Extract the PMP-labeled monosaccharides with chloroform to remove excess reagent.
-
Evaporate the aqueous layer to dryness.
-
Reconstitute the sample in the mobile phase for HPLC or LC-MS analysis.
3. HPLC or LC-MS Analysis:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at approximately 245 nm or mass spectrometry.
Visualization of Experimental Workflows
Visual representations of experimental workflows can aid in understanding the sequence of steps and the logic behind the analytical method.
Signaling Pathways and Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for optimizing derivatization conditions and interpreting results.
Conclusion
The validation of analytical methods using 2-Hydrazinopyridine derivatization has been well-established for the sensitive quantification of ketosteroids, offering significant advantages in terms of signal enhancement and chromatographic performance over other reagents like Girard's Reagent T. For this class of compounds, 2-HP and its analogs represent a robust and reliable choice.
For the analysis of carbohydrates and sialic acids, while 2-HP derivatization is chemically feasible due to the presence of carbonyl groups, the current body of scientific literature predominantly features methods utilizing other derivatization agents such as 2-aminobenzamide and 1-phenyl-3-methyl-5-pyrazolone. These alternative methods are extensively validated and widely adopted. Researchers aiming to analyze carbohydrates or sialic acids should consider these established protocols. Further research and publication of validation data for 2-HP-based methods for these analyte classes would be beneficial to provide a more direct comparison and potentially offer a valuable alternative to the current standards.
This guide serves as a starting point for researchers to make informed decisions about their analytical strategies. The provided protocols and comparative data should be adapted and validated for specific applications and laboratory conditions.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 6. Monosaccharide Analysis After One-Pot Derivatization Followed by Reverse-Phase Liquid Chromatography Separation and UV/Vis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of derivatization of sialic acid with 2-aminoacridone and determination of sialic acid content in glycoproteins by capillary electrophoresis and high performance liquid chromatography--ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-Hydrazinopyridine vs. 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) for Enhanced Analyte Derivatization
For researchers, scientists, and drug development professionals working with liquid chromatography-mass spectrometry (LC-MS/MS), enhancing the detection sensitivity and chromatographic behavior of target analytes is paramount. This is particularly true for low-abundance molecules or those that ionize poorly, such as steroids and other carbonyl-containing compounds. Chemical derivatization is a powerful strategy to overcome these challenges. This guide provides an objective, data-driven comparison of two popular hydrazine-based derivatization reagents: 2-Hydrazinopyridine (and its close analogue, 2-hydrazino-1-methylpyridine, HMP) and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP).
Hydrazine reagents react with the carbonyl groups (ketones and aldehydes) of analytes to form stable hydrazone derivatives. This process introduces a more readily ionizable moiety, significantly boosting the signal response in mass spectrometry and often improving chromatographic retention on reverse-phase columns.
Performance Comparison: Sensitivity and Reaction Efficiency
A key study directly compared the performance of HMP (a methylated, permanently charged version of 2-Hydrazinopyridine) and HTP for the analysis of 5α-dihydrotestosterone (DHT) and other androgens in human plasma.[1][2][3][4][5] The results demonstrated that derivatives formed with HMP afforded greater sensitivity than those formed with HTP, making HMP the selected reagent for the final validated method.[1][2][3][5]
The enhanced sensitivity of HMP is attributed to its fixed charged quaternary amine, which can increase the detection sensitivity of steroids like cortisol and cortisone by as much as 1000 times.[6] While 2-Hydrazinopyridine (2-HP) itself is not permanently charged, it is also widely used to increase sensitivity for ketosteroids in biological samples like saliva.[7][8]
The stability of the resulting derivatives is a critical factor for assay robustness. The study found that HMP derivatives of androgens were stable for over 30 days when stored at -20°C.[1][3][4]
Quantitative Performance Data
The following table summarizes the key performance metrics from the comparative analysis of HMP and HTP for androgen derivatization.
| Parameter | 2-hydrazino-1-methylpyridine (HMP) | 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | Reference |
| Relative Sensitivity | Higher sensitivity observed | Lower sensitivity than HMP | [1][5] |
| Optimized Reagent Conc. | 0.5 mg/mL in methanol (1% FA) | 0.1 mg/mL in acetonitrile (0.05% TFA) | [1] |
| Optimized Incubation Time | 15 minutes | 30 minutes | [1] |
| Optimized Incubation Temp. | 60°C | 60°C | [1] |
| Derivative Stability | Stable for over 30 days at -20°C | Data not specified, but used for comparison | [1][3][4] |
| Chromatographic Behavior | Forms E and Z isomers, creating double peaks | Isomers co-elute, resulting in less chromatographic complexity | [1] |
| Limit of Detection (on column) | DHT: 0.2 pg; Testosterone: 0.4 pg | Not selected for validation due to lower sensitivity | [5] |
| Limit of Quantitation (on column) | DHT: 0.4 pg; Testosterone: 0.8 pg | Not selected for validation due to lower sensitivity | [5] |
Chemical Structures and Reaction Pathway
Both reagents react with carbonyl groups via a condensation reaction to form a hydrazone, as illustrated below. The choice of reagent influences the physicochemical properties of the resulting derivative, impacting its ionization efficiency and fragmentation in the mass spectrometer.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are adapted from the optimized methods described by Faqehi et al. for the derivatization of androgens extracted from plasma.[1]
Protocol 1: Derivatization with 2-hydrazino-1-methylpyridine (HMP)
-
Sample Preparation: Androgens are first extracted from the biological matrix (e.g., human plasma) using solid-phase extraction (SPE).[1] The extract is dried down and reconstituted.
-
Reagent Preparation: Prepare a fresh solution of HMP at 0.5 mg/mL in methanol containing 1% (v/v) formic acid.[1]
-
Reaction: Add 100 µL of the HMP reagent solution to the dried sample extract.
-
Vortex: Vortex the mixture for 10 seconds.
-
Incubation: Incubate the reaction mixture at 60°C for 15 minutes.[1]
-
Quenching: Quench the reaction by diluting with 50 µL of methanol.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Derivatization with 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP)
-
Sample Preparation: As with HMP, analytes are first extracted from the biological matrix using a suitable method like SPE.
-
Reagent Preparation: Prepare a fresh solution of HTP at 0.1 mg/mL in acetonitrile containing 0.05% (v/v) trifluoroacetic acid.[1]
-
Reaction: Add 100 µL of the HTP reagent solution to the dried sample extract.
-
Vortex: Vortex the mixture for 10 seconds.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes.[1]
-
Cooling: After incubation, cool the mixture in an ice bath for 5 minutes.[1]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Discussion and Recommendations
Choose 2-Hydrazinopyridine (or its analogue HMP) when:
-
Maximum sensitivity is the primary goal. The data clearly shows that HMP provides superior signal enhancement, enabling lower detection and quantification limits.[1][5]
-
The analytical method can resolve isomeric peaks. 2-HP and HMP derivatization can form E/Z isomers, which may appear as two separate peaks in the chromatogram.[1] While this adds complexity, it can be managed with optimized chromatography.
-
A shorter reaction time is preferred. The optimized protocol for HMP requires only a 15-minute incubation.[1]
Choose 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) when:
-
Chromatographic simplicity is more important than ultimate sensitivity. HTP derivatives of androgens tend to co-elute, avoiding the complexity of multiple isomeric peaks for a single analyte.[1]
-
The analyte concentration is sufficient for detection with this reagent. While less sensitive than HMP, HTP still provides a significant enhancement over underivatized analytes and may be perfectly suitable for many applications.
-
The chemical properties of the trifluoromethyl-pyrimidine group may offer unique fragmentation patterns or chromatographic selectivity for specific applications.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Derivatization Reagents for HPLC Analysis: 2-Hydrazinopyridine vs. Dansyl Hydrazine
For researchers, scientists, and drug development professionals striving for enhanced sensitivity and selectivity in the HPLC analysis of carbonyl-containing compounds, the choice of a derivatizing agent is a critical decision. This guide provides an objective comparison of two widely used hydrazine-based reagents: 2-Hydrazinopyridine (2-HP) and Dansyl hydrazine (DNSH). This comparison is supported by experimental data from various studies, offering insights into their respective performances, detailed methodologies for their application, and a clear visualization of the underlying chemical processes.
The derivatization of analytes is a crucial pre-column technique in HPLC, especially for compounds that lack a native chromophore or fluorophore, thus limiting their detectability. By chemically modifying the analyte, a tag is introduced that enhances its UV-Vis absorbance or fluorescence, leading to significantly improved analytical sensitivity. Both 2-Hydrazinopyridine and Dansyl hydrazine react with the carbonyl groups of aldehydes and ketones to form stable hydrazones, which can then be readily detected.
Performance Comparison
The selection of an appropriate derivatizing agent hinges on several factors, including the nature of the analyte, the required sensitivity, the available detection instrumentation (UV-Vis or fluorescence), and the stability of the resulting derivative.
Key Performance Characteristics:
| Feature | 2-Hydrazinopyridine (and its derivatives) | Dansyl Hydrazine |
| Primary Analytes | Steroids, Carbonyl Compounds, Reducing Sugars | Carbonyl Compounds, Steroids, Reducing Sugars, Carboxylic Acids[1][2] |
| Detection Method | LC-MS/MS | HPLC-FLD (Fluorescence), LC-MS/MS[3] |
| Sensitivity | High, with reported detection in low plasma volumes and limits in the pmol range for steroids.[4][5][6] | High, with reported detection limits in the pmol range for steroids and 5 µg/L for 2,5-hexanedione in urine.[7] |
| Derivative Stability | Derivatives of 2-hydrazino-1-methylpyridine (a methylated form of 2-HP) are reported to be stable for over 30 days at -20°C.[6][8] | Dansyl hydrazine derivatives are generally considered to be stable, which is advantageous for methods requiring longer analysis times or sample storage.[9] |
| Isomer Formation | Forms E/Z isomers (syn/anti), which can lead to multiple peaks per analyte, potentially complicating chromatography.[8] | Forms syn and anti hydrazones (E/Z isomers), which can also result in dual peaks for a single analyte.[7] |
| Reaction Conditions | Derivatization of steroids typically occurs at 60°C for 15-60 minutes.[5] | Derivatization of ketosteroids can be accomplished in 25 minutes.[7] A longer reaction time of 24 hours at room temperature has also been reported for other carbonyl compounds.[9] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for the derivatization of steroids and carbonyl compounds using 2-Hydrazinopyridine and Dansyl hydrazine, based on published literature.
Protocol 1: Derivatization of Steroids with 2-Hydrazinopyridine (as 2-Hydrazino-1-methylpyridine, HMP)
This protocol is adapted from a method for the analysis of androgens in human plasma.[8]
Materials:
-
2-Hydrazino-1-methylpyridine (HMP) solution (0.5 mg/mL in methanol containing 1% v/v formic acid)
-
Extracted steroid sample
-
Methanol
-
Nitrogen gas supply
-
Heating block or water bath
Procedure:
-
To the dried extract of the steroid sample, add 100 µL of the HMP solution.
-
Vortex the mixture for 10 seconds to ensure complete dissolution.
-
Incubate the reaction mixture at 60°C for 15 minutes.
-
Quench the reaction by adding 50 µL of methanol.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitute the dried residue in a suitable mobile phase for HPLC analysis.
Protocol 2: Derivatization of Ketosteroids with Dansyl Hydrazine
This protocol is based on a method for the derivatization of ketosteroids using trifluoromethanesulfonic acid as a catalyst.[7]
Materials:
-
Dansyl hydrazine solution
-
Trifluoromethanesulfonic acid (catalyst)
-
Extracted ketosteroid sample
-
Acetonitrile
-
Heating block or water bath
Procedure:
-
To the dried ketosteroid extract, add the Dansyl hydrazine solution and the catalyst. The optimal molar ratio of Dansyl hydrazine to the steroid should be determined experimentally, but higher ratios generally lead to faster kinetics.
-
Incubate the reaction mixture. Optimal conditions can achieve derivatization in as little as 25 minutes.
-
After the reaction is complete, the mixture may require a cleanup step, such as solid-phase extraction (SPE), to remove excess reagent.
-
The purified derivative is then dissolved in a suitable solvent for HPLC injection.
Protocol 3: Derivatization of Carbonyl Compounds with Dansyl Hydrazine
This is a general protocol for the derivatization of aldehydes and ketones.[9]
Materials:
-
Dansyl hydrazine solution in acetonitrile
-
Sample containing carbonyl compounds
-
Solid-Phase Extraction (SPE) cartridge (if cleanup is necessary)
Procedure:
-
Extract the sample with the Dansyl hydrazine solution in acetonitrile.
-
Allow the derivatization reaction to proceed. This can range from a short incubation at an elevated temperature to a longer period, such as 24 hours at room temperature, to ensure complete reaction.
-
If necessary, perform a cleanup of the reaction mixture using an SPE cartridge to remove excess Dansyl hydrazine and other matrix interferences.
-
Elute the derivatized analytes from the SPE cartridge and prepare the solution for HPLC injection.
Visualizing the Derivatization and Analytical Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the chemical reaction and the general workflow for HPLC analysis.
Caption: Chemical reaction of a carbonyl compound with a hydrazine reagent.
Caption: General workflow for pre-column derivatization in HPLC analysis.
Conclusion
Both 2-Hydrazinopyridine and Dansyl hydrazine are powerful derivatizing agents for enhancing the HPLC analysis of carbonyl-containing compounds. The choice between them will depend on the specific requirements of the assay.
-
2-Hydrazinopyridine and its derivatives, such as HMP, have demonstrated excellent sensitivity for the analysis of steroids by LC-MS/MS, with the advantage of forming highly stable derivatives. However, the formation of E/Z isomers can present a chromatographic challenge that needs to be addressed during method development.
-
Dansyl hydrazine is a versatile and well-established reagent that offers high sensitivity for fluorescence detection across a range of analytes, including steroids, carbonyls, and sugars. Its derivatives are also known for their stability. Similar to 2-HP, it can form isomers, which should be considered when developing separation methods.
For researchers in drug development and clinical analysis, the high sensitivity offered by both reagents is a significant advantage for quantifying low-level analytes. The provided protocols and comparative data serve as a valuable resource for selecting the most appropriate derivatizing agent and developing robust and sensitive HPLC methods.
References
- 1. Dansylhydrazine for LC-MS derivatization, LiChropur , = 95 HPLC 33008-06-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of steroids with dansylhydrazine using trifluoromethanesulfonic Acid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to LC-MS/MS Method Validation for 2-HP and Dansyl Chloride Derivatized Hormones
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of steroid hormones in biological matrices is crucial for a wide range of research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high selectivity and sensitivity. However, the inherent low ionization efficiency of many steroid hormones often necessitates a derivatization step to enhance their signal in the mass spectrometer. This guide provides a comparative overview of two common derivatization agents: 2-hydrazinopyridine (2-HP) for ketosteroids and dansyl chloride for phenolic steroids, focusing on their LC-MS/MS method validation parameters.
Introduction to Derivatization in Steroid Analysis
Steroid hormones, due to their structural properties, can exhibit poor ionization in electrospray ionization (ESI) sources, leading to suboptimal sensitivity in LC-MS/MS analysis. Chemical derivatization addresses this by introducing a readily ionizable moiety onto the steroid molecule. This not only enhances the signal intensity but can also improve chromatographic separation and specificity.
2-Hydrazinopyridine (2-HP) and its analogues, such as 2-hydrazino-1-methylpyridine (HMP), are highly effective for derivatizing steroids containing a ketone group (ketosteroids). The reaction forms a hydrazone, which is more easily protonated, leading to a significant increase in signal intensity in positive ion mode ESI.[1][2]
Dansyl chloride is a widely used derivatization reagent for compounds with phenolic or primary/secondary amine groups. In the context of steroid hormones, it is particularly effective for estrogens, which possess a phenolic A-ring. The dansylation reaction introduces a tertiary amine group, which is readily protonated, thereby enhancing the ionization efficiency and improving detection limits.[3][4][5][6]
Comparative Analysis of Method Validation Parameters
The following tables summarize the quantitative data from various studies on the LC-MS/MS method validation of 2-HP/HMP and dansyl chloride derivatized hormones. It is important to note that a direct head-to-head comparison is challenging as the data is compiled from different studies using varied matrices, instrumentation, and analytical conditions.
Table 1: LC-MS/MS Method Validation Parameters for 2-HP/HMP Derivatized Ketosteroids
| Hormone | Matrix | Derivatization Reagent | LLOQ/LOD | Linearity Range | Reference |
| Progesterone | Fathead Minnow Plasma | 2-HP | LOD: 0.16 ng/mL | Not Specified | [2] |
| 17α-hydroxypregnenolone | Fathead Minnow Plasma | 2-HP | LOD: 0.63 ng/mL | Not Specified | [2] |
| 11-deoxycortisol | Fathead Minnow Plasma | 2-HP | LOD: 0.63 ng/mL | Not Specified | [2] |
| 17α,20β-dihydroxypregnenone | Fathead Minnow Plasma | 2-HP | LOD: 0.63 ng/mL | Not Specified | [2] |
| 11-ketotestosterone | Fathead Minnow Plasma | 2-HP | LOD: 1.25 ng/mL | Not Specified | [2] |
| 5α-dihydrotestosterone (DHT) | Human Plasma | HMP | LLOQ: 0.4 pg on column | Not Specified | [7] |
| Testosterone | Human Plasma | HMP | Not Specified | Not Specified | [7] |
| Androstenedione | Human Plasma | HMP | Not Specified | Not Specified | [7] |
LLOQ: Lower Limit of Quantification, LOD: Limit of Detection
Table 2: LC-MS/MS Method Validation Parameters for Dansyl Chloride Derivatized Phenolic Steroids (Estrogens)
| Hormone | Matrix | LLOQ/LOD | Linearity Range | Reference |
| Estrone (E1) | Human Serum/Plasma | LOQ: 0.38 ng/mL | 0.05 - 2000 ng/mL | [5] |
| Estradiol (E2) | Human Serum/Plasma | LOQ: 0.14 ng/mL | 0.05 - 2000 ng/mL | [5] |
| Estriol (E3) | Human Serum/Plasma | Not Specified | 0.05 - 2000 ng/mL | [5] |
| Estrone (E1) | Human Serum | LOD: 1 pg/mL | 0.5 - 1000 pg/mL | [3] |
| Estradiol (E2) | Human Serum | LOD: 0.25 pg/mL | 0.5 - 1000 pg/mL | [3] |
| Estriol (E3) | Human Serum | LOD: 1 pg/mL | 0.5 - 1000 pg/mL | [3] |
LLOQ: Lower Limit of Quantification, LOD: Limit of Detection
Experimental Protocols
2-HP/HMP Derivatization of Ketosteroids
The following is a generalized protocol based on published methods.[2][7] Researchers should optimize the conditions for their specific application.
-
Sample Preparation: Steroid hormones are first extracted from the biological matrix (e.g., plasma, saliva) using liquid-liquid extraction (LLE) with a suitable organic solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).
-
Derivatization Reaction:
-
The dried extract is reconstituted in a solution of 2-HP or HMP in a suitable solvent (e.g., methanol or acetonitrile) containing an acid catalyst (e.g., formic acid or trifluoroacetic acid).
-
The reaction mixture is typically incubated at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 15-60 minutes) to ensure complete derivatization.
-
The reaction is then quenched, often by dilution with a solvent.
-
-
LC-MS/MS Analysis:
-
The derivatized sample is injected into the LC-MS/MS system.
-
Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of water and methanol or acetonitrile with a modifier like formic acid.
-
Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
-
Dansyl Chloride Derivatization of Phenolic Steroids
The following is a generalized protocol based on published methods.[5] Optimization is recommended for specific applications.
-
Sample Preparation: Similar to the 2-HP method, estrogens are extracted from the biological matrix using LLE or SPE.
-
Derivatization Reaction:
-
The dried extract is reconstituted in an alkaline buffer solution (e.g., sodium bicarbonate/carbonate buffer, pH ~9).
-
A solution of dansyl chloride in an organic solvent (e.g., acetone) is added to the sample.
-
The reaction mixture is incubated, often at an elevated temperature (e.g., 60°C), for a defined period (e.g., 5-60 minutes).
-
The reaction is quenched, for example, by adding a quenching reagent like sodium hydroxide, followed by neutralization with an acid.
-
-
LC-MS/MS Analysis:
-
The derivatized sample is injected into the LC-MS/MS system.
-
Chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, typically using a mobile phase of water and methanol or acetonitrile with a modifier like formic acid.
-
Detection is carried out using a triple quadrupole mass spectrometer in positive ion ESI mode, monitoring the specific MRM transitions of the dansylated estrogens.
-
Visualization of Experimental Workflows
Caption: Workflow for 2-HP derivatization of ketosteroids.
Caption: Workflow for Dansyl Chloride derivatization of phenolic steroids.
Conclusion
Both 2-HP/HMP and dansyl chloride are effective derivatization agents that significantly enhance the sensitivity of LC-MS/MS analysis for ketosteroids and phenolic steroids, respectively. The choice of derivatization reagent is primarily dictated by the functional groups present on the target steroid hormones.
-
2-HP/HMP derivatization is a highly sensitive method for a broad range of ketosteroids, enabling quantification at low pg/mL levels.
-
Dansyl chloride derivatization is a well-established and robust method for estrogens, consistently achieving excellent sensitivity in the sub-pg/mL to low pg/mL range.
While the provided data offers valuable insights into the performance of each method, it is crucial for researchers to perform in-house validation tailored to their specific analytical needs, matrix, and available instrumentation. The detailed experimental protocols and workflows presented in this guide serve as a solid foundation for developing and validating sensitive and reliable LC-MS/MS methods for the analysis of derivatized steroid hormones.
References
- 1. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 5. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 6. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Accurate Mass Measurement of 2-Hydrazino-1-Methylpyridine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of molecular mass is a cornerstone of compound identification, structural elucidation, and impurity profiling. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) techniques for the analysis of 2-hydrazino-1-methylpyridine (HMP) derivatives, complete with experimental protocols and data presentation to support informed decision-making in the laboratory.
The derivatization of small molecules with reagents like 2-hydrazino-1-methylpyridine is a common strategy to enhance ionization efficiency and improve detection sensitivity in mass spectrometry. However, the introduction of this moiety also necessitates robust analytical methods to confirm the identity of the derivatized product and to distinguish it from potential isomers and impurities. Accurate mass measurement, providing elemental composition, is a critical first step in this process.
Performance Comparison of High-Resolution Mass Spectrometry Platforms
The choice of mass spectrometer significantly impacts the quality of accurate mass data. The three most common high-resolution platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—offer distinct advantages in terms of mass accuracy, resolution, and speed. The selection of an appropriate instrument depends on the specific analytical challenge, sample complexity, and desired level of confidence in the results.[1][2][3]
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Accuracy | 1 - 5 ppm | < 1 - 3 ppm | < 1 ppm (often sub-ppm) |
| Resolution | 40,000 - 80,000 FWHM | Up to 500,000 FWHM (or higher) | Up to and exceeding 1,000,000 FWHM |
| Scan Speed | Fast | Moderate to Fast | Slower |
| Cost | Lower | Moderate | High |
| Calibration | Requires frequent external and internal calibration | Stable, requires less frequent calibration | Very stable, often only requires external calibration for high accuracy |
| Strengths | Good balance of performance and cost, robust for routine use. | High resolution and mass accuracy, excellent for complex mixtures. | Unparalleled mass accuracy and resolution, ideal for complex structural elucidation. |
| Considerations | Mass accuracy may be limiting for some applications. | Higher initial cost than Q-TOF. | High cost and maintenance requirements, slower scan speed can be a limitation for fast chromatography. |
Experimental Protocols for Accurate Mass Measurement
A well-defined experimental protocol is crucial for obtaining reliable and reproducible accurate mass data. The following outlines a general workflow for the analysis of a hypothetical 2-hydrazino-1-methylpyridine derivatized analyte using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Sample Preparation
Proper sample preparation is essential to minimize matrix effects and ensure the analyte is in a suitable solvent for LC-MS analysis.
-
Derivatization: The reaction of the target molecule with 2-hydrazino-1-methylpyridine is typically carried out in an organic solvent. It is crucial to optimize the reaction conditions (temperature, time, and reagent stoichiometry) to ensure complete derivatization and minimize side-product formation.
-
Sample Cleanup: Following derivatization, the sample may require cleanup to remove excess derivatizing reagent and other matrix components. Solid-phase extraction (SPE) is a common technique for this purpose. The choice of SPE sorbent will depend on the polarity of the derivatized analyte.
-
Final Dilution: The cleaned sample is then dissolved in a solvent compatible with the LC mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation in positive ion mode. An internal standard can be added at this stage for quantitation and to monitor instrument performance.[4]
Liquid Chromatography (LC)
Chromatographic separation is critical for resolving the derivatized analyte from isomers and other sample components prior to mass analysis.
-
Column: A reversed-phase C18 column is a common choice for the separation of small organic molecules.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically employed. The gradient should be optimized to achieve good peak shape and separation.
-
Flow Rate: A flow rate of 0.2 - 0.5 mL/min is common for standard analytical LC columns.
-
Injection Volume: Typically 1 - 10 µL.
High-Resolution Mass Spectrometry (HRMS)
The following are general starting parameters for HRMS analysis. Instrument-specific optimization is always necessary.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds due to the basicity of the nitrogen atom.
-
Mass Analyzer Settings:
-
Acquisition Mode: Full scan mode is used to acquire high-resolution mass spectra.
-
Mass Range: A range of m/z 100-1000 is typically sufficient for small molecule analysis.
-
Resolution: Set to the highest practical value that allows for a sufficient number of data points across the chromatographic peak (e.g., >70,000 for an Orbitrap).
-
AGC Target/Ion Target: Set to an appropriate value to avoid space-charge effects that can compromise mass accuracy.
-
-
Calibration:
-
External Calibration: The instrument should be calibrated before the analysis using a standard calibration solution with known masses covering the desired mass range.[5][6]
-
Internal Calibration (Lock Mass): The use of a lock mass, a known compound continuously infused into the ion source, can correct for any mass drift during the analytical run and improve mass accuracy.[5]
-
Data Analysis
-
Elemental Composition Determination: The accurate mass of the protonated molecule ([M+H]+) is used to calculate the elemental composition using the instrument's software. The software will generate a list of possible formulas within a specified mass tolerance (e.g., < 5 ppm).
-
Isotopic Pattern Matching: The experimental isotopic pattern of the molecular ion should be compared to the theoretical pattern for the proposed elemental composition. A good match provides further confidence in the formula assignment.
-
Fragmentation Analysis (MS/MS): To confirm the structure, tandem mass spectrometry (MS/MS) can be performed. The fragmentation pattern provides information about the different structural components of the molecule. For HMP derivatives, characteristic losses of the pyridine moiety or fragments from the original molecule can be expected.
Visualization of Experimental Workflow and Data Analysis Logic
To better illustrate the process, the following diagrams outline the key steps in the experimental workflow and the logic behind data analysis for accurate mass measurement.
References
Inter-laboratory Validation of Analytical Methods for 2-Hydroxypropyl-β-Cyclodextrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reliable quantification of 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) is critical in pharmaceutical development and quality control. To ensure the consistency and reliability of an analytical method across different laboratories, a comprehensive inter-laboratory validation is essential. This guide provides a framework for such a validation, outlining the key performance parameters, experimental protocols, and a comparative data presentation based on established international guidelines.
While specific inter-laboratory validation data for a single analytical method for 2-HP-β-CD is not extensively published, this guide presents a template based on the principles outlined in the ICH Q2(R1) and AOAC guidelines.[1][2][3][4][5] The provided data tables are illustrative, representing typical results expected from a successful inter-laboratory collaborative study.
Data Presentation: A Comparative Overview
The performance of an analytical method is assessed through various validation characteristics. In an inter-laboratory study, the focus extends from intra-laboratory precision (repeatability) to inter-laboratory precision (reproducibility). The following tables summarize hypothetical, yet representative, quantitative data from a collaborative study involving multiple laboratories testing a standardized HPLC-ELSD method for the quantification of 2-HP-β-CD.
Table 1: Summary of a Representative Analytical Method for 2-HP-β-CD Quantification
| Parameter | Description |
| Instrument | High-Performance Liquid Chromatography (HPLC) |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Quantification | External Standard Method |
Table 2: Inter-laboratory Study Results for Accuracy and Precision of 2-HP-β-CD Quantification
This table presents a comparison of the method's performance across eight hypothetical participating laboratories.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Laboratory 6 | Laboratory 7 | Laboratory 8 | Summary Statistics |
| Number of Replicates | 6 | 6 | 6 | 6 | 6 | 6 | 6 | 6 | Total: 48 |
| Mean Concentration (mg/mL) | 10.05 | 9.98 | 10.12 | 9.95 | 10.08 | 9.92 | 10.15 | 10.02 | Overall Mean: 10.03 |
| Repeatability (RSDr %) | 1.2 | 1.5 | 1.1 | 1.4 | 1.3 | 1.6 | 1.0 | 1.4 | Pooled RSDr: 1.3% |
| Reproducibility (RSDR %) | - | - | - | - | - | - | - | - | 2.5% |
| Accuracy (Recovery %) | 99.5 | 98.8 | 100.2 | 99.0 | 99.8 | 98.5 | 100.5 | 99.2 | Mean Recovery: 99.4% |
RSDr: Relative Standard Deviation of Repeatability; RSDR: Relative Standard Deviation of Reproducibility
Table 3: Linearity and Range of the Analytical Method
| Parameter | Value |
| Linearity Range | 1.0 - 20.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Equation | y = mx + c |
Experimental Protocols
A robust inter-laboratory validation study requires a well-defined and harmonized protocol to be followed by all participating laboratories.
Objective
To assess the reproducibility and transferability of a specific analytical method for the quantification of 2-HP-β-CD in a given matrix.
Participating Laboratories
A minimum of eight independent and qualified laboratories should be recruited for the study.
Test Materials
A central organizing laboratory should prepare and distribute identical sets of homogeneous and stable 2-HP-β-CD samples to all participants. These should include samples at different concentration levels to cover the analytical range.
Analytical Procedure
A detailed, step-by-step analytical method protocol must be provided to and strictly followed by each laboratory. This includes:
-
Sample Preparation: Detailed instructions on dissolving and diluting the 2-HP-β-CD samples.
-
Instrument Setup and Calibration: Specific parameters for the HPLC-ELSD system, including column type, mobile phase composition and gradient, flow rate, and detector settings. A standardized procedure for instrument calibration should be included.
-
Data Acquisition and Processing: Guidelines on the integration of chromatographic peaks and the calculation of results.
Statistical Analysis
The data from all laboratories should be collected and statistically analyzed by the organizing laboratory according to established procedures, such as those described in ICH Q2(R1) and AOAC guidelines.[1][4] The analysis will determine the overall mean, repeatability standard deviation (Sr), reproducibility standard deviation (SR), and the respective relative standard deviations (%RSDr and %RSDR).
Visualizing the Validation Process and Concepts
Diagrams can effectively illustrate the complex workflows and relationships in an inter-laboratory validation study.
Caption: Workflow of an Inter-laboratory Validation Study.
Caption: Relationship between Precision Parameters.
References
A Comparative Guide to Linearity and Range Determination for Hydralazine Hydrochloride Analysis: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like Hydralazine hydrochloride is paramount. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this purpose, offering high specificity and sensitivity. This guide provides a comparative analysis of typical linearity and range parameters for Hydralazine hydrochloride determination using a validated HPLC method alongside alternative analytical techniques. All experimental data is presented in accordance with ICH Q2B guidelines for analytical procedure validation.[1]
Comparison of Analytical Methods
The selection of an analytical method hinges on factors such as sensitivity, specificity, and the nature of the sample matrix. While HPLC is a widely adopted method for Hydralazine hydrochloride, other techniques such as UV-Visible Spectrophotometry and Gas Chromatography (GC) also find application.[2][3] The following table summarizes the key performance characteristics of these methods with a focus on linearity and range.
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 | UV-Visible Spectrophotometry | Gas Chromatography (GC) |
| Linearity Range | 50% to 150% of working concentration | 0.5 - 4 µg/ml | 40 - 600 µg/ml | 2 - 20 µg/ml | 10 - 200 ng/ml |
| Correlation Coefficient (r²) | > 0.998[1][4] | ~0.999 | > 0.99[5] | > 0.999 | Not specified |
| Limit of Detection (LOD) | 0.10 ppm[1] | 0.029 µg/ml | Not specified | 0.051 µg/ml | Not specified |
| Limit of Quantification (LOQ) | 0.3 ppm[1] | 0.06 µg/ml | Not specified | 0.16 µg/ml | Not specified |
Detailed Experimental Protocols
Reproducibility of results is contingent on meticulous adherence to experimental protocols. Below are the detailed methodologies for the compared analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a common isocratic reverse-phase HPLC method for the quantification of Hydralazine hydrochloride.
-
Chromatographic System: A Shimadzu HPLC system equipped with a UV detector is utilized.[5]
-
Column: Inertsil ODS-3V C18 column (250 x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid, Methanol, and Acetonitrile in a 50:50 (v/v) ratio.[5] In other validated methods, a phosphate buffer and acetonitrile (77:23) mixture is also used.[1]
-
Column Temperature: 30°C.[5]
UV-Visible Spectrophotometry Method
A straightforward and rapid spectrophotometric method can be employed for the estimation of Hydralazine Hydrochloride.
-
Instrument: A UV-Visible Spectrophotometer.
-
Procedure: A stock solution of the drug is prepared in the solvent and scanned within the 200-400 nm wavelength range to determine the λmax.[6][7] Linearity is established by measuring the absorbance of a series of dilutions.[6][7]
Gas Chromatography (GC) Method
GC offers an alternative for the quantification of Hydralazine, particularly after derivatization.
-
Column: Chromosorb W-HP (80-100 mesh) packed with 3% of OV-223.[2]
-
Carrier Gas: Nitrogen.[2]
-
Flow Rate: 30 ml/min.[2]
-
Detector: Electron Capture Detector (ECD) or Flame Ionization Detector (FID).[2]
-
Column Oven Temperature: 220°C.[2]
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates the logical workflow for establishing the linearity and range of an analytical method, a critical component of method validation.
Caption: Workflow for establishing linearity and range in an HPLC method.
References
Navigating Analytical Method Validation for Derivatized Compounds: A Comparative Guide to ICH-Compliant Strategies
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that methods provide reliable and accurate data. When dealing with compounds that require derivatization to enhance their detectability or chromatographic properties, the validation process demands special considerations. This guide provides a comprehensive comparison of analytical methods for derivatized compounds, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline. It offers detailed experimental protocols, comparative data, and visual workflows to aid in the robust validation of these critical analytical procedures.
The Role of Derivatization in Analytical Chemistry
Derivatization is a chemical modification technique used to convert an analyte into a new compound, or "derivative," that has properties more suitable for a given analytical method.[1][2] This is often necessary for compounds that:
-
Lack a chromophore for UV-Vis detection.
-
Exhibit poor volatility for gas chromatography (GC).
-
Show inadequate retention or peak shape in liquid chromatography (HPLC).
-
Have low ionization efficiency in mass spectrometry (MS).
While derivatization can significantly improve analytical performance, it also introduces additional steps that must be carefully controlled and validated to ensure the overall method remains accurate, precise, and reliable.
ICH Q2(R1) Validation Parameters for Derivatized Compounds
The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating analytical methods.[3][4][5] While the guideline does not have a separate section for derivatized compounds, its principles are fully applicable. The key validation characteristics are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the derivatizing reagent and any by-products.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for derivatized compounds in accordance with ICH guidelines.
Caption: A flowchart of the validation process for derivatized compounds.
Comparative Analysis of Analytical Methods
The decision to use a derivatization step should be based on a thorough evaluation of its benefits versus its drawbacks. The following tables provide a comparative summary of performance data for analytical methods with and without derivatization for different classes of compounds.
Table 1: Comparison of HPLC-MS/MS Methods for Amine-Containing Metabolites
This table compares a method using phenyl isothiocyanate (PITC) derivatization with a "dilute-and-shoot" method.
| Validation Parameter | PITC Derivatization Method | "Dilute-and-Shoot" (Non-Derivatized) Method | Reference(s) |
| Lower Limit of Quantitation (LLOQ) | Similar LLOQs for derivatized compounds in plasma due to higher dilution factors. | Lower LLOQs for non-derivatized compounds in plasma. | [3] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | [3] |
| Repeatability (RSD%) | Average of ~10% | Average of ~10% | [3] |
| Recovery (%) | Generally lower and more variable due to the multi-step process. | Higher and more consistent. | [3] |
| Chromatographic Separation | Improved separation of isomers. | Co-elution of some isomers. | [3] |
| Matrix Effects | More pronounced. | Less pronounced. | [3] |
Table 2: Comparison of LC-MS/MS Methods for Estrogens
This table compares a method using dansyl chloride derivatization with a non-derivatized method.
| Validation Parameter | Dansyl Chloride Derivatization Method | Non-Derivatized Method | Reference(s) |
| Lower Limit of Quantitation (LLOQ) | 4 - 125 pg/mL | 2 - 63 pg/mL (with post-column addition of ammonium fluoride) | [6] |
| Number of Analytes Quantified | 17 | 15 | [6] |
| Specificity | High | High | [6] |
| Sample Preparation Complexity | Higher | Lower | [6] |
Logical Relationship in Method Selection
The choice between a derivatized and a non-derivatized method involves a trade-off between sensitivity, selectivity, and practicality.
Caption: Decision tree for employing a derivatization step in an analytical method.
Detailed Experimental Protocols for Key Validation Parameters
The following protocols are based on ICH Q2(R1) guidelines and are adapted for methods involving a derivatization step.
Specificity
Objective: To demonstrate that the analytical method can unequivocally measure the analyte of interest without interference from other components such as impurities, degradation products, matrix components, and the derivatizing reagent and its by-products.
Protocol:
-
Preparation of Samples:
-
Analyte of interest (derivatized).
-
Placebo (matrix without the analyte, subjected to the full derivatization and analytical procedure).
-
Derivatizing reagent blank (reagent subjected to the analytical procedure without the analyte).
-
Spiked samples: Placebo spiked with the analyte and known impurities/degradation products, then derivatized.
-
Forced degradation samples: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light), then derivatize and analyze.
-
-
Analysis: Analyze all prepared samples using the developed analytical method.
-
Acceptance Criteria:
-
The peak for the derivatized analyte should be free from any co-eluting peaks from the placebo, derivatizing reagent blank, and known impurities at the retention time of the analyte.
-
In forced degradation studies, the method should be able to separate the derivatized analyte peak from the peaks of degradation products.
-
Linearity
Objective: To demonstrate a linear relationship between the concentration of the analyte and the analytical response over the intended range.
Protocol:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the analyte.
-
Prepare a series of at least five concentrations of the analyte from the stock solution, covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Derivatize each concentration level according to the established procedure. It is crucial to ensure the derivatization reaction goes to completion or is highly reproducible at each level.
-
-
Analysis: Analyze each derivatized standard in triplicate.
-
Data Evaluation:
-
Plot the mean response against the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.999.
-
The y-intercept should be within a specified percentage of the response at 100% of the target concentration (e.g., ≤ 2%).
-
Accuracy
Objective: To determine the closeness of the analytical results to the true value.
Protocol:
-
Preparation of Spiked Samples:
-
Prepare a minimum of nine samples by spiking a known amount of the analyte into the placebo at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each concentration level.
-
Derivatize each spiked sample according to the established procedure.
-
-
Analysis: Analyze each derivatized spiked sample.
-
Data Evaluation:
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
Calculate the mean percent recovery and the relative standard deviation (RSD) for each concentration level and overall.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within a predefined range (e.g., 98.0% to 102.0%).
-
The RSD for the recovery at each level should not exceed a specified value (e.g., ≤ 2.0%).
-
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare a minimum of six independent samples of the analyte at 100% of the target concentration, or prepare nine samples at three different concentrations (e.g., 80%, 100%, 120%), with three replicates at each concentration.
-
Derivatize and analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results obtained under the different conditions.
-
-
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should be within acceptable limits (e.g., ≤ 2.0% for the assay of a drug substance).
-
Robustness
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
Protocol:
-
Identify Critical Parameters: Identify parameters of the analytical method that could be subject to small variations during routine use. For derivatized compounds, this includes:
-
Derivatization reaction time.
-
Derivatization reaction temperature.
-
Concentration of the derivatizing reagent.
-
pH of the reaction medium.
-
Chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature).
-
-
Experimental Design:
-
Vary each identified parameter within a small, predefined range (e.g., ± 5% of the nominal value).
-
Analyze a standard solution of the analyte under each varied condition.
-
-
Data Evaluation:
-
Assess the impact of each variation on the analytical results (e.g., peak area, retention time, resolution).
-
-
Acceptance Criteria:
-
The analytical results should remain within the acceptance criteria for accuracy and precision despite the small variations in the method parameters.
-
Conclusion
The validation of analytical methods for derivatized compounds requires a thorough and systematic approach that adheres to the principles of the ICH Q2(R1) guideline. While derivatization can provide significant advantages in terms of sensitivity and selectivity, it introduces additional complexity to the analytical procedure. By carefully considering the specific challenges associated with the derivatization step, such as reaction efficiency and potential interferences, and by implementing robust validation protocols, researchers can ensure the development of reliable and accurate analytical methods. This guide provides the necessary framework, comparative data, and experimental details to support scientists and drug development professionals in this critical endeavor, ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Enhancing Androgen Analysis: A Comparative Guide to HMP and HTP Derivatization
For researchers, scientists, and drug development professionals engaged in the precise quantification of androgens, chemical derivatization is a critical step to enhance analytical sensitivity, particularly for low-abundance steroids in complex biological matrices. This guide provides an objective comparison of two commonly used derivatizing agents, 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP), for the analysis of androgens by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The quantification of androgens such as testosterone, 5α-dihydrotestosterone (DHT), and androstenedione (A4) is essential in various fields of research and clinical diagnostics. However, their low concentrations and poor ionization efficiency in mass spectrometry present significant analytical challenges. Derivatization of the ketone functional group in these steroids can significantly improve ionization efficiency and, consequently, the sensitivity of detection. This guide focuses on the comparative performance of HMP and HTP as derivatizing agents, supported by experimental data.
Superior Sensitivity with HMP Derivatization
Experimental evidence consistently demonstrates that derivatization with HMP results in greater sensitivity for the analysis of key androgens compared to HTP.[1][2][3][4] A study directly comparing the two reagents for the analysis of DHT, testosterone, and androstenedione in human plasma concluded that HMP derivatives were selected for method validation due to their superior sensitivity over those formed with HTP.[1][2][3][4]
This enhanced sensitivity translates to lower limits of detection (LOD) and quantification (LOQ), enabling the reliable measurement of androgens at very low concentrations.
Quantitative Data Summary
The following table summarizes the limits of detection and quantification achieved for androgens derivatized with HMP. While direct comparative quantitative data for HTP from the same studies is limited, it is established that HMP provides more sensitive detection.[1][2][3][4]
| Androgen | Derivatizing Agent | Limit of Detection (LOD) (on-column) | Limit of Quantitation (LOQ) (on-column) |
| 5α-Dihydrotestosterone (DHT) | HMP | 0.2 pg[1] | 0.4 pg[1] |
| Testosterone (T) | HMP | 0.4 pg[1] | 0.8 pg[1] |
| Androstenedione (A4) | HMP | 0.2 pg[1] | 0.5 pg[1] |
| 5α-Dihydrotestosterone (DHT) | HTP | Not explicitly stated, but lower sensitivity than HMP | LLOQ of 0.50 ng/mL in mouse serum[5] |
| Testosterone (T) | HTP | Not explicitly stated, but lower sensitivity than HMP | LLOQ of 0.10 ng/mL in mouse serum[5] |
*Note: The LLOQ values for HTP are from a different study and matrix (mouse serum) and are not a direct comparison to the HMP data in human plasma. They are included for informational purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the key experimental protocols for sample preparation and derivatization with HMP and HTP.
Solid-Phase Extraction (SPE) for Androgen Isolation
A common step prior to derivatization is the extraction and purification of androgens from the biological matrix.
Protocol:
-
Conditioning: Condition an Oasis® HLB (1 cc/10 mg) SPE cartridge.[1]
-
Sample Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the androgens from the cartridge.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
Derivatization with 2-hydrazino-1-methylpyridine (HMP)
Materials:
-
HMP reagent solution (1 mg/mL in methanol containing 25 µg of trifluoroacetic acid (TFA))[6]
-
Dried androgen extract or standard
Protocol:
-
Add 50 µL of the fresh HMP solution to the dried androgen extract.[6]
-
Incubate the mixture at 50 °C for 30 minutes.[6]
-
Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried derivative in the initial mobile phase for LC-MS/MS analysis.[6]
Derivatization with 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP)
Materials:
-
HTP reagent solution (0.2 mg/mL in dry acetonitrile containing 0.05% trifluoroacetic acid)[5]
-
Dried androgen extract or standard
Protocol:
-
Reconstitute the dried androgen extract in 50 µL of acetonitrile.[5]
-
Add 50 µL of the HTP reagent solution.[5]
-
Seal the reaction vial and incubate at 60 °C for 1 hour.[5]
-
Stop the reaction by cooling the vial on ice for 5 minutes.[5]
-
Evaporate the reaction mixture to dryness under nitrogen.[5]
-
Dissolve the derivative in an appropriate solvent for LC-MS/MS analysis.[5]
Mass Spectrometric Detection
The analysis of the derivatized androgens is performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
MRM Transitions:
| Androgen Derivative | Precursor Ion (m/z) | Product Ion (m/z) |
| DHT-HMP | 396 | 108[1][2][3][4] |
| T-HMP | 394 | 108[1][2][3][4] |
| A4-HMP | 392 | 108[1][2][3][4] |
| DHT-HTP | 451 | 260[5] |
| T-HTP | 449 | 257[5] |
Visualizing the Process
To better understand the experimental workflow and the chemical transformation during derivatization, the following diagrams are provided.
Conclusion
For researchers requiring the highest sensitivity in androgen analysis, derivatization with HMP is the recommended choice over HTP. The provided data and protocols offer a solid foundation for developing and implementing robust and sensitive LC-MS/MS methods for the quantification of androgens in various biological matrices. The enhanced sensitivity afforded by HMP derivatization is particularly advantageous for studies involving low physiological or pathological concentrations of these critical steroid hormones.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. Analysis of testosterone and dihydrotestosterone in mouse tissues by liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Battle: Cross-Validation of Immunoassays with LC-MS/MS featuring 2-HP Derivatization for Enhanced Sensitivity
In the realm of bioanalysis, the precise quantification of small molecules such as hormones, drugs, and biomarkers is paramount for clinical diagnostics, pharmaceutical development, and research. For decades, immunoassays have been the workhorse for such measurements, offering ease of use and high throughput. However, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has introduced a powerful alternative, often hailed as the gold standard for its superior specificity and accuracy.[1][2][3] This guide provides a comprehensive cross-validation of these two methodologies, with a special focus on the enhancement of LC-MS/MS sensitivity through 2-hydrazinopyridine (2-HP) derivatization.
This comparison will use the quantification of testosterone as a representative example, a common analyte for which both immunoassays and sensitive LC-MS/MS methods are crucial, particularly at low physiological concentrations.[1][4][5]
The Contenders: Immunoassay vs. LC-MS/MS with 2-HP Derivatization
Immunoassays are biochemical tests that measure the presence or concentration of a substance in a solution through the use of an antibody or antigen. The most common format is the enzyme-linked immunosorbent assay (ELISA). These assays are known for their speed and straightforward protocols.[6]
LC-MS/MS , on the other hand, is a highly selective analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For analytes with poor ionization efficiency, such as steroids, chemical derivatization is employed to improve sensitivity.[5][7] Derivatization with 2-hydrazinopyridine (2-HP) or its analogs targets ketone functional groups, introducing a readily ionizable moiety and significantly enhancing the signal in the mass spectrometer.[8][9][10]
Performance Face-Off: A Quantitative Comparison
The following table summarizes the typical performance characteristics of a competitive immunoassay and an LC-MS/MS method using 2-HP derivatization for the quantification of testosterone. Data presented is a synthesis from multiple sources to provide a representative comparison.
| Performance Metric | Immunoassay (ELISA) | LC-MS/MS with 2-HP Derivatization | Advantage |
| Specificity | Subject to cross-reactivity with structurally similar molecules.[1][5] | High, due to chromatographic separation and mass-based detection.[1][2][3] | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 0.05 ng/mL).[11] | Can achieve sub-pg/mL sensitivity (e.g., 1 pg/mL in serum).[7] | LC-MS/MS |
| Accuracy (% Bias) | Can exhibit significant bias, especially at low concentrations.[1] | Generally high, with bias <15%.[7] | LC-MS/MS |
| Precision (%CV) | Intra- and inter-assay CVs typically <15%. | Intra- and inter-assay CVs typically <15%.[7] | Comparable |
| Linear Dynamic Range | Narrower, often requiring sample dilution for high concentrations.[11] | Broad, spanning several orders of magnitude.[7] | LC-MS/MS |
| Throughput | High, suitable for large batches (96-well plate format). | Lower, sequential sample analysis. | Immunoassay |
| Cost per Sample | Generally lower. | Higher, due to instrumentation and reagent costs. | Immunoassay |
| Initial Instrument Cost | Low to moderate. | High. | Immunoassay |
In-Depth Methodology: Experimental Protocols
Testosterone Immunoassay (Competitive ELISA) Protocol
This protocol is a generalized representation of a commercially available testosterone ELISA kit.
-
Sample Preparation: Serum or plasma samples are used. For samples with expected high testosterone concentrations, dilution with an appropriate assay buffer is required.[11]
-
Assay Procedure:
-
Add 25 µL of standards, controls, and samples to the appropriate wells of a microtiter plate pre-coated with anti-testosterone antibodies.
-
Add 50 µL of a rabbit anti-testosterone antibody reagent to each well.
-
Mix thoroughly for 30 seconds.
-
Add 100 µL of a testosterone-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the wells five times with a wash buffer to remove unbound reagents.
-
Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate at room temperature for 20 minutes, protected from light.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of testosterone in the sample.[11][12]
-
LC-MS/MS with 2-HP Derivatization Protocol for Testosterone
This protocol is based on methodologies described for the sensitive analysis of steroids using hydrazine-based derivatization.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100-200 µL of plasma, add an internal standard (e.g., deuterated testosterone).
-
Perform a solid-phase extraction using a suitable sorbent (e.g., Oasis HLB) to remove interfering matrix components.
-
Elute the analytes and dry the eluate under a stream of nitrogen.[13]
-
-
Derivatization:
-
Reconstitute the dried extract in a solution containing the 2-HP derivatizing reagent (or an analog like 2-hydrazino-1-methylpyridine - HMP) in a suitable solvent (e.g., methanol with 1% formic acid).[5]
-
Incubate the mixture at 60°C for 15-30 minutes to allow the derivatization reaction to complete.[5]
-
Quench the reaction by adding a suitable solvent.[5]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the derivatized sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to achieve chromatographic separation of the derivatized testosterone from other compounds.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of the derivatized testosterone and its internal standard. For the HMP derivative of testosterone, the transition m/z 394→108 is typically monitored.[2][5][13]
-
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams illustrate the key steps in each methodology.
Caption: Competitive Immunoassay (ELISA) Workflow.
Caption: LC-MS/MS with 2-HP Derivatization Workflow.
Caption: 2-HP Derivatization Reaction of Testosterone.
Conclusion: Choosing the Right Tool for the Job
The cross-validation between immunoassays and LC-MS/MS with 2-HP derivatization clearly demonstrates that the choice of method depends heavily on the specific requirements of the analysis.
Immunoassays remain a valuable tool for high-throughput screening and routine analysis where cost and speed are major considerations, and where the required sensitivity and specificity are met by the assay.
References
- 1. Using mass spectrometry to overcome the longstanding inaccuracy of a commercially-available clinical testosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. LC-ESI-MS/MS analysis of testosterone at sub-picogram levels using a novel derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlas-medical.com [atlas-medical.com]
- 12. denovobiolabs.com [denovobiolabs.com]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Guide to Alternative Derivatization Reagents for Carbonyl Compounds in LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of carbonyl compounds, such as aldehydes and ketones, by liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their poor ionization efficiency and chromatographic retention. Chemical derivatization is a crucial strategy to overcome these limitations by introducing a readily ionizable tag, thereby enhancing sensitivity and improving chromatographic performance. This guide provides an objective comparison of common and alternative derivatization reagents for carbonyl compounds, supported by experimental data and detailed protocols to aid in method development and selection.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity and reliability of carbonyl compound quantification. Below is a summary of the performance of several commonly used reagents based on reported data. It is important to note that performance can vary depending on the specific carbonyl compound, the sample matrix, and the LC-MS instrumentation used.
| Derivatization Reagent | Analyte(s) | Matrix | Signal Enhancement | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages & Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Various Aldehydes & Ketones | Air, Water, Biological Fluids | Significant | LOD: 0.03 - 0.3 ppb (in air)[1]; LOD: 1.6 pmol/mL (for MDA in urine)[2] | Advantages: Widely used, well-established methods.[3][4] Disadvantages: Can form E/Z isomers, potentially complicating chromatography; may have higher background in negative ion mode. |
| Dansylhydrazine (DNSH) | Carbonyl Compounds | Biological Samples | Significantly Increased MS signals | Not explicitly quantified in compared sources | Advantages: Introduces a fluorescent tag and a readily protonated tertiary amine, enhancing ionization.[5] |
| Girard's Reagent T (GirT) | Ketosteroids, FodU | Biological Samples | ~20-fold for FodU; Enables facile detection | LOD: 3-4 fmol (for FodU) | Advantages: Introduces a pre-charged quaternary ammonium group, ensuring good ionization.[5] Disadvantages: May require specific optimization for different carbonyls. |
| 2-hydrazino-1-methylpyridine (HMP) | Cortisol, Cortisone | Biological Samples | 1000-fold | Not explicitly quantified in compared sources | Advantages: Introduces a fixed positive charge, leading to substantial sensitivity gains.[5] Disadvantages: Can form multiple isomers. |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Various Carbonyls | Diesel Emissions, Biological Fluids | Enhanced detection and sensitivity | LOD: 0.005 - 0.006 nM (for hexanal/heptanal in blood)[4] | Advantages: Forms stable oxime derivatives with good chromatographic properties.[6] Disadvantages: Primarily used for GC-MS, but applicable to LC-MS. |
| 3-Nitrophenylhydrazine (3-NPH) | Reactive Aldehydes | Brain Tissue | Greater sensitivity than DNPH | Not explicitly quantified in compared sources | Advantages: Can improve detection and coverage for carbonyl compounds. |
| Amplifex™ Reagent | Vitamin D Metabolites | Serum | 3- to 295-fold | Not explicitly quantified in compared sources | Advantages: Showed optimum performance for profiling multiple metabolites in a comparative study.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of derivatization strategies. Below are representative protocols for three common derivatization reagents.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This protocol is a general guideline for the derivatization of carbonyls in a liquid sample.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 2 mg/mL in acetonitrile with 1% phosphoric acid)
-
Sample containing carbonyl compounds
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the sample, add 100 µL of the DNPH derivatization reagent.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
After incubation, centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Dilute the sample with a suitable mobile phase (e.g., ACN/water) if necessary.
Girard's Reagent T (GirT) Derivatization
This protocol is adapted for the derivatization of neutral steroids.
Materials:
-
Girard's Reagent T
-
Methanol
-
Acetic Acid
-
Sample containing carbonyl compounds (e.g., steroids)
-
Heating block or water bath
Procedure:
-
Dissolve the sample in a small volume of methanol.
-
Prepare the derivatization solution by dissolving Girard's Reagent T in methanol containing 10% acetic acid to a final concentration of 10 mg/mL.
-
Add a 10-fold molar excess of the GirT solution to the sample.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for direct injection or can be further diluted with the initial mobile phase for LC-MS analysis.
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization
This protocol is a general procedure for forming PFBHA-oximes.
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Buffer solution (e.g., 100 mM acetate buffer, pH 5)
-
Sample containing carbonyl compounds
-
Ethyl acetate or other suitable extraction solvent
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of the sample, add 50 µL of a 25 mg/mL PFBHA solution in water or buffer.
-
Vortex the mixture and let it react at room temperature for 1 hour.
-
Extract the formed PFBHA-oxime derivatives by adding 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS analysis.
Visualizing the Derivatization Workflow and Reagent Classes
To better understand the derivatization process and the relationships between different reagents, the following diagrams are provided.
Caption: General workflow for carbonyl derivatization in LC-MS.
Caption: Classification of carbonyl derivatization reagents.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. ddtjournal.com [ddtjournal.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Hydrazinopyridine Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 2-Hydrazinopyridine dihydrochloride must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.
Key Safety and Hazard Information
Proper handling and disposal of this compound are predicated on a thorough understanding of its associated hazards. The following table summarizes critical safety information.
| Hazard Classification | Description | Personal Protective Equipment (PPE) Requirements |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[3] Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4] Wear fire/flame resistant and impervious clothing.[3] Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] | Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2] |
| Carcinogenicity | May cause cancer.[1][2] | Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[1][2] Do not let this chemical enter the environment.[4] | Prevent the product from entering drains, surface water, or the sanitary sewer system.[1] |
Experimental Protocols: Disposal Procedures
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[1][4]
Step-by-Step Disposal Guide:
-
Container Management:
-
Waste Collection:
-
Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 2-Hydrazinopyridine Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2-Hydrazinopyridine dihydrochloride is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal information to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to proper PPE guidelines is critical to mitigate exposure risks.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)).[1] | To protect against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), fire/flame resistant and impervious clothing.[1] | To prevent skin contact and irritation. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs.[1] A dust mask (type N95, US) is also suggested. | To prevent inhalation of dust or fumes. |
| Body Protection | A one- or two-piece chemical-resistant suit may be appropriate.[5] | To provide overall protection from contamination. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks. This operational plan outlines the necessary steps from preparation to disposal.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[6]
-
Confirm that an eyewash station and safety shower are readily accessible.[7]
-
Gather all necessary PPE as specified in the table above and inspect for integrity.
-
Prepare all required equipment and reagents before handling the chemical.
2. Handling:
-
Wear the appropriate PPE before opening the container.
-
Avoid the formation of dust.[6][7] Minimize dust generation and accumulation.[7]
-
Avoid contact with skin and eyes.[7]
-
Wash hands thoroughly after handling the product, especially before breaks.[7]
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]
4. Spills and Accidental Release:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Use personal protective equipment, including chemical-impermeable gloves.[1]
-
For cleanup, sweep up the spilled material and place it into a suitable, closed container for disposal.[7] Avoid creating dust.[7]
-
Prevent the chemical from entering drains or the environment.[6][7]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation occurs.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6][7]
-
Do not let the chemical enter drains or surface water.[6][7]
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the logical flow of the safe handling procedure for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
